molecular formula C5H9NO B038588 N,N-Dimethylacrylamide CAS No. 2680-03-7

N,N-Dimethylacrylamide

Numéro de catalogue: B038588
Numéro CAS: 2680-03-7
Poids moléculaire: 99.13 g/mol
Clé InChI: YLGYACDQVQQZSW-UHFFFAOYSA-N
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Description

N,N-Dimethylacrylamide (DMA) is a versatile, water-soluble monomer of significant interest in polymer science and materials research. Its key value lies in the unique properties it imparts to polymers; the dimethylamide group is highly hydrophilic yet resistant to hydrolysis, making it an excellent alternative to acrylamide for creating stable, water-soluble polymers and hydrogels. Researchers primarily utilize DMA in free-radical polymerization to synthesize functional poly(this compound) (PDMA) and copolymers. These materials are pivotal in the development of advanced hydrogels for biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to their tunable mechanical strength and biocompatibility. Furthermore, DMA is a critical precursor in the synthesis of reactive polymers and functional surfaces, serving as a key component in coatings, flocculants, and chromatography media. Its high reactivity as a Michael acceptor also makes it a valuable building block in organic synthesis. This product is intended For Research Use Only and is a fundamental tool for chemists and material scientists exploring advanced polymeric materials.

Propriétés

IUPAC Name

N,N-dimethylprop-2-enamide
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InChI

InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3
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InChI Key

YLGYACDQVQQZSW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)C=C
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Molecular Formula

C5H9NO
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Related CAS

26793-34-0
Record name N,N-Dimethylacrylamide homopolymer
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DSSTOX Substance ID

DTXSID0051944
Record name N,N-Dimethylacrylamide
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Molecular Weight

99.13 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name 2-Propenamide, N,N-dimethyl-
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CAS No.

2680-03-7
Record name N,N-Dimethylacrylamide
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Record name N,N-dimethylacrylamide
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Record name N,N-DIMETHYLACRYLAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylacrylamide: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacrylamide (DMAA) is a versatile, nonionic monomer that has garnered significant attention in the fields of polymer chemistry, material science, and particularly in biomedical applications.[1][2] Its unique molecular structure imparts a valuable combination of hydrophilicity, reactivity, and biocompatibility to the polymers derived from it. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of DMAA, with a special focus on its applications in drug development and the detailed experimental protocols relevant to researchers in this field.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₅H₉NO.[3] Its structure features an acryloyl group attached to a nitrogen atom that is substituted with two methyl groups.[1] This arrangement prevents the formation of hydrogen bonds at the nitrogen atom, which influences the properties of its corresponding polymer, poly(this compound) (PDMAA).

The key physical and chemical properties of this compound are summarized in the tables below.

Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight 99.13 g/mol [4]
Appearance Colorless, clear liquid[1]
Boiling Point 170-172 °C at 760 mmHg[1]
80-81 °C at 20 mmHg[5]
Melting Point -20 °C[1]
Density 0.962 g/cm³ at 20°C[1]
Refractive Index (n20/D) 1.473[5][6]
Solubility Highly soluble in water, alcohol, and other polar solvents. Insoluble in n-hexane.[1][7]
Flash Point 71.67 °C (Closed Cup)[8]
Spectroscopic Data of this compound
SpectrumKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ 1.8 (d, 3H, -CHCH₃), 3.0 (d, 6H, -N(CH₃)₂), 4.5 (q, 1H, -CH)[1]
¹³C NMR Data not explicitly found with peak assignments in search results[9]
FTIR (Neat) 2935 cm⁻¹ (C-H stretching), 1644 cm⁻¹ (C=O stretching), 973 cm⁻¹ (CH=CH₂ bending), C-N vibration[4]

Synthesis of this compound

One common industrial method for producing this compound is the amine adduct method, which utilizes inexpensive starting materials like methyl acrylate (B77674) and dimethylamine (B145610).[10][11] The process generally involves three main stages: Michael addition, amidation, and thermal cracking.

Experimental Protocol: Amine Adduct Method
  • Michael Addition: Methyl acrylate and dimethylamine are reacted to form an ester adduct, 3-(dimethylamino)propanoate.[10]

  • Amidation: The ester adduct is then reacted with dimethylamine in the presence of a strong basic catalyst, such as sodium methoxide, at a slightly elevated temperature (e.g., 40-60 °C) to yield the amide adduct, 3-(dimethylamino)-N,N-dimethylpropionamide.[11][12]

  • Neutralization and Recovery: The reaction mixture is neutralized, often with sulfuric acid, and the unreacted ester adduct is recovered via distillation under reduced pressure.[11]

  • Thermal Cracking: The purified amide adduct is subjected to thermal decomposition (cracking) to yield this compound and dimethylamine. The cracking is typically performed at high temperatures (e.g., 160-170 °C) under vacuum.[12]

SynthesisWorkflow cluster_addition Michael Addition cluster_amidation Amidation cluster_purification Purification cluster_cracking Thermal Cracking MA Methyl Acrylate EsterAdduct Ester Adduct MA->EsterAdduct Reacts with DMA1 Dimethylamine DMA1->EsterAdduct Catalyst Basic Catalyst (e.g., Sodium Methoxide) AmideAdduct Amide Adduct Mixture Catalyst->AmideAdduct Acid Sulfuric Acid Neutralization Neutralization Step Acid->Neutralization Heat Heat FinalProduct This compound Heat->FinalProduct EsterAdduct->AmideAdduct Reacts with AmideAdduct->Neutralization Mixture to DMA2 Dimethylamine DMA2->AmideAdduct Distillation Vacuum Distillation Neutralization->Distillation Neutralized with PurifiedAmide Purified Amide Adduct Distillation->PurifiedAmide Yields PurifiedAmide->FinalProduct Cracked with PolymerizationWorkflow cluster_prep Solution Preparation cluster_initiation Initiation cluster_poly Polymerization & Purification DMAA This compound (Monomer) MonomerSolution Monomer/Cross-linker Solution DMAA->MonomerSolution BIS N,N'-methylene-bis-acrylamide (Cross-linker) BIS->MonomerSolution Water Deionized Water Water->MonomerSolution KPS Potassium Persulfate (Initiator) InitiatedSolution Initiated Solution KPS->InitiatedSolution Add TEMED TEMED (Accelerator) TEMED->InitiatedSolution Add & Stir MonomerSolution->InitiatedSolution Mold Mold InitiatedSolution->Mold Pour into Polymerization PDMAA Hydrogel Mold->Polymerization Incubate (e.g., 37°C, 4h) Purification Purified Hydrogel Polymerization->Purification Wash with DI Water DrugDelivery cluster_loading Drug Loading cluster_release Drug Release DriedHydrogel Dried PDMAA Hydrogel SwollenHydrogel Drug-Loaded Hydrogel DriedHydrogel->SwollenHydrogel Equilibrium Swelling DrugSolution Aqueous Drug Solution DrugSolution->SwollenHydrogel Release Release Process SwollenHydrogel->Release Placed in ReleaseMedium Physiological Medium (e.g., Simulated Body Fluid) ReleaseMedium->Release ReleasedDrug Released Drug Molecules Release->ReleasedDrug Diffusion-controlled release

References

N,N-Dimethylacrylamide synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dimethylacrylamide (DMAA)

Introduction

This compound (DMAA) is a vital monomer in the production of a wide range of polymers with diverse applications.[1] Its non-ionic, hydrophilic nature, combined with the reactivity of the vinyl group, makes it a valuable component in hydrogels, adhesives, coatings, and various materials for biomedical and industrial use.[2][3][4] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for DMAA, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis of this compound

The industrial production of DMAA is dominated by methods that are cost-effective and yield high-purity products. The two main routes for DMAA synthesis are the acrylate (B77674) method and the acryloyl chloride method.

Acrylate Method (Pyrolysis Method)

The most common industrial synthesis route for DMAA involves the reaction of methyl acrylate with dimethylamine (B145610).[1][5] This process typically occurs in three main stages: an addition reaction, an amidation reaction, and a subsequent cracking (pyrolysis) step to yield the final product.[1][6]

A visual representation of this synthesis workflow is provided below:

Synthesis_Workflow MA Methyl Acrylate Addition_Reaction Addition Reaction (45-55 °C) MA->Addition_Reaction DMA Dimethylamine DMA->Addition_Reaction Amidation Amidation Reaction (40-50 °C) Catalyst: Sodium Methoxide (B1231860) DMA->Amidation Addition_Product 3-methoxy-N,N-dimethyl propionamide Addition_Reaction->Addition_Product Addition_Product->Amidation Intermediate 3-dimethylamino-N,N-dimethyl propionamide Amidation->Intermediate Cracking Continuous Cracking (160-170 °C, Vacuum) Catalyst: Conc. H2SO4 Intermediate->Cracking Crude_DMAA Crude this compound Cracking->Crude_DMAA Rectification Rectification (Distillation) Crude_DMAA->Rectification Pure_DMAA High-Purity This compound Rectification->Pure_DMAA

Caption: Workflow for the synthesis of DMAA from methyl acrylate and dimethylamine.

Acryloyl Chloride Method

Another method for synthesizing N,N-disubstituted acrylamides involves the reaction of acryloyl chloride with a corresponding amine, in this case, dimethylamine.[6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While this method can be efficient, the high cost and handling difficulties associated with acryloyl chloride make it less favorable for large-scale industrial production compared to the acrylate method.[6]

Synthesis Data Summary
Method Reactants Catalyst/Conditions Yield Purity Reference
Acrylate MethodMethyl Acrylate, DimethylamineSodium Methoxide (amidation), Conc. H₂SO₄ (cracking)85-91.2%99.5-99.9%[1]
Acryloyl Chloride MethodAcryloyl Chloride, DiethylamineAlkaline substances (e.g., NaOH)Not specifiedNot specified[6]
Hydrogenation of N,N-dimethyl propiolamideN,N-dimethyl propiolamide, HydrogenPd-Al₂O₃-LiNot specified97.4%[7]

Detailed Experimental Protocol: Acrylate Method

The following protocol is a detailed representation of the high-yield synthesis of DMAA from methyl acrylate and dimethylamine, based on established patent literature.[1]

Materials and Equipment:

  • Reaction kettle

  • Methyl acrylate

  • Dimethylamine gas

  • Sodium methoxide (catalyst)

  • Methanol (B129727)

  • Concentrated sulfuric acid (70%)

  • Polymerization inhibitor (e.g., 705 polymerization inhibitor)

  • Deionized water

  • Distillation apparatus with vacuum capabilities

Procedure:

  • Addition Reaction:

    • Ensure the reaction kettle is clean and dry.

    • Charge the kettle with 460g of methyl acrylate.

    • Introduce excess dimethylamine gas into the reaction kettle.

    • Control the reaction temperature between 48-53 °C.

    • Monitor the reaction progress using gas chromatography.

    • Stop the introduction of dimethylamine when the methyl acrylate content is less than 5%.

  • Amidation Reaction:

    • To the product of the addition reaction, add a solution of 11.46g of sodium methoxide in 27.16g of methanol.

    • Continue to introduce dimethylamine gas while maintaining the reaction temperature between 42-48 °C.

    • Continue the reaction until the content of the addition product (3-methoxy-N,N-dimethyl propionamide) is less than 0.6%.

    • Stop the introduction of dimethylamine to obtain the intermediate product, 3-dimethylamino-N,N-dimethylpropionamide.

  • Post-treatment and Cracking:

    • Slowly add 28.06g of 70% concentrated sulfuric acid to neutralize the sodium methoxide.

    • Distill off the methanol under vacuum (≤ -0.07 MPa) at a temperature below 100 °C.

    • For the cracking reaction, a continuous process is employed. A portion (20-25%) of the 3-dimethylamino-N,N-dimethylpropionamide solution is added to the cracking kettle initially.

    • The cracking is carried out at 160-170 °C under a vacuum of -0.075 to -0.08 MPa.

    • The remaining cracking solution is slowly added as the volume in the kettle decreases.

    • The top of the distillation tower is maintained at 115-130 °C with a reflux ratio of 3:1.

  • Final Purification (Rectification):

    • The crude DMAA obtained from the cracking process is further purified by rectification (distillation) to achieve a final purity of up to 99.9%.[1]

Purification of this compound

The purification of DMAA is crucial to remove unreacted starting materials, byproducts, and any polymers that may have formed. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Purification Methods Overview
Method Principle Application
Vacuum Distillation Separation based on differences in boiling points at reduced pressure to prevent polymerization.Primary method for large-scale purification of DMAA.[8][9]
Recrystallization Purification of solid compounds by dissolving in a suitable solvent at high temperature and allowing crystals to form upon cooling.Used for solid derivatives of DMAA or in specific lab-scale purifications.[8][10]
Chromatography Separation based on differential partitioning between a mobile and stationary phase.Primarily used for analysis of purity (e.g., HPLC) or for small-scale, high-purity isolations.[11]

A general workflow for the purification of crude DMAA is as follows:

Purification_Workflow Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation  Primary industrial method Recrystallization Recrystallization Crude_Product->Recrystallization  For solid derivatives or specific lab-scale purification Chromatography Chromatographic Purification (e.g., HPLC for analysis) Crude_Product->Chromatography  Analytical scale or for very high purity Pure_Product Purified this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols: Purification

Vacuum Distillation of DMAA

Materials and Equipment:

  • Crude this compound

  • Distillation flask

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Polymerization inhibitor

Procedure:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

    • Place the crude DMAA in the distillation flask along with a polymerization inhibitor.

  • Distillation Process:

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask gently with the heating mantle.

    • Monitor the temperature of the vapor as it passes into the condenser.

    • Collect the fraction that distills at the boiling point of DMAA at the applied pressure. The boiling point of DMAA is approximately 153 °C at atmospheric pressure, so under vacuum, it will be significantly lower.[12]

    • Discard any initial low-boiling fractions and stop the distillation before high-boiling impurities begin to distill over.

  • Storage:

    • Store the purified, colorless DMAA in a tightly sealed container, protected from light and heat, and often with an added stabilizer to prevent polymerization.

Recrystallization of DMAA Derivatives

While DMAA itself is a liquid at room temperature, recrystallization is a valuable technique for purifying solid derivatives or related compounds.[10][13]

Materials and Equipment:

  • Crude solid compound

  • Suitable recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (e.g., Büchner funnel for vacuum filtration)

  • Filter paper

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvent systems include ethanol, hexane/acetone, and hexane/ethyl acetate.[14]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals thoroughly to remove all traces of the solvent.

Conclusion

The synthesis and purification of this compound are well-established processes, with the acrylate method being the preferred route for industrial-scale production due to its high yield and use of readily available starting materials. Proper purification, primarily through vacuum distillation, is essential to obtain high-purity monomer suitable for polymerization and other applications. This guide provides the fundamental technical details required for the successful synthesis and purification of DMAA in a research or industrial setting.

References

N,N-Dimethylacrylamide monomer reactivity and polymerization mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N,N-Dimethylacrylamide (DMAA): Monomer Reactivity and Polymerization Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This compound (DMAA) is a nonionic, water-soluble monomer that has garnered significant attention in polymer chemistry and material science.[1] Its polymer, poly(this compound) (PDMAA), is known for its hydrophilicity, biocompatibility, and thermal stability, making it a crucial component in a wide array of applications, including hydrogels, drug delivery systems, and biomedical devices.[1][2] This guide provides a comprehensive technical overview of the DMAA monomer's reactivity and its various polymerization mechanisms.

Monomer Reactivity and Chemical Structure

The reactivity of DMAA is dictated by its molecular structure, which consists of a vinyl group (C=C) susceptible to radical addition and an α,β-unsaturated amide group.[1][3] This amide group makes the β-carbon electrophilic, rendering it prone to Michael-type addition reactions with nucleophiles.[3][4][5]

Key Reactivity Characteristics:

  • Electrophilicity : Acrylamides are classified as electrophilic reactive chemicals.[4][6] The electron-withdrawing nature of the carbonyl group makes the β-carbon of the vinyl group an electrophilic site, enabling reactions with soft nucleophiles like the thiolate groups of cysteine residues.[5]

  • Michael Addition : DMAA can react with nucleophiles, such as thiols (e.g., glutathione), via a Michael addition mechanism.[3][4][6] The rate of this reaction is influenced by the substituents on the nitrogen atom; for instance, N,N-diethylacrylamide exhibits a lower reaction rate constant with glutathione (B108866) compared to other acrylamides.[4][6]

  • Copolymerization : DMAA readily copolymerizes with a variety of other monomers. The reactivity of the propagating radical is determined by the terminal monomer unit.[7] The monomer reactivity ratios (r), which describe the preference of a growing polymer chain to add a monomer of the same type or the comonomer, are crucial for predicting copolymer composition.

Data Presentation: Monomer Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for the free radical copolymerization of DMAA (M1) with various comonomers (M2).

Comonomer (M2)r1 (DMAA)r2 (M2)Polymerization SystemReference
n-Butyl Acrylate (B77674) (nBA)1.161.01ATRP in toluene (B28343) solution[8]
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA)1.126 ± 0.0311.624 ± 0.048Radical copolymerization in 1,4-dioxane-d8[9]
N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC)0.450.03Radical copolymerization[7]

Polymerization Mechanisms

DMAA can be polymerized through several mechanisms, each offering distinct advantages in controlling the final polymer's properties, such as molecular weight, architecture, and functionality.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and straightforward method for synthesizing PDMAA.[2][10] The process involves the classic steps of initiation, propagation, and termination.

  • Initiation : The reaction is typically initiated by the thermal or photochemical decomposition of an initiator (e.g., azobisisobutyronitrile (AIBN) or ammonium (B1175870) persulfate (APS)) to generate free radicals.[10][11]

  • Propagation : The initiator radical adds to the vinyl bond of a DMAA monomer, creating a new monomer radical that subsequently adds to other monomers in a repeating fashion to grow the polymer chain.

  • Termination : The growth of polymer chains is halted by bimolecular termination reactions, either through combination or disproportionation of two growing radical chains.

The solvent can significantly influence the polymerization rate. Studies have shown that the free radical polymerization of DMAA is strongly accelerated in aqueous media, an effect attributed to hydrogen bonding between water molecules and the amide carbonyl group.[12]

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R●) I->R Decomposition M Monomer (M) R->M RM R-M● RMn R-(M)n-M● RM->RMn + (n-1)M P Dead Polymer (P) RMn->P Combination or Disproportionation RAFT_Workflow RAFT Polymerization Workflow Start Prepare Reaction Mixture Components Monomer (DMAA) Initiator (e.g., AIBN) RAFT Agent (CTA) Solvent Start->Components Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Components->Degas Polymerize Heat to Polymerization Temperature (e.g., 70°C) Degas->Polymerize Quench Quench Reaction (e.g., cool in liquid N2) Polymerize->Quench Precipitate Precipitate Polymer (e.g., in diethyl ether) Quench->Precipitate Purify Purify and Dry Polymer Precipitate->Purify Characterize Characterize Polymer (GPC, NMR) Purify->Characterize End Well-defined PDMAA Characterize->End ATRP_Challenges Dormant P-X (Dormant Chain) Active P● (Active Radical) Dormant->Active ka (Activation) Active->Dormant kd (Deactivation) Catalyst_deact X-Cu(II)/L (Deactivator) Active->Catalyst_deact Propagation Propagation Active->Propagation Termination Termination Reactions Active->Termination High [P●] Catalyst_act Cu(I)/L (Activator) Catalyst_act->Dormant Complexation Side Reaction: Cu(II) complexation with amide group Catalyst_deact->Complexation Monomer Monomer (DMAA) Monomer->Propagation Complexation->Active Slows deactivation (kd ↓) Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Living System) I Initiator (e.g., R-Li+) IM R-M- Li+ I->IM + Monomer M Monomer (DMAA) IMn R-(M)n-M- Li+ IM->IMn + n Monomer P Living Polymer DeadP Terminated Polymer P->DeadP + Terminating Agent T Terminating Agent (e.g., H2O, ROH)

References

Solubility of N,N-Dimethylacrylamide in Various Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacrylamide (DMAA) is a versatile, nonionic monomer utilized extensively in the synthesis of polymers for a wide range of applications, including hydrogels, adhesives, and coatings, particularly within the biomedical and pharmaceutical fields. Its high reactivity and propensity for polymerization make it a valuable building block for materials with tailored properties. A fundamental understanding of the solubility and miscibility of the DMAA monomer in various organic solvents is critical for its effective use in polymer synthesis, formulation development, and purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound in a variety of common organic solvents. It is intended to be a valuable resource for researchers and professionals working with this monomer, offering qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. As a polar aprotic monomer, its solubility characteristics are dictated by its molecular structure, which allows for various intermolecular interactions with solvent molecules. The presence of the amide functional group contributes to its polarity, enhancing its solubility in polar solvents.

Solubility Data

This compound exhibits high solubility in a broad range of polar organic solvents. Conversely, it is characterized by its poor solubility in non-polar aliphatic hydrocarbons. The following table summarizes the qualitative solubility of DMAA in various common organic solvents. It is important to note that for many of these solvents, DMAA is considered miscible, meaning it will form a homogeneous solution in all proportions.

SolventClassificationSolubility
WaterPolar ProticHighly Soluble / Miscible
MethanolPolar ProticSoluble / Miscible[1][2]
EthanolPolar ProticSoluble / Miscible[1][2]
Acetone (B3395972)Polar AproticSoluble / Miscible[1]
BenzeneNon-polarSoluble[1]
TolueneNon-polarSoluble[1]
DioxanePolar AproticSoluble
ChloroformPolar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
n-HexaneNon-polarInsoluble[1]

Note on Water Solubility: While generally reported as highly soluble or miscible in water, some sources indicate it as "slightly soluble (1.000 g/L at 20°C)". This discrepancy may arise from different experimental conditions or definitions of "slightly soluble" versus "miscible." For most practical applications in polymerization and formulation, it is treated as being freely soluble in water.

Experimental Protocols for Solubility Determination

The following sections detail a generalized experimental protocol for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer).

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess DMAA to a known volume of solvent in a sealed vial C Agitate the mixture at a constant temperature for 24-48 hours A->C Shake-Flask Method B Prepare a series of standard solutions of DMAA in the same solvent G Analyze the filtrate using GC or UV-Vis spectroscopy B->G Calibration D Allow the solution to stand for phase separation C->D Establish Equilibrium E Centrifuge to pellet undissolved DMAA D->E Separate Phases F Filter the supernatant using a syringe filter E->F Ensure Clarity F->G Quantification H Quantify the DMAA concentration using the standard curve G->H Calculate Solubility

Caption: A generalized workflow for determining the solubility of this compound.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved DMAA is essential to ensure that the solution reaches saturation.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed container in an orbital shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture at a constant speed and temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved DMAA.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the container to stand undisturbed for a period to allow the undissolved DMAA to settle.

    • To further ensure the removal of all solid particles, centrifuge the sample at a high speed.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the organic solvent to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution with the same organic solvent as necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Using Gas Chromatography (GC-FID):

      • Prepare a series of standard solutions of known DMAA concentrations in the same organic solvent.

      • Inject the standard solutions into the GC to generate a calibration curve.

      • Inject the diluted sample and determine the concentration of DMAA by comparing its peak area to the calibration curve.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of DMAA in the specific solvent.

      • Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

      • Measure the absorbance of the diluted sample and calculate the concentration of DMAA using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of DMAA in the original, undiluted saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Conclusion

This compound is a highly versatile monomer with a favorable solubility profile in a wide array of polar organic solvents, making it suitable for various applications in polymer chemistry and drug development. Its miscibility with common solvents like water, alcohols, and acetone provides flexibility in reaction and formulation design. This guide provides a foundational understanding of its solubility and a detailed methodology for its quantitative determination, serving as a practical resource for scientists and researchers.

References

A Comprehensive Technical Guide to the Physical Properties of Poly(N,N-Dimethylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of poly(N,N-Dimethylacrylamide) (PDMAA), a versatile polymer with significant applications in the biomedical and pharmaceutical fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to support research and development efforts.

Solubility

Poly(this compound) is a hydrophilic polymer known for its excellent solubility in a variety of solvents. It is soluble in water, methanol, and ethanol.[1][2] Additionally, it dissolves in other organic solvents such as acetone, benzene, and toluene.[3] However, it is insoluble in n-hexane.[1][2][3] The solubility of PDMAA in tetrahydrofuran (B95107) (THF) can be influenced by the counterion used during anionic polymerization, with larger or more coordinated cations leading to increased solubility.[4]

Table 1: Solubility of Poly(this compound)

SolventSolubility
WaterSoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
BenzeneSoluble
TolueneSoluble
Tetrahydrofuran (THF)Varies
n-HexaneInsoluble

Thermal Properties

The thermal behavior of PDMAA is critical for its processing and application. Key thermal properties include the glass transition temperature (Tg) and its thermal decomposition profile.

Glass Transition Temperature (Tg)

The glass transition temperature of PDMAA can vary depending on factors such as molecular weight and the specific analytical method used. Literature values for the Tg of PDMAA homopolymer are in the range of 89°C to 120°C.[5] One study reported a Tg of 116.8°C, which is noted as being close to the commonly cited value of 120°C.[5] Another source lists the Tg as 89°C. For copolymers, the Tg will be intermediate between the values of the constituent homopolymers.[5][6]

Table 2: Glass Transition Temperature of Poly(this compound)

PropertyValue (°C)
Glass Transition Temperature (Tg)89 - 120
Thermal Decomposition

The thermal stability of PDMAA and its derivatives has been investigated using thermogravimetric analysis (TGA). The decomposition process for hydrated PDMAA involves the initial release of weakly-bonded water, followed by the release of more strongly bonded water, and finally, the decomposition of the polymer itself.[7] Studies on copolymers of N-isopropylacrylamide and this compound have also been conducted to understand their thermal degradation kinetics.[8]

Mechanical Properties

The mechanical properties of PDMAA are most extensively studied in the context of hydrogels, where they can be tailored for specific applications. These properties are highly dependent on the hydrogel's composition, including the concentration of the monomer, the cross-linker, and the presence of any additives like clay nanoparticles.

PDMAA hydrogels can exhibit a wide range of mechanical behaviors, from soft and highly stretchable to tough and robust.[9] For instance, nanocomposite hydrogels composed of PDMAA and clay can exhibit superb mechanical properties with astonishingly large elongations at break, in some cases approaching or exceeding 1500%.[10] Supramolecular PDMAA hydrogels formed via hydrophobic interactions have been shown to be highly stretchable, with the ability to be compressed up to 100% strain without permanent failure and rupture strains of 4200% during elongation.[11] The addition of natural polymers like alginate can also significantly improve the mechanical strength of PDMAA hydrogels.[12]

Table 3: Mechanical Properties of Poly(this compound) Hydrogels

PropertyReported Values
Young's ModulusCan be tuned over a wide range; for some nanocomposite gels, it is in the MPa range.[9]
Tensile StrengthVaries significantly with formulation; can reach approximately 2.0 MPa in some high-entropy systems.[9]
Elongation at BreakCan exceed 600% and even reach up to 4200% in certain formulations.[9][10][11]
Compressive StrengthCan be significantly enhanced through the formation of interpenetrating polymer networks (IPNs).[12]

Rheological Properties

The rheological properties of PDMAA solutions and gels are crucial for applications such as drug delivery and tissue engineering. Aqueous solutions of polyacrylamide, a related polymer, are known to be pseudoplastic, meaning their viscosity decreases with increasing shear rate.[13] The viscosity of these solutions is also dependent on molecular weight and temperature.[13] The storage (G') and loss (G'') moduli of PDMAA-based worm gels have been studied to determine their critical gelation concentration and thermoreversible behavior.[14]

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of this compound (DMAA).

Materials:

  • This compound (DMAA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Solvent (e.g., toluene, xylene, or 1,4-dioxane)

  • Precipitating solvent (e.g., methanol, hexane, or diethyl ether)[1][15]

Procedure:

  • The DMAA monomer and AIBN initiator are dissolved in the chosen solvent in a reaction flask.

  • The solution is degassed to remove oxygen, typically by several freeze-pump-thaw cycles.[15]

  • The reaction flask is sealed and heated to a specific temperature (e.g., 70-120°C) for a set period to initiate polymerization.[15][16]

  • After the reaction is complete, the polymer is isolated by precipitation in a non-solvent.[1][15]

  • The precipitated polymer is then collected and dried under vacuum.

G Free-Radical Polymerization of PDMAA cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification Monomer (DMAA) Monomer (DMAA) Reaction Flask Reaction Flask Monomer (DMAA)->Reaction Flask Initiator (AIBN) Initiator (AIBN) Initiator (AIBN)->Reaction Flask Solvent Solvent Solvent->Reaction Flask Degassing Degassing Reaction Flask->Degassing Heating Heating Degassing->Heating Polymer Solution Polymer Solution Heating->Polymer Solution Precipitation Precipitation Polymer Solution->Precipitation Drying Drying Precipitation->Drying PDMAA Polymer PDMAA Polymer Drying->PDMAA Polymer

Caption: Workflow for the synthesis of PDMAA via free-radical polymerization.

Characterization of Molecular Weight by Size Exclusion Chromatography (SEC)

SEC is a standard technique to determine the molecular weight and polydispersity index (PDI) of polymers.

Instrumentation:

  • Size Exclusion Chromatography (SEC) system

  • Refractive index (RI) detector

  • Columns suitable for the solvent and polymer

  • Solvent (e.g., DMF with LiBr)[1]

  • Polymer standards for calibration (e.g., Polystyrene)[1][4]

Procedure:

  • The synthesized PDMAA is dissolved in the SEC eluent.

  • The solution is filtered to remove any particulate matter.

  • The sample is injected into the SEC system.

  • The polymer is separated based on its hydrodynamic volume as it passes through the columns.

  • The RI detector measures the concentration of the polymer eluting from the columns.

  • The molecular weight and PDI are calculated by comparing the elution time of the sample to a calibration curve generated from polymer standards.

G Molecular Weight Characterization by SEC PDMAA Sample PDMAA Sample Dissolution in Eluent Dissolution in Eluent PDMAA Sample->Dissolution in Eluent Filtration Filtration Dissolution in Eluent->Filtration Injection into SEC Injection into SEC Filtration->Injection into SEC Separation in Columns Separation in Columns Injection into SEC->Separation in Columns Detection (RI) Detection (RI) Separation in Columns->Detection (RI) Data Analysis Data Analysis Detection (RI)->Data Analysis Molecular Weight & PDI Molecular Weight & PDI Data Analysis->Molecular Weight & PDI

Caption: Experimental workflow for determining the molecular weight of PDMAA using SEC.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature of the polymer.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum)

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • A small amount of the dried polymer is weighed into a DSC pan.

  • The pan is sealed and placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating scan.[17]

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature is identified as a step-like change in the heat flow curve during the second heating scan.[17]

G Thermal Analysis by DSC PDMAA Sample PDMAA Sample Sample Preparation Sample Preparation PDMAA Sample->Sample Preparation Place in DSC Place in DSC Sample Preparation->Place in DSC Heating/Cooling Cycle Heating/Cooling Cycle Place in DSC->Heating/Cooling Cycle Measure Heat Flow Measure Heat Flow Heating/Cooling Cycle->Measure Heat Flow Data Analysis Data Analysis Measure Heat Flow->Data Analysis Glass Transition Temperature (Tg) Glass Transition Temperature (Tg) Data Analysis->Glass Transition Temperature (Tg)

Caption: Workflow for determining the glass transition temperature of PDMAA using DSC.

Mechanical Testing of Hydrogels

Uniaxial tensile testing is a common method to evaluate the mechanical properties of hydrogels.

Instrumentation:

  • Universal testing machine with a suitable load cell

  • Grippers to hold the hydrogel sample

Procedure:

  • Hydrogel samples are prepared with specific dimensions (e.g., dog-bone shape).

  • The sample is mounted in the grips of the testing machine.

  • A uniaxial tensile load is applied at a constant strain rate until the sample fractures.[9]

  • Stress is calculated as the applied force divided by the initial cross-sectional area.[9]

  • Strain is calculated as the change in length divided by the initial length.[9]

  • The Young's modulus is determined from the initial linear slope of the stress-strain curve.[9]

  • Tensile strength is the maximum stress the sample withstands before fracturing.[9]

  • Elongation at break is the strain at which the sample fractures.[9]

G Mechanical Testing of Hydrogels Hydrogel Sample Hydrogel Sample Sample Mounting Sample Mounting Hydrogel Sample->Sample Mounting Apply Tensile Load Apply Tensile Load Sample Mounting->Apply Tensile Load Measure Force and Displacement Measure Force and Displacement Apply Tensile Load->Measure Force and Displacement Calculate Stress and Strain Calculate Stress and Strain Measure Force and Displacement->Calculate Stress and Strain Generate Stress-Strain Curve Generate Stress-Strain Curve Calculate Stress and Strain->Generate Stress-Strain Curve Determine Mechanical Properties Determine Mechanical Properties Generate Stress-Strain Curve->Determine Mechanical Properties

Caption: Workflow for the mechanical testing of PDMAA hydrogels.

References

An In-depth Technical Guide to N,N-Dimethylacrylamide: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylacrylamide (DMAA) is a nonionic, water-soluble monofunctional acrylic monomer widely utilized in the synthesis of polymers and copolymers.[1][2] Its chemical structure, featuring an acryloyl group attached to a dimethyl-substituted amide nitrogen, imparts unique properties that are valuable in numerous applications, including the production of hydrogels for biomedical uses, synthetic fibers, plastics, adhesives, and coatings.[1][2][3] Given its reactivity and hazardous nature, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the CAS number, safety data, and handling protocols for this compound.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: 2-Propenamide, N,N-dimethyl-[3][4]

  • CAS Number: 2680-03-7[1][5][6][7][8]

  • Molecular Formula: C₅H₉NO[4][6]

  • Molecular Weight: 99.13 g/mol [4]

Safety and Hazard Information

This compound is classified as a hazardous substance.[5] Adherence to safety guidelines is mandatory to prevent exposure and ensure safe handling.

GHS Hazard Classification

  • Signal Word: Danger[4][9][10]

  • Hazard Statements:

    • H301: Toxic if swallowed.[4][9]

    • H311: Toxic in contact with skin.[4][7][9]

    • H317: May cause an allergic skin reaction.[4]

    • H318: Causes serious eye damage.[9][10]

    • H227: Combustible liquid.[7]

  • Precautionary Statements (selected):

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][11]

    • P264: Wash skin thoroughly after handling.[9][11]

    • P270: Do not eat, drink or smoke when using this product.[9][11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][11]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7][9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]

    • P405: Store locked up.[9]

    • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Data Presentation

Quantitative data from safety data sheets and chemical literature are summarized below for clarity and ease of comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
AppearanceColorless, clear liquid[11]
Molecular Weight99.13 g/mol [4]
Melting Point-20 °C to -40 °C[11]
Boiling Point~171 °C (at 760 mmHg); 80-81 °C (at 20 mmHg)[1][3]
Density0.962 g/cm³ (at 20-25 °C)[1][5]
Flash Point70 - 71.67 °C[2][11]
Vapor Pressure0.65 - 0.78 mmHg (at 20-25 °C)[2][11]
SolubilityHighly soluble in water, alcohol, and other polar solvents. Insoluble in n-Hexane.[3][12]
Refractive Index~1.473 (at 20 °C)[1]

Table 2: Toxicological Data for this compound

Toxicity EndpointSpeciesRouteValueSource(s)
Acute Toxicity (LD₅₀)RatOral315.8 mg/kg[13]
Acute Toxicity (LD₅₀)MouseOral460 mg/kg[5]
Acute Toxicity (LD₅₀)MouseSubcutaneous580 mg/kg[5]
Acute Toxicity (LD₅₀)RatDermal>500 mg/kg[13]
Acute Toxicity (LC₅₀)RatInhalation>776 ppm (1 hour)[4][13]

Toxicological Summary: this compound exhibits moderate to high acute toxicity via oral and dermal routes.[13] It is classified as toxic if swallowed or in contact with skin.[4][7][9] Symptoms of oral exposure can include hunching posture, depression, and ataxia.[13] The compound is a severe eye irritant with the potential to cause serious, irreversible damage.[10][13] While not considered a primary skin irritant, there is evidence suggesting it can cause skin sensitization after prolonged contact.[5][13]

Experimental Protocols

Detailed methodologies for handling and safety assessment are crucial. The following sections outline key experimental and procedural protocols based on regulatory guidelines and safety data.

Protocols for Safe Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[9]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9]

  • Storage Conditions:

    • Store containers in a cool, dry, well-ventilated place, away from direct sunlight and sources of ignition.[5][12][14] Recommended storage temperature is below 38°C.[5]

    • Keep containers tightly closed and clearly labeled.[5][11]

    • The product is often supplied with a polymerization inhibitor (e.g., MEHQ).[2][3] Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and polymerization catalysts, which can cause violent, exothermic polymerization.[5]

    • Store in appropriate containers such as stainless steel, high-density polyethylene (B3416737) (HDPE), or lined metal drums.[3][12]

Emergency and First-Aid Protocols

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[9][14]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Call a physician immediately.[9][11]

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9][11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give water to drink (two glasses at most). Get emergency medical help immediately.[9][11][14]

Spill Response Protocols

  • Minor Spills:

    • Remove all sources of ignition.[5]

    • Ensure adequate ventilation.[11]

    • Avoid breathing vapors and direct contact. Wear appropriate PPE.[5]

    • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[5]

    • Place the material in a suitable, labeled container for chemical waste disposal.[5]

  • Major Spills:

    • Evacuate personnel from the danger area and move upwind.[5][11]

    • Alert emergency responders, informing them of the location and nature of the hazard.[5]

    • Prevent the spillage from entering drains or water courses.[5]

    • Only personnel with full body protective clothing and breathing apparatus should approach the spill.[5]

Toxicology Study Methodologies (Referenced)

  • Acute Oral Toxicity (based on OECD TG 401): In studies, Sprague Dawley rats (e.g., 5 per sex per dose) are administered a single dose of the chemical. The animals are observed for mortality and clinical signs of toxicity to determine the median lethal dose (LD₅₀).[13]

  • Eye Irritation (based on OECD TG 405): The substance is instilled into one eye of several rabbits. The eyes are observed at 24, 48, and 72 hours, and scores are recorded for corneal opacity, iritis, conjunctival redness, and chemosis to assess the potential for eye damage.[13]

  • Skin Sensitization (based on OECD TG 406): This guideline, the Magnusson-Kligman Guinea Pig Maximization Test, involves an induction phase where the substance is introduced to the skin (intradermally and topically) and a later challenge phase where a topical application is used to determine if a sensitization reaction (allergic contact dermatitis) has developed.[11]

Mandatory Visualization

The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of this compound.

cluster_0 Hazard Identification & Risk Assessment cluster_1 Control & Mitigation Workflow cluster_2 Emergency Response Protocol ID This compound (CAS: 2680-03-7) Hazards Hazard Profile ID->Hazards Health Health Hazards - Toxic (Oral, Dermal) - Serious Eye Damage - Skin Sensitizer Hazards->Health Physical Physical Hazards - Combustible Liquid - Uncontrolled Polymerization Hazards->Physical Risk Risk Assessment (Evaluate Exposure Potential) Health->Risk Physical->Risk Controls Hierarchy of Controls Risk->Controls Eng Engineering Controls (Chemical Fume Hood) Controls->Eng Admin Administrative Controls (SOPs, Training) Controls->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Controls->PPE Handling Safe Handling & Storage (Ventilated, Cool, Dry, No Ignition Sources) Eng->Handling Admin->Handling PPE->Handling Emergency Emergency Event Handling->Emergency If controls fail Spill Spill or Leak Emergency->Spill Exposure Personnel Exposure Emergency->Exposure SpillClean Spill Cleanup (Absorb, Contain, Dispose) Spill->SpillClean FirstAid First Aid (Skin, Eyes, Ingestion, Inhalation) Exposure->FirstAid

Caption: Risk management workflow for this compound.

substance This compound Physical Properties Health Hazards storage Storage substance:p1->storage dictates handling Handling substance:p2->handling dictates storage_reqs Cool, dry, ventilated Away from heat & incompatibles Inhibitor required storage->storage_reqs requires disposal Disposal handling->disposal leads to handling_reqs Fume hood Full PPE (Gloves, Goggles) Avoid contact & inhalation handling->handling_reqs requires disposal_reqs Licensed waste contractor Follow local regulations disposal->disposal_reqs requires

Caption: Key relationships in the lifecycle of this compound.

References

Thermal Stability and Degradation of N,N-Dimethylacrylamide Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation behavior of N,N-Dimethylacrylamide (PDMAA) polymers. Understanding the thermal properties of these polymers is critical for their application in various fields, including drug delivery, biomaterials, and advanced material formulations, where they may be subjected to thermal stresses during manufacturing, processing, sterilization, or long-term storage.

Thermal Analysis of PDMAA Homopolymers

The thermal stability of polymers is primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as the glass transition temperature (Tg).

A representative sample of poly(this compound) synthesized by radical polymerization exhibits a glass transition temperature (Tg) of approximately 121°C.[1]

Tabulated Thermal Degradation Data

Quantitative data from thermal analysis studies are crucial for comparing the stability of different polymer batches and formulations. The following table summarizes key thermal properties of this compound copolymers. Data for the homopolymer is limited in the reviewed literature, highlighting an area for further investigation.

Polymer CompositionAnalysis MethodKey ParametersValue(s)AtmosphereReference
Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide)TGAActivation Energy (Ea)Varies with conversion and compositionNitrogen[2]
Poly(N-p-tolylacrylamide)TGA-GC/MSOnset of degradation--[3]
Poly(N-phenylpropionamide)TGA-GC/MSMulti-stage degradationStage 1: ~180°C, Stage 2: ~280°C, Stage 3: ~390°C-[4]

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis data are contingent on standardized experimental protocols. Below are detailed methodologies for TGA and DSC analysis of polymers, based on established practices.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of PDMAA.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1).

Experimental Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation. For studies on oxidative stability, a controlled flow of air or oxygen is used.[5]

    • The desired temperature program is set. A typical program involves a heating ramp from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset temperature of decomposition (T_onset): The temperature at which significant mass loss begins.

    • Temperature of maximum degradation rate (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual mass: The mass of the sample remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of PDMAA.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 1).

Experimental Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • A temperature program is set, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. For example:

      • Heat from ambient to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min.

      • Hold isothermally for a few minutes.

      • Cool to a sub-ambient temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

      • Heat again to the final temperature at the same heating rate.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition from the second heating scan.[6]

Thermal Degradation Pathway

The thermal degradation of polyacrylamides is a complex process that can involve multiple reaction pathways. While a definitive, detailed mechanism for pure PDMAA is not extensively documented in the reviewed literature, a general understanding can be extrapolated from studies on related polymers. The degradation is believed to be initiated by free radical formation, followed by chain scission and recombination.[3][4]

The following diagram illustrates a generalized workflow for investigating the thermal degradation of polymers.

G Experimental Workflow for Polymer Thermal Degradation Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis and Interpretation PolymerSample PDMAA Sample TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA DSC Differential Scanning Calorimetry (DSC) PolymerSample->DSC Py_GCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) PolymerSample->Py_GCMS TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Evolved Gases TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA->TGA_FTIR Evolved Gases DecompositionData Decomposition Temperatures & Weight Loss Profile TGA->DecompositionData TransitionData Glass Transition Temperature (Tg) DSC->TransitionData ProductIdentification Identification of Degradation Products TGA_MS->ProductIdentification TGA_FTIR->ProductIdentification Py_GCMS->ProductIdentification MechanismElucidation Elucidation of Degradation Mechanism DecompositionData->MechanismElucidation ProductIdentification->MechanismElucidation

Caption: Workflow for Polymer Thermal Degradation Analysis.

Degradation Products

Analysis of the gases evolved during thermal decomposition is critical for elucidating the degradation mechanism. Techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are employed for this purpose.[7]

For substituted polyacrylamides, the degradation products can include the corresponding monomers, oligomers, and fragments resulting from side-chain and main-chain scission. For instance, the thermal degradation of poly(N-p-tolylacrylamide) has been shown to proceed via free radical formation and recombination along the polymer backbone.[3] Similarly, poly(N-phenylpropionamide) degrades in multiple stages, suggesting a complex series of reactions.[4] Specific pyrolysis products of pure PDMAA require further investigation through dedicated Py-GC/MS studies.

Conclusion

The thermal stability and degradation of this compound polymers are critical parameters influencing their processing and application. While data on copolymers provide some insights, there is a clear need for more detailed studies on the thermal decomposition of PDMAA homopolymers. Standardized thermal analysis techniques, particularly TGA, DSC, and hyphenated methods for evolved gas analysis, are essential for generating the robust data required by researchers, scientists, and drug development professionals. A thorough understanding of the degradation mechanisms and products will enable the development of more stable formulations and the establishment of appropriate handling and storage conditions.

References

N,N-Dimethylacrylamide literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Dimethylacrylamide (DMAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

This compound (DMAA) is a nonionic, water-soluble monomer that has garnered significant attention in polymer chemistry and material science.[1][2] Its chemical structure consists of an acryloyl group attached to a nitrogen atom substituted with two methyl groups.[1] This structure imparts unique properties, making it a valuable component in the synthesis of a wide range of homopolymers and copolymers.[1][3]

Historically, the development of acrylamide-based monomers has been driven by the need for versatile hydrophilic polymers. The exploration of N-substituted acrylamides, like DMAA, expanded the functional possibilities of polyacrylamides. A key synthesis method involves the reaction of acryloyl chloride with dimethylamine (B145610).[4] The ability of DMAA to readily undergo polymerization via various mechanisms, including free-radical polymerization, has made it a staple in academic and industrial research.[1][2] Its high reactivity and compatibility with numerous other vinyl monomers allow for the creation of polymers with tailored properties for specific applications.[5] In recent decades, the advent of controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined DMAA-based polymers with controlled molecular weights and narrow polydispersity, further broadening their utility in advanced applications.[6][7][8]

Physicochemical Properties

DMAA is a colorless, clear liquid at room temperature.[1] Its high solubility in water and other polar organic solvents is a key characteristic, enhancing its use in aqueous polymerization processes.[1][5] The physical and chemical properties of DMAA are crucial for its handling, polymerization, and the performance of the resulting polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC5H9NO[1]
Molecular Weight99.13 g/mol [9]
AppearanceColorless, clear liquid[1]
Density0.962 g/cm³ (at 20°C)[1]
Boiling Point170-172°C (at 760 mmHg)[1]
80-81°C (at 20 mmHg)[10]
Melting Point-20°C[1]
Refractive Index1.473 (at 20°C)[10]
Flash Point70°C (Closed-cup)[5]
SolubilityHighly soluble in water and common organic solvents; insoluble in n-hexane.[1][5]
Glass Transition Temp (Tg) of PDMAA119°C[5]

Synthesis and Polymerization

Monomer Synthesis

The industrial synthesis of DMAA is often achieved through the reaction of acryloyl chloride with an excess of dimethylamine in the presence of an acid scavenger like triethylamine.[4] This reaction is typically carried out at low temperatures to control its exothermic nature.

An alternative laboratory-scale synthesis involves the reaction of dimethylamine with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, followed by thermal decomposition of the resulting carboxamide.[4]

G

Polymerization Methods

Poly(this compound) (PDMAA) can be synthesized through various polymerization techniques. The choice of method depends on the desired polymer architecture, molecular weight, and application.

  • Free-Radical Polymerization: This is the most common and straightforward method, often initiated by thermal or redox initiators like ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN).[2][11] It is widely used for producing high molecular weight polymers and hydrogels.[2]

  • Controlled Radical Polymerization (CRP):

    • Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of PDMAA with well-controlled molecular weights and narrow distributions (Mw/Mn = 1.05–1.13).[6][8] However, achieving controlled polymerization can be challenging, as some studies report that copper salts may complex with the amide group, leading to a loss of control.[12][13]

    • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that has been successfully used for the controlled polymerization of DMAA in various solvents, including water.[7][14] The choice of chain transfer agent (CTA) is critical for achieving high reinitiation efficiency and structural control.[7]

G

Table 2: Comparison of DMAA Polymerization Techniques

TechniqueInitiator/MediatorControl over MW/PDIKey AdvantagesKey ChallengesReference(s)
Free-Radical Thermal/Redox (AIBN, APS)PoorSimple, robust, suitable for hydrogelsBroad molecular weight distribution[2]
ATRP Alkyl halide / Cu-ligand complexGood (can be problematic)Well-defined architectures (block copolymers)Catalyst complexation with amide, potential toxicity of catalyst[6][12][13]
RAFT RAFT agent (CTA), InitiatorExcellentVersatile, tolerant to functional groups, metal-freeRequires synthesis of specific CTAs, potential for retardation[7][15]

Key Applications in Research and Drug Development

The unique properties of PDMAA, such as its hydrophilicity, biocompatibility, and chemical stability, make it an attractive material for numerous biomedical applications.[2][16]

Hydrogels

PDMAA is a key component in the production of hydrogels.[1][17] These are three-dimensional, water-swollen polymer networks capable of retaining large amounts of water.[2][18] PDMAA-based hydrogels are used for:

  • Drug Delivery: Their porous structure allows for the encapsulation and controlled release of therapeutic agents.[19][20] The release can often be triggered by environmental stimuli.[21]

  • Tissue Engineering: They can act as scaffolds that mimic the extracellular matrix, providing support for cell growth and tissue regeneration.[22][23]

  • Contact Lenses: The high water content and softness of PDMAA hydrogels make them suitable for contact lens manufacturing.[24]

  • Adsorbents: They are effective in removing toxic heavy metal ions and dyes from wastewater due to their high adsorption capacity.[2][17]

Drug Delivery Systems

Beyond hydrogels, PDMAA is used to create sophisticated drug delivery systems. Its hydrophilicity makes it an excellent choice for the shell of nanoparticles or the hydrophilic block in amphiphilic copolymers used to form micelles.[16] These nanocarriers can:

  • Enhance Solubility: Encapsulate hydrophobic drugs, improving their bioavailability.[20]

  • Prolong Circulation: The hydrophilic PDMAA shell can help nanoparticles evade the immune system, increasing their circulation time in the bloodstream.[25]

  • Targeted Delivery: PDMAA-coated nanoparticles can be functionalized with targeting ligands to direct them to specific sites in the body, such as tumors, potentially overcoming barriers like the blood-brain barrier.[16]

Biocompatibility and Cellular Interaction

For any material to be used in drug development, its interaction with biological systems is of paramount importance. PDMAA is generally considered to be biocompatible and non-immunogenic.[16] When formulated as nanoparticles for drug delivery, their uptake by cells is a critical step.

The primary mechanism for nanoparticle entry into cells is endocytosis.[26][27] This process can be broadly categorized into several pathways, and the specific route taken by a PDMAA-based nanoparticle can depend on its size, surface charge, and any targeting moieties attached to its surface.[25][28]

G

Understanding these pathways is crucial for designing effective drug delivery vehicles. For instance, avoiding the lysosomal pathway, where the acidic and enzymatic environment can degrade the drug, is often desirable.[26] This can be achieved by designing nanoparticles that can escape the endosome and release their payload directly into the cytosol.[29]

Detailed Experimental Protocols

Protocol for Synthesis of DMAA-based Hydrogel via Free-Radical Polymerization

This protocol is a representative example based on methodologies found in the literature for creating a crosslinked PDMAA hydrogel.[2][17]

Materials:

  • This compound (DMAA), monomer

  • N,N'-methylenebis(acrylamide) (MBA), crosslinking agent

  • Ammonium persulfate (APS), initiator

  • Deionized water, solvent

  • Acetone (for washing)

Procedure:

  • Preparation of Monomer Solution: In a glass ampoule or vial, dissolve the desired amount of DMAA monomer and MBA crosslinker in deionized water. A typical concentration might be 1-2 M total monomer, with the crosslinker at 1-3 mol% relative to the monomer.

  • Initiator Addition: Add the APS initiator to the solution. The initiator concentration is typically low, around 0.5-1.0 wt% of the total monomer mass.

  • Degassing: Seal the ampoule with a rubber septum and purge the solution with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed ampoule in a temperature-controlled water bath, typically set between 50-70°C. Allow the polymerization to proceed for several hours (e.g., 4-24 hours) until a solid gel is formed.

  • Purification: After polymerization, break the ampoule and remove the hydrogel. Cut the gel into smaller pieces and immerse them in a large volume of deionized water to wash out any unreacted monomers, crosslinker, and initiator. Change the water several times over 2-3 days.

  • Drying: To obtain the dry weight or prepare for certain applications, the swollen hydrogel can be dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol for RAFT Polymerization of DMAA

This protocol outlines a general procedure for the controlled polymerization of DMAA using RAFT, adapted from published methods.[15][30]

Materials:

  • This compound (DMAA), monomer (purified by passing through basic alumina)

  • RAFT Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane or other suitable anhydrous solvent

  • Degassing equipment (Schlenk line or glovebox)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the initiator (AIBN) in the chosen solvent if needed for accurate dispensing.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the DMAA monomer, the RAFT CTA, and the solvent. The ratio of [Monomer]:[CTA]:[Initiator] is crucial and determines the target molecular weight and polymerization rate (a common ratio might be 100:1:0.2).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Initiation: After the final thaw cycle, backfill the flask with inert gas. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) to initiate polymerization.

  • Monitoring: The reaction can be monitored by taking aliquots at different time points (via an oxygen-free syringe) and analyzing them for monomer conversion (by ¹H NMR) and molecular weight evolution (by Size Exclusion Chromatography, SEC/GPC).

  • Termination: Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: The resulting polymer is typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) multiple times, followed by drying under vacuum to remove residual solvent and unreacted monomer.

References

An In-depth Technical Guide to the Free Radical Polymerization of N,N-Dimethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacrylamide (DMAA) is a non-ionic, water-soluble monomer that has garnered significant attention in various scientific and industrial fields, including drug delivery, biomaterials, and hydrogel formation. Its polymerization yields poly(this compound) (PDMAA), a polymer known for its hydrophilicity and biocompatibility. This technical guide provides a comprehensive overview of the free radical polymerization of DMAA, detailing its mechanism, kinetics, and experimental protocols.

Core Mechanism of Free Radical Polymerization

The free radical polymerization of DMAA, like other vinyl monomers, proceeds through a chain reaction mechanism involving three key stages: initiation, propagation, and termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition or a redox reaction.

  • Thermal Initiation: Common thermal initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), are homolytically cleaved upon heating to produce two free radicals. These radicals then react with a DMAA monomer to initiate the polymer chain.

  • Redox Initiation: In aqueous media, redox pairs like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) are frequently employed. The reaction between the oxidizing and reducing agents generates free radicals that initiate polymerization, often at lower temperatures than thermal initiation.

The initiation step is critical as the rate of radical formation directly influences the overall polymerization rate and the molecular weight of the resulting polymer.

Propagation

Once an initiating radical adds to a DMAA monomer, a new monomer radical is formed. This radical then rapidly adds to subsequent DMAA monomers in a repetitive fashion, leading to the growth of the polymer chain. The propagation rate is influenced by factors such as monomer concentration, temperature, and the solvent used.[1][2] The polymerization of DMAA is significantly accelerated in aqueous solutions compared to organic solvents.[2] This is attributed to hydrogen bonding between water molecules and the amide carbonyl group of the macroradical, which affects its conformation and reactivity.[2]

Termination

The growth of a polymer chain is terminated when two growing radical chains react with each other. Termination can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer chains combine to form a single, longer polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The dominant termination mechanism can influence the molecular weight distribution of the final polymer. For acrylamide-based monomers, both combination and disproportionation can occur.

Quantitative Kinetic Data

The following tables summarize key quantitative data for the free radical polymerization of DMAA, providing a basis for comparison and experimental design.

Table 1: Propagation and Termination Rate Constants (kp and kt) for DMAA Polymerization

Temperature (°C)Solventkp (L mol-1 s-1)kt (L mol-1 s-1)MethodReference
30Bulk2.72 x 1043.54 x 109Rotating Sector[1]
Not SpecifiedAqueous Solution (20 wt%)43,489Not ReportedPulsed-Laser Polymerization (PLP)-SEC[1]
Not SpecifiedBulk10,479Not ReportedPulsed-Laser Polymerization (PLP)-SEC[1]

Table 2: Activation Energies for Polymerization of Acrylamide Derivatives

MonomerActivation Energy (kJ mol-1)SolventCommentsReference
This compoundNot specified, but noted to be almost identical to N-methylmethacrylamideAqueous Solution-[3]
MethacrylamideHigher than this compoundAqueous Solution-[3]
Isopropylacrylamide46.11Aqueous SolutionOverall activation energy of polymerization[3]

Experimental Protocols

Below are detailed methodologies for conducting the free radical polymerization of DMAA using both thermal and redox initiation.

Protocol 1: Thermal Initiation of DMAA in an Organic Solvent

This protocol describes a typical procedure for the polymerization of DMAA in an organic solvent using a thermal initiator like AIBN.

Materials:

  • This compound (DMAA), distilled under reduced pressure

  • Azobisisobutyronitrile (AIBN), recrystallized from ethanol

  • 1,4-Dioxane (B91453), anhydrous

  • Magnetic stir bar

  • Reaction flask with a condenser and nitrogen inlet

  • Oil bath

  • Diethyl ether (for precipitation)

Procedure:

  • To a reaction flask equipped with a magnetic stir bar, add the desired amount of Np-CTA-Np (a chain transfer agent, if performing RAFT), DMAA monomer, and AIBN.[4]

  • Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration.[4]

  • Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.[4]

  • Backfill the flask with nitrogen or argon.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).[4]

  • Allow the polymerization to proceed for the desired time (e.g., 4 hours).[4]

  • Quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.[4]

  • Precipitate the resulting polymer by adding the reaction mixture dropwise to a large excess of cold diethyl ether with vigorous stirring.[4]

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Redox-Initiated Aqueous Polymerization of DMAA

This protocol outlines a general procedure for the polymerization of DMAA in an aqueous solution using a redox initiator system.

Materials:

  • This compound (DMAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Nitrogen or argon gas for sparging

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stir bar

Procedure:

  • Prepare an aqueous solution of DMAA at the desired concentration in a reaction vessel equipped with a magnetic stir bar.

  • Sparge the monomer solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[5]

  • In a separate container, prepare a fresh aqueous solution of APS.

  • Add the desired amount of the APS solution to the deoxygenated monomer solution while stirring.

  • Add the desired amount of TEMED to the reaction mixture to initiate the polymerization. The amount of TEMED will influence the rate of polymerization.

  • Continue stirring the reaction mixture under an inert atmosphere. The solution will become more viscous as the polymerization proceeds.

  • Allow the reaction to proceed for a sufficient time to achieve high monomer conversion. The reaction time can vary from minutes to hours depending on the specific conditions.

  • The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator residues, followed by lyophilization to obtain the dry polymer.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core mechanism of free radical polymerization and a typical experimental workflow.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition M Monomer (M) R->M RM RM• RM->M Addition RM_n R(M)n M• RM->RM_n Chain Growth RM_n_1 R(M)n M• P_nm Dead Polymer (Combination) RM_n_1->P_nm P_n_P_m Dead Polymers (Disproportionation) RM_n_1->P_n_P_m RM_m_1 R(M)m M• RM_m_1->P_nm RM_m_1->P_n_P_m

Caption: Mechanism of Free Radical Polymerization.

Experimental_Workflow A 1. Reagent Preparation (Monomer, Initiator, Solvent) B 2. Reaction Setup & Deoxygenation (e.g., Freeze-Pump-Thaw or N2 Sparge) A->B C 3. Initiation (Heating or Redox Agent Addition) B->C D 4. Polymerization (Stirring for a defined time) C->D E 5. Quenching (Cooling & Exposure to Air) D->E F 6. Polymer Isolation & Purification (Precipitation or Dialysis) E->F G 7. Characterization (e.g., GPC, NMR) F->G

Caption: General Experimental Workflow.

References

Methodological & Application

Application Notes: N,N-Dimethylacrylamide (DMAA) Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylacrylamide (PDMAA) hydrogels are highly hydrophilic, biocompatible, and versatile polymeric materials that have garnered significant interest for biomedical applications, particularly in the realm of controlled drug delivery.[1][2] Their three-dimensional, cross-linked structure allows for the encapsulation and sustained release of therapeutic agents. The unique properties of PDMAA, including its responsiveness to stimuli and self-healing capabilities, make it an attractive candidate for developing advanced drug delivery systems.[3][4] This document provides detailed protocols for the synthesis, characterization, and drug loading/release studies of DMAA hydrogels.

Key Features of PDMAA Hydrogels:

  • Biocompatibility: PDMAA is known for its excellent biocompatibility, making it suitable for in vivo applications.[1][2]

  • High Swellability: These hydrogels can absorb and retain large amounts of water or biological fluids, which is crucial for drug loading and release.[5][6]

  • Tunable Properties: The physical and chemical properties, such as swelling ratio, mechanical strength, and drug release kinetics, can be readily controlled by adjusting the synthesis parameters, including monomer and crosslinker concentrations.[5][7]

  • Stimuli-Responsiveness: DMAA-based hydrogels can be designed to respond to various stimuli like temperature and pH, enabling targeted drug delivery.[4][8]

Experimental Protocols

Protocol 1: Synthesis of DMAA Hydrogels by Free Radical Polymerization

This protocol describes the synthesis of DMAA hydrogels using a redox-initiated free radical polymerization method.[5]

Materials:

  • This compound (DMAA) (monomer)

  • N,N'-methylene-bis-acrylamide (BIS) (crosslinking agent)[5]

  • Potassium persulfate (KPS) (initiator)[5]

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)[5]

  • Distilled water

Equipment:

  • Glass vials or syringes (to be used as molds)

  • Magnetic stirrer and stir bar

  • Water bath or incubator set at 37°C

  • Micropipettes

Procedure:

  • Preparation of the Monomer Solution:

    • In a glass vial, dissolve the desired amount of DMAA monomer and BIS crosslinker in distilled water.

    • Add KPS initiator to the solution and stir until completely dissolved.

  • Initiation of Polymerization:

    • Add TEMED to the solution under stirring to initiate the polymerization reaction.

  • Molding and Curing:

    • Immediately after adding TEMED, pour the resulting solution into molds (e.g., syringes with the tip sealed).

    • Allow the polymerization to proceed for 4 hours at 37°C.[5]

  • Purification:

    • Upon completion, the hydrogels are removed from the molds and cut into discs of desired dimensions.

    • Immerse the hydrogel discs in a large excess of distilled water to wash out any unreacted monomers, initiator, and crosslinking agent. This is typically done for 24-48 hours, with frequent changes of water.

  • Drying:

    • After purification, the hydrogels are dried to a constant weight, typically in a vacuum oven at a controlled temperature.

Table 1: Example Formulations for DMAA Hydrogel Synthesis [5]

Formulation IDDMAA (wt%)BIS (mol% relative to DMAA)KPS (mg)TEMED (µL)Water (mL)
DMAA-1100.55050to 100
DMAA-2101.05050to 100
DMAA-3151.05050to 100
DMAA-4202.05050to 100
Protocol 2: Characterization of Hydrogel Swelling Behavior

The swelling ratio is a critical parameter that influences drug loading and release.

Procedure:

  • Weigh the dried hydrogel discs (W_d).

  • Immerse the discs in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula:

    SR (%) = [(W_s - W_d) / W_d] x 100

Table 2: Influence of Crosslinker Concentration on Equilibrium Swelling Ratio [5][6]

DMAA Concentration (wt%)BIS Concentration (mol%)Equilibrium Swelling Ratio (%)
100.5~1800
102.0~1200
104.0~800
106.0~600

Note: The swelling ratio decreases with an increase in crosslinker concentration due to a more tightly cross-linked network.[6][7]

Protocol 3: Drug Loading into DMAA Hydrogels

The swelling equilibrium method is a common technique for loading drugs into hydrogels.[5]

Procedure:

  • Prepare a drug solution of known concentration in a suitable buffer (e.g., 5 mg/mL of Atenolol in PBS).[5]

  • Immerse the pre-weighed dry hydrogel discs (xerogels) in the drug solution.

  • Allow the hydrogels to swell until they reach equilibrium at room temperature.[5]

  • Remove the swollen, drug-loaded hydrogels and dry them to a constant weight.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.[5]

Calculation of Drug Loading:

Drug Loading (mg/g) = (Initial amount of drug - Amount of drug in supernatant) / Dry weight of hydrogel

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure to study the release of a loaded drug from the hydrogel.

Procedure:

  • Place a known weight of the drug-loaded hydrogel disc in a vessel containing a known volume of release medium (e.g., PBS, pH 7.4).

  • Maintain the setup at 37°C with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Table 3: Model Drugs for Release Studies from DMAA Hydrogels [5]

DrugMolecular Weight ( g/mol )Water Solubility (mg/mL)
Atenolol266.3413.3
Paracetamol151.1614
Ranitidine314.4158

Note: Drugs with higher water solubility tend to be released more easily from the hydrogel matrix.[5][7]

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_drug_delivery Drug Delivery Application A 1. Prepare Monomer Solution (DMAA, BIS, KPS in Water) B 2. Initiate Polymerization (Add TEMED) A->B C 3. Molding and Curing (4h at 37°C) B->C D 4. Purification (Wash in excess water) C->D E 5. Drying (To constant weight) D->E F 6. Drug Loading (Swelling Equilibrium Method) E->F Dried Hydrogel G 7. In Vitro Drug Release (Sink conditions at 37°C) F->G H 8. Data Analysis (UV-Vis Spectroscopy) G->H

Caption: Experimental workflow for DMAA hydrogel synthesis and drug delivery application.

drug_release_mechanism cluster_hydrogel Drug-Loaded Hydrogel cluster_release Release Medium (e.g., PBS) Hydrogel PDMAA Network Drug Encapsulated Drug Swelling 1. Hydrogel Swelling Drug->Swelling Uptake of fluid Diffusion 2. Drug Diffusion Swelling->Diffusion Increased mesh size ReleasedDrug Released Drug Diffusion->ReleasedDrug Concentration gradient

Caption: Mechanism of drug release from a DMAA hydrogel.

References

Application Notes and Protocols: N,N-Dimethylacrylamide in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of N,N-Dimethylacrylamide (DMAA) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques are pivotal for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, which are essential for applications in drug delivery and biomaterials.

RAFT Polymerization of this compound (DMAA)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique applicable to a wide range of monomers, including acrylamides. It allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ). The process relies on a chain transfer agent (CTA) to mediate the polymerization via a degenerative chain transfer mechanism.[1]

General Mechanism of RAFT Polymerization

The RAFT process involves a series of steps including initiation, propagation, and termination, similar to conventional free radical polymerization, but with the addition of a reversible addition-fragmentation equilibrium. This equilibrium, governed by the RAFT agent, ensures that most polymer chains are kept in a dormant state at any given time, allowing for simultaneous growth and a controlled polymerization process.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R Primary Radical (I•) I->R k_d P_n Propagating Radical (Pₙ•) R->P_n + nM Intermediate Intermediate Radical P_n->Intermediate + CTA P_n_term Pₙ• M Monomer (M) CTA RAFT Agent (Z-C(=S)S-R) Dormant Dormant Species (Pₙ-S-C(=S)Z) Intermediate->Dormant - R• R_frag Leaving Group Radical (R•) R_frag->P_n P_nm Dead Polymer (Pₙ₊ₘ) P_n_term->P_nm P_m_term Pₘ• P_m_term->P_nm

Caption: General mechanism of RAFT polymerization.
Experimental Protocol: RAFT Solution Polymerization of DMAA

This protocol is a representative example for synthesizing a poly(this compound) homopolymer.

Materials:

  • This compound (DMAA), inhibitor removed

  • RAFT Chain Transfer Agent (CTA), e.g., a trithiocarbonate (B1256668) such as 2-Dodecylsulfonyl-2-methylpropionic acid

  • Initiator, e.g., 2,2′-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent, e.g., 1,4-dioxane, ethanol, or dimethyl sulfoxide (B87167) (DMSO)[2][3][4]

  • Nitrogen or Argon gas for degassing

  • Round-bottom flask with a magnetic stir bar

  • Ice bath and oil bath

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the DMAA monomer, the selected RAFT CTA, and the AIBN initiator in the chosen solvent.[5] The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be selected based on the target degree of polymerization.[2]

  • Degassing: To remove dissolved oxygen which inhibits radical polymerization, immerse the flask in an ice bath and purge the solution with nitrogen or argon gas for approximately 30 minutes.[5][6]

  • Polymerization: Seal the flask and transfer it to a preheated oil bath set at the desired reaction temperature (typically 70 °C for AIBN).[4][5]

  • Reaction Monitoring: Allow the polymerization to proceed for the planned duration (e.g., 2-6 hours).[5][6] Samples can be taken periodically to monitor monomer conversion via ¹H NMR spectroscopy.

  • Quenching: To stop the reaction, cool the flask to room temperature and expose the mixture to air.[3]

  • Purification: The resulting polymer can be purified by precipitation into a non-solvent (e.g., diethyl ether) to remove unreacted monomer and initiator fragments.[3] This process may need to be repeated to achieve high purity. Further purification can be achieved through dialysis.

Quantitative Data for RAFT Polymerization of DMAA

The following table summarizes typical experimental conditions and results for the RAFT polymerization of DMAA, compiled from various studies.

Target DP[M]:[CTA]:[I] RatioCTA TypeSolventTemp (°C)Time (h)Conv. (%)Mₙ (kDa)Đ (Mₙ/Mₙ)Reference
100100:1:0.1POAA₈₅ macro-CTAn-heptane705>9825.81.19[7]
140140:1:0.2MePETTCEthanol706>95-<1.30[5]
-200:0.1 (M:I)DMPADMSO702>90-~1.2-1.4[4][6]
--P(DMA-co-NIPAM) mCTAH₂O/1,4-dioxane704>9839.01.09[8]

DP = Degree of Polymerization; M = Monomer (DMAA); CTA = Chain Transfer Agent; I = Initiator; Conv. = Conversion; Mₙ = Number-average molecular weight; Đ = Dispersity.

Atom Transfer Radical Polymerization (ATRP) of this compound (DMAA)

ATRP is another powerful CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains through an atom transfer process.[9] While highly effective for styrenes and (meth)acrylates, the ATRP of acrylamides, including DMAA, presents significant challenges.[10]

Overview and Challenges

Many studies have concluded that the ATRP of DMAA is often not a controlled or "living" polymerization.[11][12] This is frequently characterized by broad molecular weight distributions and poor correlation between theoretical and experimental molecular weights.[11] The primary issue is believed to be the complexation of the copper catalyst with the amide groups of the polymer chain ends. This interaction can stabilize the propagating radical, retard the deactivation step, and lead to a high concentration of radicals, resulting in termination reactions.[11]

Despite these challenges, some reports indicate that controlled polymerization can be achieved under specific conditions, particularly by using strongly complexing ligands like tris(2-dimethylaminoethyl)amine (Me₆TREN) in non-polar solvents at room temperature.[13][14][15]

General Mechanism of ATRP

ATRP is based on a reversible redox process catalyzed by a transition metal complex. A dormant polymer chain with a terminal halogen (Pₙ-X) is activated by a metal complex in a lower oxidation state (e.g., Cu(I)L), forming a propagating radical (Pₙ•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)L). The radical can then propagate before being deactivated by the higher oxidation state complex.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Equilibrium R_X Initiator (R-X) R_rad Initiating Radical (R•) R_X->R_rad + Cu(I) / L Cu_I Activator (Cu(I) / L) X_Cu_II Deactivator (X-Cu(II) / L) P_n_X Dormant Species (Pₙ-X) R_rad->P_n_X + nM P_n_rad Propagating Radical (Pₙ•) P_n_X->P_n_rad + Cu(I) / L (k_act) P_n_rad:n->P_n_rad:n Monomer Monomer (M) X_Cu_II_prop Deactivator (X-Cu(II) / L) Cu_I_prop Activator (Cu(I) / L)

Caption: General mechanism of ATRP.
Experimental Protocol: ATRP of DMAA

This protocol is based on conditions reported to yield controlled polymerization of DMAA.[14][15]

Materials:

  • This compound (DMAA), inhibitor removed

  • Initiator, e.g., methyl 2-chloropropionate (MCP)

  • Catalyst, e.g., copper(I) chloride (CuCl)

  • Ligand, e.g., tris(2-dimethylaminoethyl)amine (Me₆TREN)

  • Solvent, e.g., toluene (B28343)

  • Nitrogen or Argon gas

  • Schlenk flask and Schlenk line techniques

Procedure:

  • Reagent Preparation: Add DMAA and the solvent (toluene) to a dry Schlenk flask equipped with a stir bar.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, add the CuCl catalyst and Me₆TREN ligand to the flask.

  • Initiation: Add the initiator (MCP) to the stirring solution via syringe. The reaction is typically conducted at room temperature (e.g., 20 °C).[15]

  • Polymerization: Allow the reaction to proceed. The polymerization may reach limited conversion due to the gradual loss of catalyst activity.[14]

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. The copper catalyst can be removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation in a suitable non-solvent.

Quantitative Data for ATRP of DMAA

The table below presents data from studies on the ATRP of DMAA, highlighting both successful and uncontrolled examples.

[M]:[I]:[Cu]:[L] RatioInitiatorLigandSolventTemp (°C)Conv. (%)Mₙ (kDa)Đ (Mₙ/Mₙ)RemarksReference
101:1:2:2MCPMe₆TRENToluene20799.61.20Controlled polymerization[15]
100:1:1:1EBiBMe₄CyclamTolueneRT9528.5 (exp)1.83Uncontrolled; Mₙ(th) = 10.0[11]
-MCPMe₆TRENTolueneRT-up to 50.01.05-1.13Well-defined homopolymers[13]
485:1:0.5:0.5HEBiBMe₆TRENH₂O + NaBr0>90-~1.2Aqueous eATRP; fast reaction[16]

M = Monomer; I = Initiator; Cu = Copper Catalyst; L = Ligand; RT = Room Temperature; Mₙ(th) = Theoretical Mₙ.

Experimental Workflow and Summary

The successful synthesis of well-defined poly(this compound) requires careful selection of the polymerization technique and reaction conditions.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification & Analysis Monomer_Purify Purify Monomer (Remove Inhibitor) Reagents Weigh Reagents (M, I, CTA/Cat, L) Monomer_Purify->Reagents Solvent Add Solvent Reagents->Solvent Degas Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) Solvent->Degas React Heat to Reaction Temperature (e.g., 70°C) Degas->React Monitor Monitor Conversion (NMR, etc.) React->Monitor Quench Quench Reaction (Cool & Expose to Air) Monitor->Quench Purify Purify Polymer (Precipitation / Dialysis) Quench->Purify Dry Dry Polymer Purify->Dry Analyze Characterize (GPC for Mₙ and Đ, NMR for structure) Dry->Analyze

Caption: General experimental workflow for controlled radical polymerization.

  • RAFT polymerization is a robust and reliable method for producing well-defined poly(this compound) with predictable molecular weights and low dispersity. It is tolerant of various solvents and reaction conditions.

  • ATRP of DMAA is significantly more challenging and often results in uncontrolled polymerization.[11] Success is highly dependent on the careful selection of the ligand, solvent, and temperature, with systems like CuCl/Me₆TREN in toluene at room temperature showing the most promise for achieving control.[14]

For researchers and drug development professionals, RAFT polymerization generally offers a more straightforward and dependable route for the synthesis of advanced PDMAA-based materials. If ATRP is required, meticulous optimization of the reaction conditions is critical to overcome the inherent challenges associated with this monomer.

References

Application Notes and Protocols for N,N-Dimethylacrylamide (DMAA) Based Copolymers in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of N,N-Dimethylacrylamide (DMAA) based copolymers in various water treatment processes. The unique properties of DMAA, such as its high hydrophilicity and reactivity, make it an excellent monomer for creating advanced materials for environmental remediation.[1]

Application 1: Heavy Metal Ion Adsorption using Poly(DMAA-co-AMPS) Hydrogels

Application Notes

This compound (DMAA) can be copolymerized with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) to create hydrogels with a high affinity for heavy metal ions.[1][2] The sulfonic acid groups in AMPS provide strong binding sites for metal cations, while the hydrophilic DMAA backbone ensures a high degree of swelling, allowing for efficient diffusion of contaminants into the hydrogel network.[2] These hydrogels are particularly effective in removing toxic heavy metal ions such as lead (Pb(II)) from aqueous solutions.[1] The adsorption process is influenced by factors such as pH, contact time, and the initial concentration of metal ions.[1]

Quantitative Data: Heavy Metal Adsorption
CopolymerTarget PollutantAdsorption Capacity (mg/g)Swelling Ratio (g/g)Optimal pHReference
Poly(DMAA-co-AMPS)Pb(II)Not specified>10~7[1]
Poly(DMAA-co-Sodium Acrylate)Various Cationic MetalsNot specifiedHigh5-6[3]
Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid HydrogelCu(II)206Not specifiedNot specified[4]
Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid HydrogelCd(II)178Not specifiedNot specified[4]
Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid HydrogelPb(II)168Not specifiedNot specified[4]
Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid HydrogelCo(II)140Not specifiedNot specified[4]
Experimental Protocols

Protocol 1: Synthesis of Poly(DMAA-co-AMPS) Hydrogel

This protocol describes the free-radical polymerization of DMAA and AMPS to form a hydrogel for heavy metal adsorption.[1]

Materials:

  • This compound (DMAA)

  • 2-Acrylamido-2-methylpropanesulfonic acid (AMPS)

  • N,N'-Methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium (B1175870) persulfate (APS) (initiator)

  • Distilled water

  • Nitrogen gas

  • Acetone (B3395972)

Apparatus:

  • Reaction vessel (e.g., three-necked flask) with a magnetic stirrer

  • Water bath

  • Condenser

  • Vacuum oven

Procedure:

  • Dissolve desired molar ratios of DMAA and AMPS monomers in distilled water in the reaction vessel. A typical total monomer concentration is 5 M.[1]

  • Add the crosslinker, N,N'-Methylenebisacrylamide (MBA), to the monomer solution. The concentration of MBA is typically in the range of 1.5–8.5 wt.% of the total monomer weight.[5]

  • Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) in a water bath.[1]

  • Add the initiator, ammonium persulfate (APS), to the solution to initiate polymerization. The initiator concentration is typically between 0.05 to 0.1 wt.% of the total monomer mass.[1]

  • Allow the polymerization to proceed for the required time (e.g., several hours) until a hydrogel is formed.

  • After polymerization, wash the resulting hydrogel with acetone to remove any unreacted monomers.[1]

  • Dry the hydrogel to a constant weight in a vacuum oven at 40 °C.[1]

Protocol 2: Heavy Metal Adsorption Studies

This protocol outlines the procedure for evaluating the heavy metal adsorption capacity of the synthesized hydrogel.[1]

Materials:

  • Synthesized poly(DMAA-co-AMPS) hydrogel

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂)

  • Distilled water

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Apparatus:

  • Beakers or flasks

  • Shaker or magnetic stirrer

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer

Procedure:

  • Prepare a series of standard solutions of the heavy metal of interest with known concentrations.

  • Accurately weigh a specific amount of the dried hydrogel (e.g., 100 mg) and place it into a beaker containing a known volume and concentration of the heavy metal solution (e.g., 30 mg/L).[1]

  • Adjust the pH of the solution to the desired value using HCl or NaOH.

  • Agitate the mixture at a constant speed at room temperature for a specified period to reach equilibrium (e.g., 4 hours).[1]

  • After equilibration, separate the hydrogel from the solution by filtration.

  • Measure the final concentration of the heavy metal in the supernatant using AAS or ICP.

  • Calculate the amount of metal adsorbed by the hydrogel using the following formula: qₑ = (C₀ - Cₑ) * V / m where:

    • qₑ is the adsorption capacity at equilibrium (mg/g)

    • C₀ is the initial concentration of the metal ion (mg/L)

    • Cₑ is the equilibrium concentration of the metal ion (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the dry hydrogel (g)

Visualizations

cluster_synthesis Synthesis of Poly(DMAA-co-AMPS) Hydrogel cluster_application Heavy Metal Adsorption Monomers DMAA + AMPS Monomers Polymerization Free Radical Polymerization Monomers->Polymerization Crosslinker MBA (Crosslinker) Crosslinker->Polymerization Initiator APS (Initiator) Initiator->Polymerization Hydrogel Poly(DMAA-co-AMPS) Hydrogel Polymerization->Hydrogel Adsorption Adsorption Hydrogel->Adsorption ContaminatedWater Water with Heavy Metal Ions (Pb²⁺) ContaminatedWater->Adsorption TreatedWater Treated Water Adsorption->TreatedWater

Caption: Synthesis and application of Poly(DMAA-co-AMPS) hydrogel for heavy metal removal.

Application 2: Flocculation for Wastewater Treatment using Cationic DMAA Copolymers

Application Notes

DMAA can be copolymerized with cationic monomers, such as N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC), to create effective polymeric flocculants for wastewater treatment.[2][6] These copolymers possess long polymer chains and cationic charges, which enable them to neutralize the negative charges of suspended particles in wastewater and bridge them together to form larger, settleable flocs.[2][7] This process, known as flocculation, is crucial for removing turbidity, total suspended solids (TSS), and chemical oxygen demand (COD) from industrial and domestic wastewater.[8] The performance of these flocculants is dependent on factors like copolymer composition, dosage, and the pH of the wastewater.[6][8]

Quantitative Data: Flocculation Performance

| Copolymer | Wastewater Type | Parameter | Removal Efficiency (%) | Optimal Dosage (mg/L) | Optimal pH | Reference | |---|---|---|---|---|---| | Aluminum chloride-poly(acrylamide-co-acrylic acid) | Not Specified | Turbidity | 97 | 125 | 7.55 |[8] | | Aluminum chloride-poly(acrylamide-co-acrylic acid) | Not Specified | TSS | 98.6 | 125 | 7.55 |[8] | | Aluminum chloride-poly(acrylamide-co-acrylic acid) | Not Specified | COD | 88.6 | 125 | 7.55 |[8] | | P(DMDAAC-DMAA) (70:30) | Bentonite Suspension | Turbidity | High | 60 | Not specified |[6] | | P(DMDAAC-DMAA) (70:30) | Pig Manure | Turbidity | High | 125 | Not specified |[6] |

Experimental Protocols

Protocol 3: Synthesis of Poly(DMAA-co-DMDAAC) Flocculant

This protocol describes the synthesis of a cationic copolymer of DMAA and DMDAAC for flocculation applications.[6]

Materials:

  • This compound (DMAA)

  • N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC)

  • Initiator (e.g., Ammonium persulfate - APS)

  • Distilled water

  • Nitrogen gas

Apparatus:

  • Reaction vessel with a stirrer

  • Water bath

  • Apparatus for dialysis (for purification)

Procedure:

  • Prepare aqueous solutions of DMAA and DMDAAC monomers at the desired molar ratio (e.g., 70:30 DMDAAC:DMAA).[6]

  • Mix the monomer solutions in the reaction vessel.

  • Purge the mixture with nitrogen to remove oxygen.

  • Heat the solution to the reaction temperature (e.g., 60-70 °C).

  • Add the initiator to start the radical copolymerization.

  • Maintain the reaction for several hours to ensure high monomer conversion.

  • Purify the resulting copolymer solution by dialysis against distilled water to remove unreacted monomers and initiator residues.

  • The purified polymer solution can be used directly or dried to obtain a solid flocculant.

Protocol 4: Jar Test for Flocculation Performance Evaluation

The jar test is a standard method to determine the optimal dosage of a flocculant for a specific wastewater sample.[9]

Materials:

  • Wastewater sample

  • Synthesized poly(DMAA-co-DMDAAC) flocculant solution of known concentration

  • pH adjustment solutions (e.g., HCl, NaOH)

Apparatus:

  • Jar testing apparatus with multiple stirring paddles

  • Beakers (jars)

  • Turbidimeter

  • Apparatus for measuring TSS and COD

Procedure:

  • Fill a series of beakers with a fixed volume of the wastewater sample.

  • Place the beakers in the jar testing apparatus.

  • Adjust the pH of the wastewater in each beaker to the desired level.

  • While stirring rapidly (e.g., 100-200 rpm), add varying dosages of the flocculant solution to each beaker.

  • Continue rapid mixing for a short period (e.g., 1-2 minutes) to ensure uniform dispersion of the flocculant.

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation.

  • Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Carefully collect supernatant samples from each beaker.

  • Measure the turbidity, TSS, and COD of the supernatant samples.

  • The dosage that results in the highest removal of contaminants is considered the optimal dosage.

Visualizations

cluster_mechanism Flocculation Mechanism Wastewater Wastewater with Negatively Charged Suspended Particles ChargeNeutralization Charge Neutralization Wastewater->ChargeNeutralization Flocculant Cationic Poly(DMAA-co-DMDAAC) Flocculant Flocculant->ChargeNeutralization Bridging Polymer Bridging ChargeNeutralization->Bridging Flocs Formation of Large Flocs Bridging->Flocs Settling Settling of Flocs Flocs->Settling TreatedWater Clarified Water Settling->TreatedWater

Caption: Mechanism of flocculation using cationic DMAA copolymers in wastewater treatment.

Application 3: Stimuli-Responsive DMAA Copolymers for Smart Water Treatment Systems

Application Notes

DMAA can be copolymerized with stimuli-responsive monomers to create "smart" materials that change their properties in response to environmental triggers such as pH and temperature.[10][11] For example, copolymerizing DMAA with monomers like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) results in polymers that are both pH- and temperature-responsive.[12] These smart polymers can be used to create membranes where the pore size and water flux can be controlled by changing the pH or temperature of the feed water, allowing for on-demand filtration and separation processes.[10][12] This tunable behavior offers potential for developing more efficient and adaptable water purification systems.[10]

Experimental Protocols

Protocol 5: Synthesis of a pH- and Temperature-Responsive Poly(DMAA-co-DMAEMA) Copolymer

This protocol describes the synthesis of a dual-responsive copolymer.

Materials:

  • This compound (DMAA)

  • N,N-Dimethylaminoethyl methacrylate (DMAEMA)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Nitrogen gas

Apparatus:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Vacuum line

Procedure:

  • Add DMAA, DMAEMA, and AIBN to the reaction vessel.

  • Add the solvent (THF) to dissolve the monomers and initiator.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 60-70 °C) under a nitrogen atmosphere.

  • Allow the polymerization to proceed for a specified time.

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane).

  • Filter and dry the polymer under vacuum.

Protocol 6: Evaluation of Stimuli-Responsive Behavior

This protocol describes how to observe the pH- and temperature-responsive behavior of the synthesized copolymer.

Materials:

  • Synthesized poly(DMAA-co-DMAEMA) copolymer

  • Distilled water

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer with a temperature controller

Apparatus:

  • Cuvettes

  • pH meter

Procedure:

  • Prepare a dilute aqueous solution of the copolymer (e.g., 1 mg/mL).

  • To observe temperature response (Lower Critical Solution Temperature - LCST), place the solution in a cuvette in the UV-Vis spectrophotometer.

  • Slowly increase the temperature of the solution while monitoring the transmittance at a specific wavelength (e.g., 500 nm).

  • The temperature at which the transmittance drops sharply is the LCST.

  • To observe pH response, prepare solutions of the copolymer in buffer solutions of different pH values.

  • Measure the LCST of each solution as described above. A shift in the LCST with pH indicates pH-responsiveness.

Visualizations

cluster_stimuli Stimuli-Responsive Behavior of Poly(DMAA-co-DMAEMA) cluster_application Application in 'Smart' Membranes LowTemp_LowpH Low Temperature Low pH (Soluble, Swollen State) HighTemp_HighpH High Temperature High pH (Insoluble, Collapsed State) LowTemp_LowpH->HighTemp_HighpH Stimulus OpenPores Open Pores (High Water Flux) LowTemp_LowpH->OpenPores HighTemp_HighpH->LowTemp_LowpH Decrease Temperature OR Decrease pH ClosedPores Closed Pores (Low Water Flux) HighTemp_HighpH->ClosedPores Stimulus Increase Temperature OR Increase pH

Caption: Stimuli-responsive behavior of DMAA copolymers and their application in smart membranes.

References

Application Notes and Protocols for N,N-Dimethylacrylamide Polymerization in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the polymerization of N,N-Dimethylacrylamide (DMAA) in aqueous solutions. It covers both conventional free radical polymerization and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods are foundational for the synthesis of poly(this compound) (PDMAA), a versatile polymer with significant applications in the biomedical field, including drug delivery systems.[1][2][3][4]

Introduction

This compound (DMAA) is a non-ionic, hydrophilic monomer that can be polymerized to form PDMAA, a water-soluble and biocompatible polymer.[3][4] Its properties make it an attractive material for various biomedical applications.[1][4] The ability to control the polymerization process is crucial for tailoring the polymer's molecular weight and architecture, which in turn dictates its performance in sophisticated applications like drug delivery. While conventional free radical polymerization is a straightforward method to synthesize PDMAA, controlled radical polymerization techniques like RAFT offer superior control over polymer characteristics, yielding polymers with predetermined molecular weights and narrow molecular weight distributions.[5]

Experimental Protocols

This section details the methodologies for both free radical and RAFT polymerization of DMAA in an aqueous medium.

Protocol 1: Free Radical Polymerization of DMAA

This protocol describes a typical free radical polymerization of DMAA in an aqueous solution using a thermal initiator.

Materials:

  • This compound (DMAA), inhibitor-free

  • Ammonium persulfate (APS) or other suitable water-soluble initiator

  • Deionized water

  • N,N'-Methylenebis(acrylamide) (BIS) as a crosslinking agent (optional, for hydrogel synthesis)[2]

  • Nitrogen gas for deoxygenation

Procedure:

  • In a reaction vessel, dissolve the desired amount of DMAA monomer and optional crosslinker (BIS) in deionized water.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 37°C).[2]

  • Dissolve the initiator (APS) in a small amount of deoxygenated deionized water and inject it into the reaction vessel.

  • Allow the polymerization to proceed for the desired time. The solution will become more viscous as the polymer forms.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling it down.

  • Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the dry polymer.

Protocol 2: RAFT Polymerization of DMAA

This protocol outlines the synthesis of well-defined PDMAA using RAFT polymerization in an aqueous solution.

Materials:

  • This compound (DMAA), inhibitor-free

  • A suitable chain transfer agent (CTA), e.g., 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CEPA) or S,S'-Bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate[6][7]

  • A suitable water-soluble initiator, e.g., 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA)[6]

  • Deionized water

  • Nitrogen gas for deoxygenation

Procedure:

  • In a reaction flask, combine the DMAA monomer, the chosen RAFT CTA, and the initiator in deionized water. The molar ratio of monomer to CTA to initiator is crucial for controlling the molecular weight and should be calculated based on the desired degree of polymerization.[6]

  • Seal the flask and thoroughly deoxygenate the solution by purging with nitrogen for at least 30 minutes.

  • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) to initiate polymerization.[5][6]

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion using techniques like ¹H NMR spectroscopy.[6]

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and rapidly cooling it.

  • Purify the polymer by dialysis against deionized water to remove unreacted monomer, CTA, and initiator residues. The purified polymer can then be isolated by freeze-drying.

Data Presentation

The following tables summarize typical quantitative data obtained from the RAFT polymerization of DMAA under different conditions as reported in the literature.

Table 1: RAFT Polymerization of DMAA in Water with CTPNa CTA

Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
6049525,0001.15
7029826,0001.12
8019927,5001.11

Mn = Number-average molecular weight, Mw/Mn = Polydispersity index. Data adapted from literature.[5]

Table 2: RAFT Polymerization of DMAA for Block Copolymer Synthesis [6]

Block CopolymerTarget DPConversion (%)Mn (GPC, g/mol )Mw/Mn
PPO40-PDMAC1201209614,8001.25

DP = Degree of Polymerization, PPO = Poly(propylene oxide), PDMAC = Poly(N,N'-dimethylacrylamide). Data adapted from literature for a reverse sequence aqueous PISA synthesis.[6]

Visualization

Experimental Workflow for RAFT Polymerization of DMAA

The following diagram illustrates the key steps in the RAFT polymerization of this compound in an aqueous solution.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation A 1. Combine Reactants (DMAA, CTA, Initiator, Water) B 2. Deoxygenate (Nitrogen Purge) A->B C 3. Initiate Polymerization (Heating) B->C D 4. Monitor Conversion (e.g., NMR) C->D E 5. Quench Reaction (Cooling & Air Exposure) D->E F 6. Purify Polymer (Dialysis) E->F G 7. Isolate Polymer (Lyophilization) F->G

Caption: Workflow for aqueous RAFT polymerization of DMAA.

References

Application Notes: N,N-Dimethylacrylamide in the Formulation of Crosslinked Polymer Networks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-Dimethylacrylamide (DMAA) is a nonionic, hydrophilic monomer widely utilized in the synthesis of polymers for biomedical applications.[1] Due to its high reactivity, water solubility, and the biocompatibility of the resulting polymer, poly(this compound) (PDMAA) is a material of significant interest.[2][3] While DMAA possesses a single polymerizable vinyl group and therefore acts as a monomer, it is a fundamental component in the creation of three-dimensional, water-swellable polymer networks known as hydrogels.[1][4]

These networks are not formed by DMAA acting as a crosslinker, but rather by copolymerizing DMAA with a dedicated crosslinking agent that possesses two or more reactive groups. The most common crosslinker for this purpose is N,N'-methylenebis(acrylamide) (MBA or BIS).[3][5] The resulting hydrogel's properties can be precisely tuned by varying the ratio of DMAA to the crosslinker.[5] An interesting exception is the ability of DMAA to undergo "self-crosslinking" when polymerized in the presence of peroxodisulfate initiators, forming a hydrogel without a separate crosslinking agent.[6][7]

These DMAA-based hydrogels are extensively researched for applications including controlled drug delivery, tissue engineering, and as self-healing materials.[3][5][8]

Key Applications

  • Controlled Drug Delivery: The porous, hydrophilic network of DMAA-based hydrogels makes them excellent candidates for encapsulating and releasing therapeutic agents.[9][10] The release rate can be controlled by modulating the network structure (i.e., crosslinker density) and is also dependent on the drug's solubility.[5] These systems are being explored for sustained, localized drug delivery, which can improve therapeutic outcomes and reduce side effects.[10]

  • Self-Healing Materials: PDMAA hydrogels can exhibit self-healing properties, which are attributed to the presence of hydrogen bonding and hydrophobic interactions within the polymer network.[3] This allows the material to autonomously repair damage, extending its functional lifetime in applications like biosensors or long-term implants.[3]

  • Enhanced Mechanical Properties: The incorporation of DMAA into polymer networks can significantly augment their mechanical strength and toughness.[2][3] This is crucial for applications where the hydrogel must withstand physiological stresses, such as in tissue engineering scaffolds or load-bearing bioadhesives.[11]

Experimental Protocols

Protocol 1: Synthesis of DMAA Hydrogel via Free-Radical Polymerization

This protocol describes a common method for synthesizing a DMAA-based hydrogel using a redox initiator system at physiological temperature.[5]

Materials:

  • This compound (DMAA), monomer

  • N,N'-methylene-bis-acrylamide (MBA), crosslinker

  • Potassium persulfate (KPS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), catalyst/accelerator

  • Distilled, deionized water

  • Nitrogen or Argon gas source

  • Polymerization mold (e.g., 12 mm diameter syringes or between two glass plates)

Procedure:

  • Prepare Monomer Solution: In a suitable flask, prepare the monomer solution by dissolving the desired amounts of DMAA and MBA in deionized water. For example, create a solution with a total monomer concentration of 15 wt%.[5] The molar ratio of crosslinker to monomer can be varied (e.g., from 0.5 to 6 mol%) to tune the final properties of the hydrogel.[5]

  • Add Initiator: Add the KPS initiator to the monomer solution and stir until fully dissolved. A typical concentration is 0.05 to 0.1 wt% of the total monomer mass.[2]

  • Inert Gas Purge: Purge the solution with an inert gas (Nitrogen or Argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[7][8]

  • Initiate Polymerization: Under continued stirring and inert atmosphere, add TEMED to the solution to initiate the polymerization.[5]

  • Molding: Immediately pour the resulting solution into the desired molds (e.g., syringes or between glass plates sealed with a gasket).[5]

  • Curing: Allow the polymerization to proceed for a set time and temperature, for instance, 4 hours at 37 °C.[5]

  • Purification: Upon completion, remove the solid hydrogel from the mold. Cut it into disks or the desired shape and immerse it in a large excess of deionized water. This washing step is crucial to remove any unreacted monomer, crosslinker, and initiator. The water should be changed daily for several days.[5]

  • Drying: After purification, the hydrogel samples can be dried to a constant weight, typically in a vacuum oven, for characterization.[5]

Protocol 2: Characterization of Hydrogel Swelling Ratio

This protocol determines the water absorption capacity of the synthesized hydrogel using a standard gravimetric method.[7][8]

Procedure:

  • Dry Weight: Take a fully dried hydrogel sample and record its weight (Wd).[7]

  • Swelling: Immerse the dry sample in deionized water (or a specific buffer solution, e.g., PBS pH 7.4) at a controlled temperature (e.g., 20 °C).[7]

  • Equilibrium Swelling: Allow the hydrogel to swell for a sufficient period (e.g., 24 hours) to reach equilibrium.[7]

  • Wet Weight: Carefully remove the swollen hydrogel from the water. Gently blot the surface with lint-free tissue paper to remove excess surface water and immediately record its weight (Ws).[7]

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR (%) = [(Ws - Wd) / Wd] * 100

Data Presentation

The properties of DMAA-based hydrogels are highly dependent on their composition. The tables below summarize typical relationships between formulation variables and physical properties.

Table 1: Effect of Crosslinker (MBA) Concentration on PDMAA Hydrogel Properties

MBA/DMAA Molar RatioYoung's Modulus (Mechanical Strength)Equilibrium Swelling Ratio (ESR)Network Mesh Size
Low (e.g., 0.5 mol%)LowerHigherLarger
Medium (e.g., 2.0 mol%)IntermediateIntermediateIntermediate
High (e.g., 5.0 mol%)Higher[12]Lower[5]Smaller

Note: The swelling degree is influenced by the crosslinking density. Generally, a higher crosslinker concentration leads to a more constrained network and reduced swelling capacity.[5] However, some studies on DMAA-AMPS copolymers have reported that an increase in crosslinker concentration can lead to an increased degree of swelling.[8]

Table 2: Example Formulation Parameters for DMAA Hydrogel Synthesis

ParameterRange / Example ValueReference
Total Monomer Conc. (in water)5 - 20 wt%[5]
Crosslinker (MBA) Conc.1.5 - 8.5 wt% of total monomer mass[2]
Initiator (APS/KPS) Conc.0.05 - 1.0 wt% of total monomer mass[2]
Polymerization Temperature37 - 70 °C[2][5]
Polymerization Time2 - 24 hours[2][8]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and characterization of DMAA-based polymer networks.

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Analysis prep Prepare Aqueous Solution (DMAA, MBA, Water) purge Purge with N2/Ar (Remove O2) prep->purge init Add Initiator System (e.g., KPS/TEMED) purge->init poly Cure in Mold (e.g., 4h @ 37°C) init->poly wash Purify Hydrogel (Wash in DI Water) poly->wash dry Dry to Constant Weight wash->dry char Characterize Properties (Swelling, Mechanical, etc.) dry->char

Caption: Workflow for DMAA hydrogel synthesis and characterization.

logical_relationship cluster_properties Resulting Hydrogel Properties crosslinker Increase Crosslinker (MBA) Concentration strength Mechanical Strength (Young's Modulus) crosslinker->strength Increases swelling Equilibrium Swelling Ratio crosslinker->swelling Decreases mesh Network Mesh Size crosslinker->mesh Decreases release Drug Release Rate crosslinker->release Decreases (for diffusion control)

Caption: Effect of crosslinker density on hydrogel properties.

References

Application Notes and Protocols for the Use of N,N-Dimethylacrylamide (DMAA) in Heavy Metal Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating issue of heavy metal contamination in wastewater necessitates the development of effective and efficient remediation technologies. N,N-Dimethylacrylamide (DMAA)-based hydrogels have emerged as promising adsorbents for the removal of various heavy metal ions from aqueous solutions. Their three-dimensional porous structure, coupled with the presence of functional amide groups, allows for effective chelation and removal of heavy metals. This document provides detailed application notes and experimental protocols for the synthesis of DMAA-based hydrogels and their use in heavy metal removal from wastewater.

Principle of Heavy Metal Removal

The primary mechanism for heavy metal removal by DMAA-based hydrogels is through chelation. The lone pair of electrons on the nitrogen and oxygen atoms of the amide group in the DMAA polymer chain can form coordinate bonds with heavy metal ions, effectively sequestering them from the solution.[1] When copolymerized with monomers containing charged functional groups, such as 2-acrylamido-2-methylpropanesulfonic acid (AMPS), the hydrogels can also exhibit ion exchange properties, further enhancing their adsorption capacity.[2] The efficiency of heavy metal removal is influenced by factors such as pH, contact time, initial metal ion concentration, and the specific composition of the hydrogel.

Data Presentation

The adsorption capacities of various DMAA-based hydrogels for different heavy metals are summarized in the table below. This data is compiled from multiple studies to provide a comparative overview of their performance.

Adsorbent CompositionTarget Heavy MetalAdsorption Capacity (mg/g)Reference
This compound-co-sodium acrylateCr(III)450[1]
This compound-co-sodium acrylateCo(II)300[1]
This compound-co-sodium acrylateNi(II)298[1]
Graphene oxide incorporated gum tragacanth-cl-N,N-dimethylacrylamide (GT-cl-poly(DMAA)/RGO)Hg(II)636.94[1]
Graphene oxide incorporated gum tragacanth-cl-N,N-dimethylacrylamide (GT-cl-poly(DMAA)/RGO)Cr(VI)416.66[1]
This compound-co-2-hydroxyethyl methacrylatePb(II)70.52[1]
Xanthan gum-cl-Dimethyl acrylamide (B121943) hydrogel containing silicaCd(II)150.7[1]
This compound- N-vinylcaprolactam-g- ChitosanCr(VI)142.86[1][3]
N,N-dimethyl acrylamide-g- Hydroxyethyl starchHg(II)300[1]
N,N-dimethyl acrylamide-g- Hydroxyethyl starchCu(II)80.6[1]
N,N-dimethyl acrylamide-g- Hydroxyethyl starchZn(II)64[1]
N,N-dimethyl acrylamide-g- Hydroxyethyl starchPb(II)51.75[1]
Poly(DMAA-co-AMPS)Pb(II)26[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-2-acrylamido-2-methylpropanesulfonic acid) Hydrogel for Lead (Pb(II)) Removal

This protocol is adapted from the work of Akhmetzhan et al.[2][4]

Materials:

  • This compound (DMAA)

  • 2-Acrylamido-2-methylpropanesulfonic acid (AMPS)

  • N,N'-methylene-bis-acrylamide (MBAA) (crosslinker)

  • Ammonium (B1175870) persulfate (APS) (initiator)

  • Deionized water

  • Lead nitrate (B79036) (Pb(NO₃)₂)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Monomer Solution Preparation:

    • Prepare a 5 M total monomer solution with a 50:50 molar ratio of DMAA and AMPS in deionized water.

  • Initiator and Crosslinker Addition:

    • Add the initiator, ammonium persulfate (APS), to the monomer solution at a concentration of 0.07% of the total monomer mass.

    • Add the crosslinker, N,N'-methylene-bis-acrylamide (MBAA), at a concentration of 0.74% of the total monomer weight.

  • Polymerization:

    • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

    • Seal the reaction vessel and place it in a water bath at 60°C for 4 hours to allow for polymerization.[4]

  • Hydrogel Purification:

    • After polymerization, cut the resulting hydrogel into small pieces.

    • Wash the hydrogel pieces extensively with deionized water for several days to remove any unreacted monomers, initiator, and crosslinker.

    • Dry the purified hydrogel in an oven at 50°C until a constant weight is achieved.

Protocol 2: Batch Adsorption Experiment for Lead (Pb(II)) Removal

Procedure:

  • Preparation of Pb(II) Solutions:

    • Prepare a stock solution of Pb(II) by dissolving a known amount of lead nitrate (Pb(NO₃)₂) in deionized water.

    • Prepare working solutions of different concentrations (e.g., 30, 50, and 70 mg/L) by diluting the stock solution.[2]

  • Adsorption Study:

    • Accurately weigh 100 mg of the dried poly(DMAA-co-AMPS) hydrogel and place it in a series of flasks.[2]

    • Add 15.0 mL of the prepared Pb(II) solutions of varying concentrations to each flask.[2]

    • Agitate the flasks on a shaker at a constant speed at 25°C.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 1, 2, 3, 4, 5 hours), withdraw a sample from the supernatant.[2]

    • Analyze the concentration of Pb(II) in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy (AAS).[2]

  • Calculation of Adsorption Capacity:

    • The amount of Pb(II) adsorbed per unit mass of the hydrogel at equilibrium (Qe, mg/g) can be calculated using the following equation: Qe = (C₀ - Ce) * V / m Where:

      • C₀ is the initial concentration of Pb(II) (mg/L)

      • Ce is the equilibrium concentration of Pb(II) (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the dry hydrogel (g)

Protocol 3: Synthesis of Poly(this compound-co-sodium acrylate) Hydrogel

This protocol is based on a method described in a review by Akhmetzhan and Tatykhanova.[5]

Materials:

  • This compound (DMAA)

  • Acrylic acid (AA)

  • N,N'-methylene-bis-acrylamide (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a reaction vessel, mix 0.025 mol of this compound and 0.025 mol of acrylic acid in 40 mL of deionized water.

  • Crosslinker Addition:

    • Add 0.25 g of N,N'-methylene-bis-acrylamide (MBAA) to the monomer mixture.

  • pH Adjustment:

    • Adjust the pH of the solution to between 5 and 6 using a 1 M NaOH solution.

  • Initiation of Polymerization:

    • Add 0.1 g of ammonium persulfate (APS) and 0.1 g of N,N,N',N'-tetramethylethylenediamine (TEMED) to the solution.

  • Polymerization and Neutralization:

    • Allow the reaction to proceed for 24 hours at room temperature.

    • After polymerization, neutralize the resulting gel with a 1 M NaOH solution to a pH of 13.

  • Purification:

    • Immerse the hydrogel in pure water for one week, changing the water daily to remove unreacted components.

Mandatory Visualizations

G cluster_0 Hydrogel Synthesis cluster_1 Heavy Metal Removal Workflow cluster_2 Regeneration (Optional) Monomers DMAA & Co-monomers Polymerization Radical Polymerization Monomers->Polymerization Crosslinker Crosslinker (e.g., MBAA) Crosslinker->Polymerization Initiator Initiator (e.g., APS) Initiator->Polymerization Hydrogel Porous DMAA-based Hydrogel Polymerization->Hydrogel Adsorption Batch Adsorption Hydrogel->Adsorption Wastewater Wastewater containing Heavy Metal Ions (Mn+) Wastewater->Adsorption TreatedWater Treated Water (Reduced Mn+) Adsorption->TreatedWater Analysis Analysis of Metal Ion Concentration Adsorption->Analysis Supernatant Sampling LoadedHydrogel Metal-Loaded Hydrogel Elution Elution with Acidic Solution LoadedHydrogel->Elution RegeneratedHydrogel Regenerated Hydrogel Elution->RegeneratedHydrogel RegeneratedHydrogel->Adsorption Reuse

Caption: Experimental workflow for heavy metal removal using DMAA-based hydrogels.

G cluster_0 Chelation of Heavy Metal Ion (Mn+) by Poly(DMAA) DMAA1 O Metal Mn+ DMAA1->Metal Coordination Bond C1 C C1->DMAA1 N1 N C1->N1 Me1_1 CH3 N1->Me1_1 Me1_2 CH3 N1->Me1_2 N1->Metal Coordination Bond Polymer1 ~CH-CH2~ Polymer1->C1 DMAA2 O DMAA2->Metal C2 C C2->DMAA2 N2 N C2->N2 Me2_1 CH3 N2->Me2_1 Me2_2 CH3 N2->Me2_2 N2->Metal Polymer2 ~CH-CH2~ Polymer2->C2

Caption: Chelation mechanism of a heavy metal ion by the amide groups of poly(DMAA).

References

N,N-Dimethylacrylamide in the synthesis of smart polymers and responsive materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N,N-Dimethylacrylamide (DMAA) in Smart Polymer Synthesis

Introduction

This compound (DMAA) is a hydrophilic, non-ionic monomer widely utilized in the synthesis of "smart" polymers and responsive materials. Its unique properties, including excellent water solubility, biocompatibility, and resistance to hydrolysis, make it a valuable component in creating materials that respond to external stimuli such as temperature, pH, or specific biomolecules. These responsive materials are at the forefront of biomedical research, particularly in drug delivery, tissue engineering, and diagnostics. This document provides detailed protocols and data for the synthesis and characterization of DMAA-based smart polymers.

Key Properties of Poly(this compound) (PDMAA)
  • Biocompatibility: PDMAA exhibits low cytotoxicity and is generally considered biocompatible, making it suitable for biomedical applications.

  • Thermoresponsiveness: While homopolymers of PDMAA are water-soluble regardless of temperature, copolymerizing DMAA with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) allows for precise tuning of the Lower Critical Solution Temperature (LCST). The LCST is the critical temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state.

  • Hydrophilicity: The amide group in DMAA imparts strong hydrophilicity, which can be leveraged to control the swelling behavior and drug loading capacity of hydrogels.

Synthesis of Thermoresponsive Copolymers using RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ). This protocol describes the synthesis of a thermoresponsive random copolymer of DMAA and Di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA).

Experimental Protocol: RAFT Synthesis of P(DMAA-co-DEGMA)

1. Materials:

  • This compound (DMAA)

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • 1,4-Dioxane (B91453) (Solvent)

  • Methanol (B129727) (for purification)

  • Diethyl ether (for purification)

2. Procedure:

  • In a 50 mL Schlenk flask, dissolve DMAA (e.g., 1.0 g, 10.1 mmol) and DEGMA (e.g., 1.9 g, 10.1 mmol) in 1,4-dioxane (15 mL).

  • Add the RAFT agent, CPAD (e.g., 56.4 mg, 0.20 mmol), and the initiator, ACVA (e.g., 11.3 mg, 0.04 mmol). The molar ratio of [Monomer]:[CPAD]:[ACVA] should be targeted, for example, 100:1:0.2.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).

  • To quench the reaction, expose the flask to air and cool it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Recover the polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this purification step two more times.

  • Dry the final polymer product under vacuum at room temperature overnight.

Characterization
  • Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC).

  • Copolymer Composition: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomers with the polymer backbone.

  • Lower Critical Solution Temperature (LCST): Determined by UV-Vis spectroscopy. Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL). Measure the transmittance at a fixed wavelength (e.g., 500 nm) while increasing the temperature at a controlled rate (e.g., 1°C/min). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Workflow for Synthesis and Characterization

G A 1. Reagent Preparation (DMAA, DEGMA, RAFT Agent, Initiator, Solvent) B 2. Reaction Setup (Dissolve reagents in Schlenk flask) A->B C 3. Deoxygenation (Nitrogen bubbling for 30 min) B->C D 4. Polymerization (Heat at 70°C for 8-24h) C->D E 5. Quench Reaction (Cool in ice bath, expose to air) D->E F 6. Purification (Precipitation in diethyl ether) E->F G 7. Drying (Vacuum oven overnight) F->G H Characterization G->H I GPC (Mn, Đ) H->I J ¹H NMR (Composition) H->J K UV-Vis Spectroscopy (LCST Determination) H->K

Caption: Workflow for RAFT synthesis and characterization of P(DMAA-co-DEGMA).

Data Summary: Tuning the LCST

The LCST of copolymers can be precisely controlled by varying the molar ratio of the hydrophilic (DMAA) and thermoresponsive (DEGMA) monomers. Increasing the proportion of the more hydrophilic DMAA will generally increase the LCST.

Sample IDDMAA:DEGMA Molar Ratio (Feed)Mn ( g/mol ) via GPCĐ (Mw/Mn)LCST (°C)
P130:7015,2001.1535.2
P250:5016,5001.1848.7
P370:3017,1001.2165.1
P485:1518,5001.25> 90

Note: The data presented in this table is representative and will vary based on specific experimental conditions, such as reaction time, initiator concentration, and final polymer composition.

Application: Temperature-Responsive Drug Delivery

DMAA-based copolymers with a tunable LCST are excellent candidates for drug delivery systems. A drug can be loaded into the polymer matrix below the LCST when the polymer is hydrated and swollen. When the temperature is raised above the LCST (e.g., to physiological temperature, ~37°C), the polymer undergoes a phase transition, collapses, and releases the encapsulated drug.

Protocol: Drug Loading and In Vitro Release Study

1. Drug Loading (Equilibrium Swelling Method):

  • Synthesize a crosslinked hydrogel network using the DMAA-based copolymer and a suitable crosslinker (e.g., N,N'-methylenebisacrylamide).

  • Prepare a concentrated solution of the desired drug (e.g., Doxorubicin) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Immerse a pre-weighed, dry hydrogel sample in the drug solution.

  • Allow the hydrogel to swell at a temperature below the LCST (e.g., 4°C) for 24-48 hours to reach equilibrium.

  • Remove the swollen hydrogel, gently blot the surface to remove excess solution, and weigh it.

  • The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.

2. In Vitro Drug Release:

  • Place the drug-loaded hydrogel into a known volume of fresh release medium (PBS, pH 7.4) pre-incubated at two different temperatures: one below the LCST (e.g., 25°C) and one above (e.g., 37°C).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replenish the medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Mechanism of Thermo-Responsive Drug Release

G cluster_0 Below LCST (e.g., < 37°C) cluster_1 Above LCST (e.g., > 37°C) A Polymer chains are hydrated and extended B Hydrogel is in a swollen state A->B C Drug molecules are entrapped within the matrix B->C D Slow drug diffusion/ minimal release C->D Temp Temperature Increase D->Temp Stimulus E Polymer chains dehydrate and collapse F Hydrogel shrinks (phase transition) E->F G Water and drug are expelled from the matrix F->G H Rapid, burst release of the drug G->H Temp->E

Caption: Logical diagram of temperature-triggered drug release from a DMAA-based hydrogel.

Characterization of Poly(N,N-Dimethylacrylamide) Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of poly(N,N-Dimethylacrylamide) (PDMAA) hydrogels. These materials are of significant interest in biomedical and pharmaceutical fields due to their biocompatibility and tunable properties. The following sections detail the methodologies for evaluating swelling behavior, mechanical properties, thermal stability, chemical structure, morphology, and biocompatibility, including drug release kinetics.

Swelling Behavior Analysis

Application Note: The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water. This property influences nutrient transport, drug loading, and release kinetics, as well as the material's mechanical and optical properties. The swelling behavior of PDMAA hydrogels is highly dependent on factors such as crosslinker density, temperature, and the pH and ionic strength of the surrounding medium.

Experimental Protocol: Gravimetric Method for Swelling Ratio Determination

Objective: To quantify the swelling ratio and equilibrium water content of PDMAA hydrogels.

Materials:

  • Synthesized PDMAA hydrogel discs of uniform dimensions

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)

  • Analytical balance (precision ± 0.1 mg)

  • Lint-free wipes (e.g., Kimwipes)

  • Forceps

  • Vials or a multi-well plate

  • Oven or lyophilizer (freeze-dryer)

Procedure:

  • Initial Dry Weight (Wd): Place the as-synthesized hydrogel samples in an oven at 60°C or use a lyophilizer until a constant weight is achieved. Record this weight as the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel discs in the chosen swelling medium at a specified temperature (e.g., room temperature or 37°C).

  • Weighing at Time Intervals: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), remove a hydrogel disc from the medium.

  • Blotting: Gently blot the surface of the swollen hydrogel with a lint-free wipe to remove excess surface water without compressing the sample.

  • Recording Swollen Weight (Ws): Immediately weigh the swollen hydrogel and record the weight (Ws).

  • Equilibrium Swelling: Continue the process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculations:

    • Swelling Ratio (SR %): Calculate the percentage swelling ratio at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

    • Equilibrium Water Content (EWC %): Calculate the percentage of water in the fully swollen hydrogel using the formula: EWC (%) = [(Ws_eq - Wd) / Ws_eq] * 100 where Ws_eq is the mass of the swollen hydrogel at equilibrium.

Quantitative Data: Swelling Ratio of PDMAA-based Hydrogels

Hydrogel CompositionCrosslinkerSwelling MediumTemperature (°C)Equilibrium Swelling Ratio (%)Reference
PDMAA-co-Maleic Acid0.32 mol% NMBApH 8.716~3500[1]
PDMAA-co-Maleic Acid0.64 mol% NMBApH 6.916~1500[1]
PDMAA with Ni2+DiffusionNiCl2 solutionRoom Temp440 - 1200[2]
Acrylic Acid/DMAA1 mol% MBApH 5Room Temp~54400[3]

NMBA: N,N'-methylenebisacrylamide; MBA: Methylene bisacrylamide

Experimental Workflow: Swelling Analysis

SwellingAnalysis cluster_prep Sample Preparation cluster_swelling Swelling Process cluster_measurement Measurement & Data Collection cluster_analysis Data Analysis synthesis Synthesize PDMAA Hydrogel Discs drying Dry to Constant Weight (Wd) synthesis->drying immerse Immerse in Swelling Medium drying->immerse incubate Incubate at Constant Temperature immerse->incubate remove Remove Sample at Time Intervals incubate->remove blot Blot Excess Surface Water remove->blot weigh Weigh Swollen Sample (Ws) blot->weigh repeat Repeat until Equilibrium weigh->repeat repeat->remove calc_sr Calculate Swelling Ratio repeat->calc_sr calc_ewc Calculate EWC calc_sr->calc_ewc

Workflow for determining the swelling ratio of PDMAA hydrogels.

Mechanical Properties

Application Note: The mechanical properties of PDMAA hydrogels, such as tensile strength, elongation at break, and compressive modulus, are crucial for their application, especially in areas like tissue engineering and as wearable devices where they must withstand mechanical stresses. These properties are highly tunable by altering the polymer concentration, crosslinker type and density, or by forming nanocomposites or interpenetrating polymer networks (IPNs).[4][5]

Experimental Protocol: Tensile and Compression Testing

Objective: To determine the Young's modulus, tensile strength, elongation at break, and compressive modulus of PDMAA hydrogels.

Materials:

  • PDMAA hydrogel samples cast in specific shapes (e.g., dumbbell-shaped for tensile testing according to ASTM D638, cylindrical for compression testing).[6]

  • Universal Testing Machine (UTM) with an appropriate load cell (e.g., 10 N or 100 N).

  • Calipers for precise dimension measurement.

  • Deionized water or PBS to keep samples hydrated.

Procedure for Tensile Testing:

  • Sample Preparation: Prepare dumbbell-shaped hydrogel samples. Measure the dimensions (width and thickness) of the gauge section of the hydrated sample.

  • Mounting: Securely clamp the ends of the hydrogel sample in the grips of the UTM. Ensure the sample is aligned vertically and not pre-stressed.

  • Testing: Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[7]

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Calculations:

    • Tensile Stress (σ): Force / Initial Cross-sectional Area.

    • Strain (ε): Change in Length / Initial Gauge Length.

    • Young's Modulus (E): The slope of the initial linear portion of the stress-strain curve.

    • Tensile Strength: The maximum stress the sample withstands before fracturing.

    • Elongation at Break: The strain at which the sample fractures.

Procedure for Compression Testing:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.

  • Mounting: Place the hydrated cylindrical sample between two flat compression plates in the UTM. Apply a small preload to ensure full contact.

  • Testing: Apply a compressive load at a constant strain rate (e.g., 5 mm/min) to a specified maximum strain (e.g., 80%).[7]

  • Data Acquisition: Record the load and displacement data.

  • Calculations:

    • Compressive Stress (σ): Force / Initial Cross-sectional Area.

    • Strain (ε): Change in Height / Initial Height.

    • Compressive Modulus: The slope of the stress-strain curve, typically calculated at a specific strain range (e.g., 5-15%).[7]

Quantitative Data: Mechanical Properties of PDMAA Hydrogels

Hydrogel SystemTest TypeYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Compressive Modulus (MPa)Reference
PDMAA (0.1 mol monomer)Tensile-0.04100-[8]
PDMAA (0.15 mol monomer)Tensile-0.07300-[8]
PDMAA/Graphene (0.4%)Tensile-~0.08~350-[6]
PDMAA/Alginate IPNCompression---~0.15[4]
Self-healing PDMACompression--42002.4 ± 0.2[7]

Experimental Workflow: Mechanical Testing

MechanicalTesting cluster_tensile Tensile Test cluster_compression Compression Test cluster_analysis Data Analysis start Prepare Hydrogel Samples (Dumbbell or Cylinder) mount_t Mount in UTM Grips start->mount_t mount_c Place between Compression Plates start->mount_c test_t Apply Uniaxial Load (Constant Strain Rate) mount_t->test_t fracture_t Test until Fracture test_t->fracture_t data_acq Record Load vs. Displacement Data fracture_t->data_acq test_c Apply Compressive Load (Constant Strain Rate) mount_c->test_c max_strain_c Test to Max Strain test_c->max_strain_c max_strain_c->data_acq calc_stress_strain Calculate Stress & Strain data_acq->calc_stress_strain calc_modulus Determine Modulus (Young's/Compressive) calc_stress_strain->calc_modulus calc_strength Determine Tensile Strength & Elongation calc_stress_strain->calc_strength

Workflow for tensile and compression testing of PDMAA hydrogels.

Thermal Analysis

Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability, degradation profile, and physical state of water within the hydrogel network. DSC can be used to determine the glass transition temperature (Tg) and to study the freezing and melting behavior of water in the hydrogel, distinguishing between free and bound water. TGA measures weight loss as a function of temperature, indicating the dehydration process and the thermal decomposition temperature of the polymer network.[1][9]

Experimental Protocol: DSC and TGA

Objective: To determine the glass transition temperature, thermal transitions, and thermal stability of PDMAA hydrogels.

Materials:

  • Lyophilized (freeze-dried) PDMAA hydrogel samples

  • DSC instrument with hermetically sealed aluminum pans

  • TGA instrument with ceramic or platinum pans

Procedure for DSC:

  • Sample Preparation: Accurately weigh 5-10 mg of the lyophilized hydrogel into a hermetic aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Ramp the temperature up to a point above the expected transitions (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe the thermal history-independent properties.

  • Data Analysis: Analyze the resulting thermogram to identify the glass transition temperature (Tg) as a step change in the heat flow and any endothermic or exothermic peaks corresponding to melting or crystallization.

Procedure for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the lyophilized hydrogel into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, the temperatures of maximum weight loss, and the final residual weight.

Quantitative Data: Thermal Properties of PDMAA-based Hydrogels

Hydrogel SystemAnalysisFeatureTemperature (°C)Reference
PDMAA-co-Maleic Acid (2% MA)DSCGlass Transition (Tg)~145[1]
PDMAA-co-Maleic Acid (8% MA)DSCGlass Transition (Tg)~160[1]
PDMAA-co-Maleic Acid (8% MA)TGAOnset of Decomposition~200[10]
CNC/PEG/PDMAATGAMain Decomposition Peak (PDMAA)~400[11]

Logical Relationship: Thermal Analysis

ThermalAnalysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) hydrogel PDMAA Hydrogel Sample dsc_proc Heat/Cool/Heat Cycle in N2 atmosphere hydrogel->dsc_proc tga_proc Heat at Constant Rate in N2/Air hydrogel->tga_proc dsc_output Heat Flow vs. Temp (Thermogram) dsc_proc->dsc_output dsc_info Provides Info On: - Glass Transition (Tg) - Melting/Crystallization - Bound/Free Water States dsc_output->dsc_info tga_output Weight % vs. Temp (TGA/DTG Curve) tga_proc->tga_output tga_info Provides Info On: - Thermal Stability - Decomposition Profile - Water Content tga_output->tga_info

Logical relationship between thermal analysis techniques.

Spectroscopic and Morphological Characterization

Application Note: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the PDMAA hydrogel, identifying characteristic functional groups and confirming successful polymerization and crosslinking. Scanning Electron Microscopy (SEM) is employed to visualize the three-dimensional porous microstructure of the hydrogel, which is crucial for understanding its swelling behavior, mechanical properties, and its potential for cell infiltration and drug delivery.[12]

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the chemical functional groups present in the PDMAA hydrogel.

Materials:

  • Lyophilized PDMAA hydrogel

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a transmission holder

Procedure (ATR-FTIR):

  • Sample Preparation: Place a small amount of the dried hydrogel powder directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background: Collect a background spectrum of the empty ATR crystal before running the sample.

Experimental Protocol: Scanning Electron Microscopy (SEM)

Objective: To observe the surface morphology and internal porous structure of the PDMAA hydrogel.

Materials:

  • Swollen PDMAA hydrogel samples

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Sharp razor blade or scalpel

  • SEM stubs with double-sided carbon tape

  • Sputter coater with a conductive target (e.g., gold or gold-palladium)

  • SEM instrument

Procedure:

  • Freezing: Rapidly freeze a small piece of the swollen hydrogel by plunging it into liquid nitrogen.

  • Freeze-Drying: Transfer the frozen sample to a pre-cooled lyophilizer and dry under vacuum for 24-48 hours until all water has sublimated.

  • Fracturing: Once dry, carefully fracture the hydrogel (e.g., with a pre-cooled blade) to expose its internal cross-section.

  • Mounting: Mount the fractured sample onto an SEM stub using double-sided carbon tape.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material to prevent charging under the electron beam.

  • Imaging: Place the stub in the SEM and acquire images of the surface and cross-section at various magnifications.

Quantitative Data: Morphological Properties of PDMAA-based Hydrogels

Hydrogel SystemCharacterizationPore Size (µm)ObservationReference
CaseinMA/AlginateSEM27 - 143Pore size decreases with higher alginate concentration.[13]
Collagen-HASEM40 - 230Pore size varies with the freezing method used for sample preparation.[14]
Hemicellulose-basedSEMVaries with pHHomogeneous, macroporous structure at pH 7.4.[12]

Experimental Workflow: Morphological Analysis (SEM)

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Data Analysis start Swollen Hydrogel Sample freeze Rapid Freezing (Liquid Nitrogen) start->freeze lyophilize Lyophilization (Freeze-Drying) freeze->lyophilize fracture Fracture Dried Sample lyophilize->fracture mount Mount on SEM Stub fracture->mount coat Sputter Coat with Conductive Metal mount->coat sem Insert into SEM coat->sem image Acquire Images at Various Magnifications sem->image analyze Analyze Pore Size, Porosity, and Interconnectivity image->analyze

Workflow for SEM analysis of PDMAA hydrogels.

Biocompatibility and Drug Release Studies

Application Note: For biomedical applications, it is essential to ensure that PDMAA hydrogels are non-toxic. In vitro cytotoxicity assays, following standards like ISO 10993-5, are performed to assess cell viability in the presence of the hydrogel or its extracts. For drug delivery applications, the in vitro release kinetics of a model or therapeutic drug from the hydrogel is studied to understand the release mechanism and duration.

Experimental Protocol: In Vitro Cytotoxicity (Extract Test - ISO 10993-5)

Objective: To evaluate the potential toxicity of leachable substances from the PDMAA hydrogel.

Materials:

  • Sterilized PDMAA hydrogel samples

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Extract Preparation: Incubate a known surface area of the sterile hydrogel in cell culture medium (e.g., 1 mL medium per 0.1 g of hydrogel) for 24-72 hours at 37°C to create an extract.[15]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Exposure: Remove the old medium and replace it with the prepared hydrogel extract (and its serial dilutions). Include positive (e.g., toxic material) and negative (e.g., fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • Viability Assay: Perform an MTT assay. Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[16][17]

Experimental Protocol: In Vitro Drug Release

Objective: To measure the release profile of a drug from a PDMAA hydrogel.

Materials:

  • Drug-loaded PDMAA hydrogel of known weight and drug concentration

  • Release medium (e.g., PBS pH 7.4)

  • Shaking incubator or water bath set to 37°C

  • UV-Vis spectrophotometer or HPLC

  • Vials, syringes, and filters

Procedure:

  • Setup: Place the drug-loaded hydrogel into a known volume of release medium in a sealed container.

  • Incubation: Place the container in a shaking incubator at 37°C to simulate physiological conditions.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a UV-Vis spectrophotometer (by creating a standard curve) or HPLC.[18]

  • Data Analysis: Calculate the cumulative amount and percentage of drug released over time. Analyze the release kinetics by fitting the data to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).[19][20]

Quantitative Data: Drug Release from Hydrogels

Release ModelRelease Exponent (n) in Korsmeyer-PeppasRelease MechanismReference
Fickian Diffusion~0.5 (or < 0.45 for cylinders)Diffusion-controlled[20]
Anomalous (Non-Fickian) Transport0.5 < n < 1.0 (or 0.45 < n < 0.89 for cylinders)Diffusion and polymer chain relaxation[20]
Case II Transport~1.0 (or 0.89 for cylinders)Swelling/erosion-controlled[20]

Logical Relationship: Drug Delivery System Evaluation

DrugDeliveryEval cluster_biocompat Biocompatibility Assessment cluster_release Drug Release Study start Drug-Loaded PDMAA Hydrogel cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) start->cytotoxicity in_vitro_release In Vitro Release Assay (e.g., in PBS at 37°C) start->in_vitro_release cell_viability Cell Viability > 70%? cytotoxicity->cell_viability pass Biocompatible cell_viability->pass Yes fail Cytotoxic cell_viability->fail No outcome Evaluation of Therapeutic Potential pass->outcome quantification Quantify Drug Conc. (UV-Vis/HPLC) in_vitro_release->quantification kinetics Analyze Release Profile & Kinetics quantification->kinetics kinetics->outcome

Logical flow for evaluating PDMAA hydrogels as drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylacrylamide (DMAA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N,N-Dimethylacrylamide (DMAA) polymerization reactions. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the polymerization of DMAA.

1. Low Monomer Conversion

  • Question: My DMAA polymerization is not reaching high conversion. What are the possible causes and how can I fix it?

  • Answer: Low monomer conversion can be attributed to several factors:

    • Inhibitor Presence: Commercial DMAA contains inhibitors like hydroquinone (B1673460) or MEHQ to prevent premature polymerization during storage.[1] These must be removed before use, typically by vacuum distillation or passing through a column of basic alumina (B75360).[2]

    • Oxygen Inhibition: Free radical polymerization is highly sensitive to oxygen.[3] Oxygen can react with propagating radicals, terminating the polymerization. Ensure your reaction setup is thoroughly deoxygenated by techniques such as freeze-pump-thaw cycles, purging with an inert gas (e.g., nitrogen or argon), or using Schlenk line techniques.[4]

    • Insufficient Initiator Concentration or Inappropriate Initiator: The initiator concentration might be too low to generate enough radicals to sustain polymerization. For Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, reducing the initiator concentration is key to optimizing the "livingness" of the system, but an adequate amount is still necessary to drive the reaction.[5] The choice of initiator is also crucial; for instance, AIBN is a common choice for free-radical polymerization.[6]

    • Low Reaction Temperature: The polymerization rate is temperature-dependent. If the temperature is too low, the rate of initiator decomposition and propagation will be slow. For example, living radical polymerization of DMAA with a bromide initiator has been shown to be slower at 60 °C than at 80 °C.[7]

    • Poor Initiator/Catalyst Efficiency (for controlled radical polymerization): In techniques like Atom Transfer Radical Polymerization (ATRP), the efficiency of the catalyst system is critical. The choice of ligand, solvent, and copper halide can significantly impact the polymerization.[2][8] For instance, using the Me4Cyclam ligand can lead to high monomer conversions in the ATRP of DMAA.[2]

2. Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The resulting poly(DMAA) has a broad molecular weight distribution (PDI > 1.5). How can I achieve a narrower PDI?

  • Answer: A high PDI indicates a lack of control over the polymerization process. Here are some strategies to achieve a narrower molecular weight distribution:

    • Utilize Controlled/"Living" Radical Polymerization (CRP) Techniques: Techniques like RAFT and ATRP are designed to provide better control over polymer chain growth, leading to narrower PDIs.[2][5] For example, RAFT polymerization of DMAA can yield polymers with narrow molecular weight distributions.

    • Optimize Initiator to Monomer Ratio: In controlled polymerization, the molecular weight is theoretically determined by the ratio of monomer consumed to the initiator concentration. A well-defined initiator concentration is crucial for achieving a predictable molecular weight and narrow PDI.

    • Ensure Rapid Initiation: For a narrow PDI, all polymer chains should start growing at approximately the same time. This requires an initiator that decomposes rapidly at the reaction temperature.

    • Minimize Termination Reactions: Termination reactions, where two growing polymer chains react and stop growing, lead to a broader molecular weight distribution. In RAFT, the number of dead chains can be controlled by managing the number of radicals introduced into the system.[5] In ATRP of DMAA, however, it has been observed that Cu salts can complex with the amide group of the chain ends, retarding the deactivation step and leading to a higher concentration of radicals and consequently more termination reactions.[2]

    • Maintain Homogeneous Reaction Conditions: Ensure proper mixing to maintain a uniform concentration of monomer, initiator, and catalyst throughout the reaction vessel.

3. Gelation

  • Question: My DMAA polymerization reaction resulted in an insoluble gel. What caused this and how can I prevent it?

  • Answer: Gelation, or the formation of a cross-linked network, is usually undesirable unless you are intentionally synthesizing a hydrogel. Potential causes include:

    • Presence of Cross-linking Impurities: The monomer may contain bifunctional impurities that can act as cross-linkers. Ensure high purity of the DMAA monomer.

    • High Monomer Conversion in Uncontrolled Polymerization: At very high conversions in free-radical polymerization, chain transfer to polymer reactions can become significant, leading to branching and eventual gelation.

    • Inappropriate Cross-linker Concentration (for hydrogel synthesis): If you are intentionally preparing a hydrogel, the concentration of the cross-linking agent (e.g., methylene (B1212753) bis-acrylamide) is critical. Too high a concentration can lead to a brittle and inhomogeneous gel.[9]

    • Branching Reactions: In some cases, side reactions can lead to branching. For instance, in DMAA gel polymerization, hydrogen extraction and radical transfer can lead to branching, which is susceptible to oxygen inhibition.[3]

4. Reaction Inhibition or Significant Induction Period

  • Question: The polymerization is not starting, or there is a long delay before it begins. What is causing this inhibition?

  • Answer: An induction period or complete inhibition is typically caused by the presence of species that scavenge the initiating radicals.

    • Residual Inhibitor: As mentioned earlier, inhibitors from the monomer must be removed.[1]

    • Oxygen: Thorough deoxygenation of the reaction mixture is crucial.[3]

    • Impurities in Solvent or Monomer: Certain impurities can act as radical scavengers. Using high-purity, freshly distilled solvents and monomers is recommended.

Frequently Asked Questions (FAQs)

1. What are the common methods for polymerizing this compound?

  • Answer: DMAA can be polymerized using several methods:

    • Free-Radical Polymerization: This is a common method, often initiated by thermal initiators like AIBN or persulfates.[6][9] The polymerization rate can be significantly influenced by the solvent, with aqueous media often leading to a much faster reaction.[10]

    • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[5]

    • Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization method. However, achieving controlled polymerization of DMAA via ATRP can be challenging, often resulting in broad molecular weight distributions due to the interaction of the copper catalyst with the amide groups on the polymer chain.[2][11]

    • Living Radical Polymerization: This can be achieved using specific initiating systems, such as RuCl2(PPh3)3 in conjunction with an alkyl halide initiator.[7]

2. How do I purify the synthesized poly(this compound)?

  • Answer: The purification method depends on the solvent used for polymerization and the desired purity. A common method is precipitation. The polymer solution is added to a non-solvent to precipitate the polymer, leaving unreacted monomer and initiator residues in the solution. For example, poly(DMAA) synthesized in organic solvents can often be purified by dissolving in a suitable solvent like acetone (B3395972) and then precipitating in a non-solvent such as diethyl ether or hexane.[6][12] If the polymer is water-soluble, dialysis can be an effective method to remove small molecule impurities.

3. What are typical reaction conditions for the free-radical polymerization of DMAA?

  • Answer: Typical conditions for free-radical polymerization of DMAA involve dissolving the monomer in a suitable solvent, adding a free-radical initiator, and heating the mixture under an inert atmosphere. The choice of solvent can significantly affect the polymerization rate.[10] For hydrogel synthesis, a cross-linker like methylene bis-acrylamide (MBA) is also added.[9]

4. Can I synthesize block copolymers with DMAA?

  • Answer: Yes, block copolymers containing DMAA can be synthesized using controlled polymerization techniques like RAFT and, with some challenges, ATRP. For instance, block copolymers of n-butyl acrylate (B77674) and DMAA have been successfully synthesized via ATRP.[8][13] RAFT polymerization is also a versatile method for preparing block copolymers.[12]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for DMAA Polymerization

Polymerization MethodInitiator/Catalyst SystemSolventTemperature (°C)Typical PDIReference
Free-RadicalAIBNToluene843.4[14]
Living RadicalCCl3Br/RuCl2(PPh3)3/Al(Oi-Pr)3Toluene60~1.6[7]
ATRPMethyl 2-chloropropionate/CuCl/Me6TRENTolueneRoom Temp1.05 - 1.13[8]
RAFTVaries (e.g., trithiocarbonates)1,4-dioxane70< 1.22[15]
Nitroxide-Mediated (NMP)AIBN/TEMPOXylene1201.55[14]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of DMAA

  • Monomer Purification: Purify DMAA by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified DMAA monomer in a suitable solvent (e.g., toluene).

  • Initiator Addition: Add the free-radical initiator (e.g., AIBN). The concentration will depend on the desired molecular weight.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir for the desired reaction time.

  • Termination and Purification: Quench the reaction by cooling it to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Filter and dry the polymer under vacuum.

Protocol 2: RAFT Polymerization of DMAA

  • Monomer and Reagent Preparation: Purify DMAA as described above. Ensure the RAFT agent and initiator are of high purity.

  • Reaction Setup: In a reaction flask, combine the purified DMAA, RAFT agent (e.g., a trithiocarbonate), initiator (e.g., AIBN), and solvent (e.g., 1,4-dioxane). The ratios of these components are critical for controlling the polymerization.

  • Deoxygenation: Thoroughly deoxygenate the mixture using freeze-pump-thaw cycles or by purging with an inert gas for an extended period.[4]

  • Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR for conversion, GPC for molecular weight and PDI).

  • Quenching and Purification: Once the desired conversion is reached, stop the reaction by rapid cooling and exposure to oxygen. Purify the polymer by precipitation as described in the free-radical protocol.

Visualizations

G cluster_workflow General DMAA Polymerization Workflow A Monomer Purification B Reaction Setup (Monomer, Initiator, Solvent) A->B C Deoxygenation (e.g., Freeze-Pump-Thaw) B->C D Polymerization (Heating & Stirring) C->D E Quenching D->E F Purification (Precipitation) E->F G Characterization (NMR, GPC) F->G

Caption: A typical experimental workflow for this compound polymerization.

G cluster_troubleshooting Troubleshooting DMAA Polymerization Problem Problem Encountered LowConversion Low Conversion Problem->LowConversion HighPDI High PDI Problem->HighPDI Gelation Gelation Problem->Gelation Inhibition Inhibition Problem->Inhibition Cause1 Inhibitor/Oxygen Insufficient Initiator Low Temperature LowConversion->Cause1 Potential Causes Cause2 Poor Control Termination Reactions Slow Initiation HighPDI->Cause2 Potential Causes Cause3 Cross-linking Impurity High Conversion Branching Gelation->Cause3 Potential Causes Cause4 Residual Inhibitor Oxygen Impurities Inhibition->Cause4 Potential Causes Solution1 Remove Inhibitor Deoxygenate Increase Initiator/Temp Cause1->Solution1 Solutions Solution2 Use CRP Technique Optimize [I] Rapid Initiation Cause2->Solution2 Solutions Solution3 Purify Monomer Control Conversion Degas Thoroughly Cause3->Solution3 Solutions Solution4 Purify Monomer Thorough Deoxygenation Use Pure Reagents Cause4->Solution4 Solutions

Caption: A decision tree for troubleshooting common issues in DMAA polymerization.

References

Technical Support Center: N,N-Dimethylacrylamide (DMAA) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of N,N-Dimethylacrylamide (DMAA) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization of DMAA is a free-radical chain reaction that can be initiated by several factors:

  • Elevated Temperatures: Heat accelerates the rate of polymerization. Storing DMAA above the recommended temperature can significantly shorten its shelf life.[1]

  • Exposure to Light: Ultraviolet (UV) light can provide the energy to initiate the formation of free radicals, leading to polymerization.[2][3]

  • Presence of Contaminants: Impurities such as dust, metal ions, and peroxides can act as initiators for polymerization.

  • Inhibitor Depletion: Polymerization inhibitors are consumed over time. Improper storage conditions can accelerate this depletion.

  • Absence of Oxygen (for phenolic inhibitors): Common inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[1][4][5][6] Storing DMAA under an inert atmosphere like nitrogen will render MEHQ ineffective.[1]

Q2: What are the visible signs that my this compound has started to polymerize?

A2: Be vigilant for the following indicators of premature polymerization:

  • Increased Viscosity: The liquid will appear thicker than usual.

  • Cloudiness or Haziness: The formation of insoluble polymer can make the solution appear cloudy.

  • Presence of Precipitate: Solid polymer may form and settle at the bottom of the container.

Q3: What is the recommended storage temperature for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][3][7][8] The recommended storage temperature is typically below 25°C, with some sources suggesting refrigeration at 2-10°C for optimal shelf life.

Q4: What is the role of the inhibitor in the this compound container?

A4: this compound is typically supplied with an inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ), to prevent premature polymerization during storage and transport.[5][7] MEHQ functions by reacting with and neutralizing free radicals that can initiate the polymerization chain reaction.[5] It is important to note that MEHQ requires the presence of dissolved oxygen to be effective.[1][4][6]

Q5: Can I use this compound that has started to polymerize?

A5: It is not recommended to use this compound that shows signs of polymerization. The presence of polymer can affect the stoichiometry of your reaction, alter the properties of the resulting polymer, and potentially lead to inconsistent experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
DMAA appears viscous or cloudy upon receipt or after a short storage period. Improper storage during transit or upon receipt (e.g., exposure to high temperatures).Contact the supplier immediately. Do not use the product. Review your internal receiving and storage procedures to ensure they align with the manufacturer's recommendations.
DMAA polymerizes in a sealed container under an inert atmosphere (e.g., nitrogen or argon). The inhibitor (MEHQ) requires oxygen to function effectively. Storing under an inert atmosphere renders it inactive.If long-term storage is necessary, ensure the container has a headspace of air. Do not blanket the monomer with an inert gas. For experiments requiring an inert atmosphere, the inhibitor should be removed immediately before use.
Older stock of DMAA shows signs of polymerization. Inhibitor has been depleted over time.Implement a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first. Regularly inspect stored containers for any signs of polymerization.
Polymerization occurs after transferring DMAA to a new container. The new container may have contaminants (e.g., dust, residual chemicals) that can initiate polymerization.Ensure all containers used for storing or transferring DMAA are clean, dry, and made of a compatible material (e.g., stainless steel, high-density polyethylene).[7]
Incomplete or slow polymerization in my experiment. High concentration of inhibitor in the DMAA.If your application is sensitive to inhibitors, they can be removed prior to use by passing the monomer through an inhibitor-remover column.
Presence of oxygen in the reaction mixture.Oxygen can inhibit free-radical polymerization.[9] For your experiment, you may need to degas your reaction mixture or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature Store at 2-10°C for long-term storage. Short-term storage below 25°C is acceptable.Reduces the rate of thermally initiated polymerization.
Light Store in a dark or opaque container in a designated chemical storage area.Prevents UV light from initiating free-radical formation.[2][3]
Atmosphere Store with a headspace of air. Do not store under an inert atmosphere. Phenolic inhibitors like MEHQ require oxygen to be effective.[1][4][6]
Container Use tightly sealed containers made of stainless steel or high-density polyethylene (B3416737) (HDPE).[7]Prevents contamination and ensures compatibility with the monomer.
Inhibitor Typically supplied with ~500 ppm Monomethyl Ether of Hydroquinone (MEHQ).Stabilizes the monomer by scavenging free radicals.[5]

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

Objective: To qualitatively assess the presence of polymer in this compound.

Materials:

  • Sample of this compound

  • Clear, clean glass vial or beaker

Procedure:

  • Carefully pour a small amount of the this compound into the clear glass container.

  • Hold the container against a well-lit background.

  • Visually inspect the liquid for:

    • Clarity: The monomer should be a clear, colorless to light yellow liquid. Any cloudiness or haziness may indicate the presence of polymer.

    • Viscosity: Gently swirl the container and observe the flow of the liquid. An increase in viscosity compared to a fresh sample is a sign of polymerization.

    • Precipitate: Look for any solid particles or gel-like substances settled at the bottom or suspended in the liquid.

Protocol 2: Measurement of Viscosity

Objective: To quantitatively measure the viscosity of this compound to detect early signs of polymerization.

Materials:

  • Ubbelohde viscometer

  • Thermostatic water bath

  • Stopwatch

  • This compound sample

Procedure:

  • Ensure the viscometer is clean and dry.

  • Equilibrate the thermostatic water bath to a specified temperature (e.g., 25°C).

  • Load the this compound sample into the viscometer.

  • Place the viscometer in the thermostatic water bath and allow it to equilibrate for at least 15-20 minutes.

  • Following the specific instructions for the Ubbelohde viscometer, draw the liquid up into the measurement bulb.

  • Measure the time it takes for the liquid meniscus to pass between the two marked lines on the viscometer.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Compare the measured viscosity to the manufacturer's specification for the pure monomer. An increase in viscosity indicates the presence of polymer.

Protocol 3: Removal of Inhibitor Prior to Use

Objective: To remove the polymerization inhibitor (MEHQ) from this compound for applications where it may interfere with the reaction.

Materials:

  • This compound containing inhibitor

  • Inhibitor-remover column (pre-packed with basic alumina)[10]

  • Collection flask

Procedure:

  • Set up the inhibitor-remover column in a fume hood.

  • Slowly pass the this compound through the column.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Important: The purified monomer is no longer stabilized and should be used immediately. Do not store inhibitor-free DMAA for extended periods.

Visualizations

Storage_Workflow Figure 1. This compound Receipt and Storage Workflow receive Receive DMAA Shipment inspect Inspect Container for Damage and Proper Labeling receive->inspect damaged Quarantine and Contact Supplier inspect->damaged Damaged log Log Lot Number and Date of Receipt inspect->log OK storage Store in Designated Cool, Dry, Dark Area (2-10°C) log->storage fifo Implement First-In, First-Out (FIFO) Usage storage->fifo pre_use Before Use, Visually Inspect for Polymerization fifo->pre_use polymerized Do Not Use. Dispose According to Safety Protocols pre_use->polymerized Signs of Polymer use Proceed with Experiment pre_use->use Clear Troubleshooting_Workflow Figure 2. Troubleshooting Premature Polymerization start Issue: Suspected Premature Polymerization of DMAA check_visual Perform Visual Inspection (Clarity, Viscosity, Precipitate) start->check_visual is_polymerized Is there evidence of polymerization? check_visual->is_polymerized dispose Quarantine and dispose of polymerized material safely. is_polymerized->dispose Yes no_issue No evidence of polymerization. Proceed with caution. is_polymerized->no_issue No check_storage Review Storage Conditions (Temp, Light, Atmosphere) storage_ok Are storage conditions correct? check_storage->storage_ok correct_storage Correct Storage Conditions. Monitor remaining stock closely. storage_ok->correct_storage No check_age Check Age of Stock. Is it old? storage_ok->check_age Yes consult_sds Consult Safety Data Sheet (SDS) for further guidance. correct_storage->consult_sds fifo_action Implement FIFO inventory system. Use older stock first. check_age->fifo_action Yes check_age->consult_sds No fifo_action->consult_sds dispose->check_storage

References

Troubleshooting low conversion in N,N-Dimethylacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylacrylamide (DMAA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of poly(this compound) (PDMAA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Monomer Conversion

Question 1: My DMAA polymerization is resulting in low or no monomer conversion. What are the primary causes and how can I troubleshoot this?

Answer: Low monomer conversion in DMAA polymerization is a common problem that can stem from several factors, primarily related to impurities, reaction setup, and the choice of polymerization technique. A systematic approach is essential for diagnosing and resolving the issue.

The most frequent culprits for low conversion are:

  • Presence of Oxygen: Dissolved oxygen is a potent radical scavenger and can inhibit free radical polymerization, leading to an induction period or complete termination of the reaction.

  • Impurities in Monomer or Solvent: Impurities, including the inhibitor present in the commercially available monomer, can interfere with the polymerization process. Water content in the solvent can also affect certain polymerization techniques.

  • Suboptimal Initiator/Catalyst System: The choice and concentration of the initiator or catalyst system are crucial and depend on the polymerization method (e.g., free radical, RAFT, ATRP).

  • Incorrect Reaction Temperature: The polymerization temperature affects the rate of initiator decomposition and propagation. An unsuitable temperature can lead to slow or no polymerization.

Below is a logical workflow to diagnose and address low conversion issues.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Monomer Conversion Observed check_purity Step 1: Verify Reagent Purity - Monomer (inhibitor removed?) - Solvent (anhydrous?) - Initiator/CTA start->check_purity check_setup Step 2: Inspect Reaction Setup - Airtight seals? - Proper deoxygenation? check_purity->check_setup If purity is confirmed purify_monomer Purify Monomer: Pass through basic alumina (B75360) column. check_purity->purify_monomer check_conditions Step 3: Review Reaction Conditions - Correct temperature? - Appropriate solvent? - Suitable initiator/CTA? check_setup->check_conditions If setup is correct deoxygenate Deoxygenation: Use Freeze-Pump-Thaw cycles or inert gas sparging. check_setup->deoxygenate optimize Step 4: Systematic Optimization check_conditions->optimize If conditions seem appropriate but conversion is still low optimize_initiator Optimize Initiator/CTA: Adjust concentration or type. check_conditions->optimize_initiator optimize_temp Optimize Temperature: Vary temperature to find optimum. check_conditions->optimize_temp success Successful Polymerization (High Conversion) optimize->success

Figure 1. Troubleshooting workflow for low monomer conversion in DMAA polymerization.

Question 2: How do I properly remove the inhibitor from this compound (DMAA)?

Answer: Commercial DMAA is typically supplied with an inhibitor, such as 4-methoxyphenol (B1676288) (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be removed before use. A common and effective method is to pass the liquid monomer through a column of basic alumina.

Experimental Protocol: Inhibitor Removal from DMAA

  • Prepare the Column:

    • Take a glass chromatography column and add a small plug of glass wool or cotton at the bottom.

    • Fill the column with basic alumina. The amount of alumina should be sufficient to ensure adequate contact time with the monomer. A general guideline is to use a column volume that is 5-10 times the volume of the monomer.

  • Elution:

    • Gently pour the liquid DMAA monomer onto the top of the alumina column.

  • Collection:

    • Allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask, preferably a Schlenk flask that can be sealed under an inert atmosphere.

  • Storage and Use:

    • The purified monomer should be used immediately for the best results.

    • If short-term storage is necessary, keep the monomer in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., 4°C) to minimize the risk of premature polymerization.[1]

Question 3: My polymerization has a long induction period before any conversion is observed. What causes this and how can I reduce it?

Answer: An induction period, a delay before the onset of polymerization, is often observed in radical polymerizations. This is typically caused by the presence of inhibitors that must be consumed before the polymerization can proceed.

  • Residual Oxygen: As mentioned, oxygen is a primary inhibitor. Even with deoxygenation procedures, trace amounts can remain and cause an induction period.

  • Inhibitor from Monomer: Incomplete removal of the storage inhibitor from the DMAA monomer is a common cause.

  • Chain Transfer Agent (CTA) in RAFT Polymerization: In Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, the choice of CTA can significantly influence the induction period. Some CTAs, like certain dithiobenzoates, are known to cause longer induction periods with acrylamide-type monomers compared to trithiocarbonates.[2]

To reduce the induction period:

  • Improve Deoxygenation: Employ more rigorous deoxygenation techniques. For example, performing at least three Freeze-Pump-Thaw cycles is generally more effective than simply bubbling with an inert gas.[1]

  • Ensure Complete Inhibitor Removal: Repurify the monomer if there is any doubt about the effectiveness of the initial inhibitor removal step.

  • Optimize the RAFT CTA: If conducting a RAFT polymerization, consider switching to a different CTA. For DMAA, trithiocarbonates or specific acrylamido-based CTAs may offer better performance with shorter induction periods.[2][3]

Section 2: Polymer Characterization Issues

Question 4: The molecular weight distribution (MWD) of my PDMAA is broad (high polydispersity index, PDI). What are the likely causes, especially in controlled radical polymerizations like ATRP and RAFT?

Answer: A broad MWD indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being produced.

  • In Atom Transfer Radical Polymerization (ATRP): Achieving a controlled ATRP of DMAA can be challenging. The amide group on the polymer chain ends can complex with the copper catalyst, which can retard the deactivation step and lead to a high concentration of radicals, resulting in spontaneous termination reactions and a broad MWD.[4][5] Some studies have concluded that ATRP of acrylamides is not a truly "living" process.[4]

  • In RAFT Polymerization: A broad MWD can result from:

    • Inappropriate CTA: The chosen CTA may not be suitable for DMAA, leading to poor control over the addition-fragmentation equilibrium.

    • Bimolecular Termination: At low CTA-to-initiator ratios, bimolecular termination reactions can become more prevalent, leading to high molecular weight impurities and a broader MWD.[3]

    • Side Reactions: Hydrolysis or aminolysis of the CTA can occur, especially in aqueous media, leading to a loss of chain-end fidelity and broader MWD.[6][7]

To achieve a narrower MWD:

  • For ATRP: Consider alternative controlled polymerization techniques like RAFT, which generally offers better control for acrylamides. If ATRP must be used, extensive optimization of the ligand, solvent, and initiator is necessary.[4][8]

  • For RAFT:

    • Select an appropriate CTA: Trithiocarbonates or specifically designed acrylamido-based CTAs are often more effective for DMAA polymerization.[2][3]

    • Optimize the CTA/Initiator Ratio: Increasing the CTA-to-initiator ratio can help minimize termination reactions.[3]

    • Solvent Choice: The choice of solvent can impact the polymerization kinetics and control. Toluene and 1,4-dioxane (B91453) have been shown to be effective solvents for the RAFT polymerization of DMAA.[2]

Table 1: Influence of Reaction Parameters on DMAA Polymerization

ParameterEffect on ConversionEffect on Polydispersity (PDI)Recommendations & Notes
Oxygen Strong inhibition, leads to low or no conversion.N/A (if no polymer forms)Thoroughly deoxygenate the reaction mixture using Freeze-Pump-Thaw cycles or inert gas sparging.[1]
Inhibitor Prevents polymerization until consumed, causing an induction period.N/A (if no polymer forms)Remove inhibitor from the monomer by passing it through a column of basic alumina.[1]
Initiator Conc. Higher concentration generally increases the rate and conversion.Can lead to lower molecular weight and broader PDI if too high.Optimize concentration based on desired molecular weight and polymerization kinetics.[9]
Temperature Increases initiator decomposition and propagation rates, affecting conversion.Can increase termination rates at very high temperatures, broadening PDI.Optimal temperature depends on the initiator and polymerization method. For example, 60-80°C is common for AIBN-initiated RAFT.[2][10]
Solvent Can significantly affect polymerization kinetics.Can influence chain conformation and termination rates.Toluene and 1,4-dioxane are often good choices for controlled polymerization.[2] Aqueous systems can accelerate the rate but may introduce side reactions.[11]
RAFT CTA Choice of CTA can influence induction period and overall rate.Crucial for achieving low PDI. Inappropriate CTAs lead to poor control.Trithiocarbonates are often preferred over dithiobenzoates for acrylamides to minimize induction periods.[2]
ATRP Ligand Strongly complexing ligands can increase the polymerization rate.Can lead to broad PDI due to catalyst complexation with the polymer.Me4Cyclam has been shown to yield high conversions, but with poor control.[4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of DMAA

This protocol provides a general starting point for the RAFT polymerization of DMAA. Optimization of specific parameters may be required.

  • Reagents and Glassware:

    • This compound (DMAA), inhibitor removed.

    • Chain Transfer Agent (CTA), e.g., a trithiocarbonate.

    • Initiator, e.g., Azobisisobutyronitrile (AIBN).

    • Anhydrous solvent, e.g., 1,4-dioxane or toluene.

    • Schlenk flask with a magnetic stir bar.

  • Procedure:

    • To the Schlenk flask, add the CTA, DMAA, AIBN, and solvent in the desired molar ratios.

    • Seal the flask and perform at least three Freeze-Pump-Thaw cycles to deoxygenate the mixture.

    • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

    • Allow the polymerization to proceed for the desired time. Monitor conversion by taking aliquots and analyzing via ¹H NMR or gravimetry.

    • Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration and dry under vacuum.

RAFT_Workflow start Start: Prepare Reagents add_reagents Add DMAA, CTA, AIBN, and solvent to Schlenk flask start->add_reagents deoxygenate Deoxygenate via Freeze-Pump-Thaw (3x) add_reagents->deoxygenate polymerize Polymerize at desired temperature (e.g., 70°C) deoxygenate->polymerize monitor Monitor Conversion (¹H NMR / Gravimetry) polymerize->monitor quench Quench Reaction (Cooling + Air Exposure) monitor->quench precipitate Precipitate Polymer (e.g., in cold diethyl ether) quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate end End: Characterize PDMAA isolate->end

Figure 2. Experimental workflow for RAFT polymerization of DMAA.

References

Purification methods for poly(N,N-Dimethylacrylamide) to remove unreacted monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(N,N-Dimethylacrylamide) (PDMA). The focus is on effective methods to remove unreacted this compound (DMAA) monomer from the polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Poly(this compound) (PDMA) to remove unreacted monomer?

A1: The most common and effective methods for removing unreacted this compound (DMAA) monomer from PDMA are precipitation and dialysis. Precipitation involves dissolving the crude polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the monomer in the solution. Dialysis utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger polymer chains from the smaller monomer molecules.

Q2: How do I choose the right solvent and non-solvent for precipitation of PDMA?

A2: PDMA is soluble in polar solvents like methanol, ethanol (B145695), water, and acetone (B3395972).[1][2] Common non-solvents used to precipitate PDMA include diethyl ether and hexane.[1][2] The choice of solvent/non-solvent system can affect the physical properties of the precipitated polymer. It is recommended to perform a small-scale test to determine the optimal system for your specific PDMA.

Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis of PDMA?

A3: The choice of MWCO for the dialysis membrane is crucial. It should be large enough to allow the free passage of the DMAA monomer (molecular weight: 99.13 g/mol ) but small enough to retain the PDMA polymer chains. A general rule of thumb is to select a MWCO that is at least 10-20 times smaller than the molecular weight of your polymer. For many PDMA applications, membranes with a MWCO of 1,000 to 3,500 Da are suitable.

Q4: How can I confirm that the unreacted monomer has been successfully removed?

A4: The removal of unreacted DMAA monomer can be confirmed using analytical techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Size Exclusion Chromatography (SEC).

  • ¹H NMR: By comparing the integration of the vinyl proton signals of the DMAA monomer (typically around 5.6-6.4 ppm) with the characteristic proton signals of the PDMA polymer backbone, the amount of residual monomer can be quantified.[3][4]

  • SEC: SEC analysis can show a reduction or complete removal of the low molecular weight peak corresponding to the monomer after purification.[1][5]

Troubleshooting Guides

Issue 1: The precipitated PDMA is a sticky or oily substance instead of a fine powder.

Possible Cause Troubleshooting Steps
Low Polymer Molecular Weight A sticky precipitate can indicate that the polymerization did not proceed to completion, resulting in low molecular weight oligomers.[6] Consider optimizing your polymerization conditions to achieve a higher molecular weight.
Inappropriate Non-Solvent The choice of non-solvent can influence the morphology of the precipitate. Try a different non-solvent or a mixture of non-solvents. For example, if diethyl ether gives a sticky product, try precipitating in hexane.
Precipitation Temperature Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes promote the formation of a finer powder.
Rate of Addition of Non-Solvent Adding the polymer solution dropwise to a vigorously stirred non-solvent can facilitate the formation of a powder. Avoid pouring the non-solvent directly into the polymer solution.

Issue 2: Dialysis is very slow, and monomer removal is incomplete.

Possible Cause Troubleshooting Steps
Insufficient Solvent Volume The volume of the external dialysis solvent (dialysate) should be significantly larger than the volume of the polymer solution (typically 100-1000 times).
Infrequent Solvent Changes The concentration gradient across the membrane drives diffusion. Change the dialysate frequently (e.g., every 4-6 hours for the first 24 hours, then twice a day) to maintain a high concentration gradient.[7]
Inappropriate Membrane MWCO Ensure the MWCO of the dialysis membrane is appropriate for your polymer size and allows for the efficient passage of the monomer.
High Polymer Concentration A highly viscous polymer solution can hinder diffusion. If possible, dilute the polymer solution before dialysis.

Data on Purification Efficiency

The efficiency of monomer removal is dependent on the specific conditions of the purification method. However, literature suggests that high levels of purity can be achieved.

Purification Method Solvent/Conditions Typical Monomer Removal Efficiency Reference
Precipitation Dissolve in Acetone, Precipitate in Diethyl EtherCan be repeated multiple times for higher purity.[1]
Precipitation Dissolve in THF, Precipitate in Diethyl EtherRepetition of the dissolution-precipitation cycle (e.g., five times) is reported for high purity.[8][8]
Dialysis Against Ethanol, followed by WaterEffective for removing small molecule impurities.[4]
Dialysis Automated Parallel DialysisUp to 99% removal of unreacted monomer.[9][9]

Experimental Protocols

Protocol 1: Purification of PDMA by Precipitation

Objective: To remove unreacted DMAA monomer from a PDMA sample by precipitation.

Materials:

  • Crude PDMA

  • Acetone (solvent)

  • Diethyl ether (non-solvent), cooled in an ice bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude PDMA in a minimal amount of acetone to create a concentrated solution.

  • Precipitation: In a separate beaker, place a volume of cold diethyl ether that is at least 10 times the volume of the PDMA solution. Vigorously stir the diethyl ether with a magnetic stirrer.

  • Slowly add the PDMA solution dropwise into the stirring diethyl ether. A white precipitate of PDMA should form immediately.

  • Isolation: Continue stirring for 15-30 minutes after all the PDMA solution has been added to ensure complete precipitation.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer on the filter with a small amount of cold diethyl ether to remove any remaining dissolved impurities.

  • Drying: Dry the purified PDMA in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification of PDMA by Dialysis

Objective: To remove unreacted DMAA monomer from a PDMA sample by dialysis.

Materials:

  • Crude PDMA solution

  • Dialysis tubing with an appropriate MWCO (e.g., 1-3.5 kDa)

  • Large beaker or container for the dialysate

  • Deionized water or ethanol (dialysate)

  • Magnetic stirrer and stir bar (optional, for dialysate agitation)

Procedure:

  • Membrane Preparation: Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Sample Loading: Load the crude PDMA solution into the dialysis tubing, ensuring to leave some headspace to allow for potential changes in volume. Securely close both ends of the tubing with clips.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysate (e.g., deionized water). The volume of the dialysate should be at least 100 times the volume of the sample.

  • Gently stir the dialysate to facilitate diffusion.

  • Solvent Exchange: Change the dialysate periodically. For the first 24 hours, it is recommended to change the water every 4-6 hours. Subsequently, change the water twice a day for 2-3 days.

  • Monitoring (Optional): The progress of purification can be monitored by taking a small aliquot of the dialysate and analyzing it for the presence of the monomer (e.g., by UV-Vis spectroscopy if the monomer has a chromophore).

  • Recovery: Once the purification is complete, carefully remove the dialysis bag from the dialysate. Open the bag and transfer the purified PDMA solution to a clean container.

  • Lyophilization (Optional): The purified PDMA solution can be freeze-dried (lyophilized) to obtain a solid, fluffy polymer powder.

Visualizations

PrecipitationWorkflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Drying A Crude PDMA B Add Acetone (Solvent) A->B C Concentrated PDMA Solution B->C E Dropwise Addition C->E D Vigorously Stirred Cold Diethyl Ether (Non-Solvent) F PDMA Precipitate Forms E->F G Vacuum Filtration F->G H Wash with Cold Diethyl Ether G->H I Dry in Vacuum Oven H->I J Pure PDMA Powder I->J

Caption: Experimental workflow for the purification of PDMA by precipitation.

DialysisWorkflow cluster_preparation Step 1: Preparation cluster_dialysis Step 2: Dialysis cluster_recovery Step 3: Recovery A Crude PDMA Solution B Load into Dialysis Bag A->B C Seal Dialysis Bag B->C D Immerse in Dialysate (e.g., Water) C->D E Monomer Diffuses Out D->E F Change Dialysate Periodically E->F Maintain Gradient F->E G Remove Dialysis Bag F->G H Collect Purified PDMA Solution G->H I Lyophilize (Optional) H->I J Pure PDMA I->J

Caption: Experimental workflow for the purification of PDMA by dialysis.

References

Controlling molecular weight and polydispersity in N,N-Dimethylacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylacrylamide (DMAA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polymerization experiments with controlled molecular weight and low polydispersity.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of DMAA. The solutions provided are based on established principles of controlled radical polymerization techniques.

Issue 1: High Polydispersity (Đ > 1.3) and Poor Control Over Molecular Weight

  • Question: My poly(DMAA) has a broad molecular weight distribution and the experimental molecular weight does not match the theoretical value. What are the possible causes and solutions?

  • Answer: High polydispersity and poor control over molecular weight in DMAA polymerization are common issues that can arise from several factors, particularly when using Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

    • Inappropriate Polymerization Technique: While ATRP has been used for DMAA polymerization, achieving good control can be challenging.[1][2][3] Some studies report that the interaction of the copper catalyst with the amide group of the polymer chain end can lead to a high concentration of radicals and frequent termination reactions, resulting in broad molecular weight distributions.[1][2] RAFT polymerization is often a more reliable method for achieving controlled polymerization of acrylamides.[4][5]

    • Suboptimal RAFT Chain Transfer Agent (CTA): The choice of CTA is crucial for successful RAFT polymerization of DMAA. Using a CTA that is not well-suited for acrylamides can lead to poor control. For instance, benzyl (B1604629) dithiobenzoate (BDB) can result in bimodal molecular weight distributions.[4] Acrylamido-based CTAs like N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) and N,N-dimethyl-s-thiobenzoylthioacetamide (TBA) have been shown to be more effective.[4]

    • Incorrect CTA to Initiator Ratio (CTA/I): A low CTA/I ratio can lead to high molecular weight impurities due to bimolecular termination reactions.[4] Increasing the CTA/I ratio, for example to 80/1, can significantly reduce or eliminate these impurities.[4]

    • Presence of Impurities: Impurities in the monomer, solvent, or initiator can act as inhibitors or chain transfer agents, leading to a loss of control over the polymerization.[6][7] It is essential to purify the DMAA monomer to remove the inhibitor (typically MEHQ) before use.[8][9]

    • Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the polymerization, leading to poor control.[6][10] Thoroughly degassing the reaction mixture before initiating the polymerization is critical.[6]

Issue 2: Low or No Monomer Conversion

  • Question: My DMAA polymerization is very slow or fails to initiate. What could be the problem?

  • Answer: Slow or failed polymerization is often related to the presence of inhibitors, insufficient initiator, or inappropriate reaction conditions.

    • Inhibitor Presence: Commercial DMAA monomer contains an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage.[9][11] This inhibitor must be removed before polymerization, as it will consume the initiator radicals and prevent the reaction from starting.[11][12]

    • Insufficient Initiator Concentration: The concentration of the initiator directly affects the rate of polymerization.[13][14] If the initiator concentration is too low, not enough radicals will be generated to overcome any residual inhibitor and initiate polymerization effectively.[11]

    • Low Reaction Temperature: The rate of radical generation from the initiator is temperature-dependent.[6] If the reaction temperature is too low for the chosen initiator, the rate of initiation will be very slow, leading to a long induction period or no polymerization. For example, AIBN is a common initiator used at around 70°C.[6][15]

    • Oxygen Inhibition: As mentioned previously, dissolved oxygen in the reaction mixture will inhibit the polymerization by reacting with the initiating and propagating radicals.[6][10]

Issue 3: Bimodal Molecular Weight Distribution in RAFT Polymerization

  • Question: I am observing a bimodal molecular weight distribution in the GPC trace of my poly(DMAA) synthesized by RAFT. Why is this happening?

  • Answer: A bimodal molecular weight distribution in RAFT polymerization of DMAA can be indicative of a few issues:

    • Inefficient Chain Transfer Agent: Certain CTAs, like benzyl dithiobenzoate (BDB), can lead to the presence of two distinct active species during the polymerization of DMAA, resulting in a bimodal distribution.[4] This is often due to inefficient fragmentation and reinitiation steps.

    • Chain Termination Reactions: At low CTA/I ratios, bimolecular termination reactions can become more prevalent, leading to the formation of a high molecular weight shoulder or a separate peak in the GPC trace.[4]

    • Impurities in the CTA: The presence of impurities in the RAFT agent can also lead to uncontrolled polymerization and a multimodal molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the inhibitor from this compound (DMAA)?

A1: The most common inhibitor in DMAA is the monomethyl ether of hydroquinone (MEHQ).[9] It can be removed by passing the monomer through a column of basic alumina (B75360).[8] Another method is vacuum distillation.[1] For solid acrylamide (B121943) monomers, recrystallization can be an effective purification method.[16]

Q2: What are the key differences between ATRP and RAFT for DMAA polymerization?

A2: While both are controlled radical polymerization techniques, RAFT generally offers better control for acrylamide monomers like DMAA.[1][4] ATRP of DMAA can be problematic due to the interaction of the copper catalyst with the polymer, which can disrupt the equilibrium between active and dormant species, leading to poor control.[1][3] RAFT, with the appropriate choice of CTA, can produce poly(DMAA) with a narrow molecular weight distribution and predictable molecular weights.[4][15]

Q3: How does the initiator concentration affect the molecular weight of poly(DMAA)?

A3: In a controlled radical polymerization, the number-average molecular weight (Mn) is primarily determined by the ratio of the initial monomer concentration to the initial initiator concentration ([M]₀/[I]₀), assuming a monofunctional initiator and complete monomer conversion. A higher initiator concentration will result in a lower molecular weight polymer, as more polymer chains are initiated.[17][18]

Q4: Can I control the polydispersity of my poly(DMAA)?

A4: Yes, by using a controlled radical polymerization technique like RAFT, you can achieve low polydispersity (typically Đ < 1.3).[19] The choice of CTA and the CTA/I ratio are critical factors in controlling polydispersity.[4] It has also been shown that mixing two RAFT agents with different transfer activities can allow for tuning the dispersity of the resulting polymer.[20] Another approach to achieve a desired dispersity is by blending two polymers of the same composition but with different dispersities.[21]

Q5: What are typical reaction conditions for the RAFT polymerization of DMAA?

A5: A typical RAFT polymerization of DMAA would involve dissolving the monomer, a suitable CTA (e.g., a trithiocarbonate-based agent), and a thermal initiator (e.g., AIBN) in a solvent like 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO).[15][19] The reaction mixture is then thoroughly degassed and heated to a temperature appropriate for the initiator (e.g., 70°C for AIBN) for a specified period.[15][19]

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight in a Controlled Polymerization

[Monomer]/[Initiator] RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity (Đ)
504950~5000< 1.2
1009900~10000< 1.2
20019800~20000< 1.2

Note: The values presented are illustrative and can vary based on the specific experimental conditions, including the choice of CTA, solvent, and temperature.

Table 2: Comparison of RAFT Chain Transfer Agents for DMAA Polymerization

Chain Transfer Agent (CTA)Resulting Polydispersity (Đ)Molecular Weight DistributionReference
Benzyl dithiobenzoate (BDB)HighBimodal[4]
Cumyl dithiobenzoate (CDB)ModerateHigh MW impurity at low CTA/I[4]
N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP)LowMonomodal with high CTA/I[4]
N,N-dimethyl-s-thiobenzoylthioacetamide (TBA)LowMonomodal with high CTA/I[4]

Experimental Protocols

Protocol 1: Inhibitor Removal from DMAA using Basic Alumina

  • Preparation: Set up a glass chromatography column packed with activated basic alumina. The amount of alumina should be roughly 10-20 times the weight of the inhibitor in the monomer (assuming ~200 ppm of MEHQ).

  • Purification: Carefully pour the liquid DMAA monomer onto the top of the alumina column.

  • Elution: Allow the monomer to pass through the column under gravity. Collect the purified monomer in a clean, dry flask.

  • Storage: The purified, inhibitor-free monomer should be used immediately or stored at low temperatures in the dark for a short period, as it is now susceptible to spontaneous polymerization.[9]

Protocol 2: RAFT Polymerization of DMAA

  • Reagents:

    • This compound (DMAA), purified

    • RAFT Chain Transfer Agent (e.g., a suitable trithiocarbonate)

    • Initiator (e.g., 2,2′-Azobisisobutyronitrile, AIBN)

    • Solvent (e.g., 1,4-dioxane or DMSO)

  • Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, dissolve the DMAA monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of [Monomer]/[CTA]/[Initiator] should be carefully calculated to target the desired molecular weight and ensure good control (e.g., 100:1:0.1). b. Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. c. After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). d. Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN). e. Allow the polymerization to proceed for the desired time, typically a few hours.[15] f. To quench the reaction, cool the flask in an ice bath and expose the mixture to air. g. Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). h. Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight. i. Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Polymerization of DMAA cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Prep Prepare Reaction Mixture (Monomer, CTA, Initiator, Solvent) Monomer_Purification->Reagent_Prep Degassing Degassing (Freeze-Pump-Thaw) Reagent_Prep->Degassing Polymerization Polymerization (Heating under Inert Atmosphere) Degassing->Polymerization Quenching Quenching (Cooling and Exposure to Air) Polymerization->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Analysis Characterization (GPC for Mn and Đ) Drying->Analysis Troubleshooting_Logic Troubleshooting High Polydispersity in DMAA Polymerization Start High Polydispersity (Đ > 1.3) Observed Check_Technique Polymerization Technique? Start->Check_Technique Check_RAFT_Params RAFT Parameters Correct? Check_Technique->Check_RAFT_Params RAFT Use_RAFT Consider using RAFT instead of ATRP Check_Technique->Use_RAFT ATRP Check_Purity Reagents Pure? Check_RAFT_Params->Check_Purity Yes Optimize_CTA Optimize CTA and CTA/Initiator Ratio Check_RAFT_Params->Optimize_CTA Purify_Monomer Purify Monomer and Degas Thoroughly Check_Purity->Purify_Monomer No

References

Technical Support Center: Enhancing the Mechanical Strength of N,N-Dimethylacrylamide (DMAA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical strength of N,N-Dimethylacrylamide (DMAA) hydrogels.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to mechanically weak DMAA hydrogels.

Issue 1: My DMAA hydrogel is too brittle and fractures easily.

Possible Cause Suggested Solution
Insufficient Crosslinking Increase the concentration of the chemical crosslinker (e.g., N,N'-methylenebisacrylamide, MBA). However, be aware that excessively high crosslinker density can sometimes lead to increased brittleness.[1]
Homogeneous Network Structure Introduce a secondary network to create an interpenetrating polymer network (IPN) or a double network (DN) hydrogel. This can be achieved by polymerizing a second monomer within the first DMAA network.[2][3] The distinct properties of the two networks can synergistically enhance the overall toughness.[2]
Lack of Energy Dissipation Mechanism Incorporate physical crosslinkers or nanocomposites. For instance, adding nanoclay particles can create a nanocomposite hydrogel with significantly improved elongation at break.[4] Alternatively, copolymerizing DMAA with a hydrophobic monomer can introduce hydrophobic associations that act as reversible crosslinks, dissipating energy under stress.[5]

Issue 2: The hydrogel has low tensile strength.

Possible Cause Suggested Solution
Low Polymer Content Increase the initial concentration of the DMAA monomer in the precursor solution.
Weak Inter-chain Interactions Copolymerize DMAA with a monomer that can form strong hydrogen bonds, such as methacrylic acid (MAAc). The interaction between the carbonyl group of DMAA (H-bond acceptor) and the carboxylic acid group of MAAc (H-bond donor) can significantly increase tensile strength.[6][7]
Inefficient Stress Transfer Introduce nanoparticles like clay to create a nanocomposite hydrogel. The nanoparticles act as multifunctional crosslinking points, leading to a more efficient transfer of stress throughout the hydrogel network and thereby increasing the tensile strength.[4][8]

Issue 3: My hydrogel's mechanical properties are inconsistent between batches.

Possible Cause Suggested Solution
Incomplete Dissolution of Components Ensure all components (monomer, crosslinker, initiator) are fully dissolved in the solvent before initiating polymerization.[9]
Oxygen Inhibition De-gas the monomer solution by bubbling nitrogen gas through it before adding the initiator and accelerator to remove dissolved oxygen, which can inhibit free-radical polymerization.[9]
Variable Polymerization Conditions Strictly control the reaction temperature and curing time. Inconsistent polymerization kinetics can lead to variations in the network structure and, consequently, the mechanical properties.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the mechanical strength of DMAA hydrogels?

A1: The primary strategies include:

  • Nanocomposite Formation: Incorporating inorganic materials like clay into the hydrogel network can dramatically improve mechanical properties, leading to high elongation at break.[4][8]

  • Double Network (DN) and Interpenetrating Polymer Network (IPN) Synthesis: Creating a hydrogel with two intertwined polymer networks can result in a synergistic enhancement of mechanical strength and toughness.[2][10][11]

  • Copolymerization: Introducing a comonomer that can form strong non-covalent interactions, such as hydrogen bonds, can significantly enhance the hydrogel's mechanical integrity.[6][7]

  • Physical Crosslinking: Utilizing hydrophobic interactions by copolymerizing with a hydrophobic monomer can create self-healing hydrogels with high stretchability.[5]

Q2: How does the concentration of the crosslinker affect the mechanical properties?

A2: Increasing the crosslinker density generally increases the Young's modulus, making the hydrogel stiffer.[1] However, an excessively high concentration can lead to a more brittle hydrogel with reduced elongation at break. The optimal concentration will depend on the specific application and desired mechanical properties.

Q3: Can I improve the mechanical strength without using a chemical crosslinker?

A3: Yes, you can form physically crosslinked hydrogels. One method is through micellar copolymerization of DMAA with a hydrophobic monomer. The resulting hydrophobic associations act as physical crosslinks, leading to highly stretchable and self-healing hydrogels.[5] Another approach involves the copolymerization of monomers that can form strong cooperative hydrogen bonds, such as DMAA and methacrylic acid, which can form tough hydrogels without a chemical crosslinker.[6][12]

Q4: What is a double network (DN) hydrogel and how does it improve mechanical strength?

A4: A double network (DN) hydrogel consists of two interpenetrating polymer networks with contrasting properties. Typically, the first network is rigid and brittle, while the second network is soft and ductile.[2][13] This unique structure allows for effective energy dissipation when the hydrogel is under stress, leading to significantly higher toughness and fracture strength compared to single network hydrogels.[2][11]

Quantitative Data on Mechanical Properties

The following tables summarize the mechanical properties of DMAA hydrogels prepared using different strengthening strategies.

Table 1: Nanocomposite DMAA Hydrogels

Hydrogel CompositionTensile Strength (kPa)Elongation at Break (%)Compressive Modulus (MPa)Reference
Conventional DMAA hydrogel (chemically crosslinked)~7~50-[4]
DMAA-Nanoclay Composite7.5 - 601630 - 3000-[14]
DMAA-Nanoclay (increasing clay content)IncreasesDecreases slightlyIncreases[4]

Table 2: Double Network (DN) and Copolymer DMAA Hydrogels

Hydrogel SystemTensile Strength (MPa)Elongation at Break (%)Compressive Modulus (MPa)Reference
PHA/DAAm DN Hydrogel--> 0.5[2]
MAAc/DMAA Copolymer Hydrogel1.6~80028[6][7]

Experimental Protocols

Protocol 1: Synthesis of Nanocomposite DMAA Hydrogels

This protocol is based on the in-situ free-radical polymerization of DMAA in the presence of inorganic clay.[4]

  • Preparation of Clay Suspension: Disperse a specific amount of inorganic clay (e.g., Laponite® XLG) in deionized water and stir vigorously until a homogeneous suspension is formed.

  • Monomer Solution Preparation: In a separate container, dissolve this compound (DMAA) monomer and a free-radical initiator (e.g., potassium persulfate) in the clay suspension.

  • Deoxygenation: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Add a polymerization accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) to the solution, mix quickly, and pour the solution into a mold.

  • Curing: Allow the polymerization to proceed at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours).

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days to remove unreacted monomers and other impurities, changing the water periodically.

Protocol 2: Synthesis of Double Network (DN) DMAA Hydrogels

This protocol describes a two-step sequential network formation.[2]

  • First Network Synthesis:

    • Prepare a precursor solution containing the first monomer (e.g., glycidyl (B131873) methacrylated hyaluronan), a photoinitiator, and a crosslinker in a suitable solvent.

    • Pour the solution into a mold and expose it to UV light to form the first crosslinked network.

  • Second Network Formation:

    • Swell the first network hydrogel in an aqueous solution containing the second monomer (DMAA), a crosslinker, and a photoinitiator.

    • After equilibrium swelling, remove the hydrogel and place it in a new mold.

    • Expose the swollen hydrogel to UV light to polymerize and crosslink the second network within the first, forming the DN hydrogel.

  • Washing: Wash the resulting DN hydrogel extensively in deionized water to remove any unreacted components.

Visualizations

experimental_workflow_nanocomposite cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing clay_susp Clay Suspension monomer_sol DMAA Monomer Solution clay_susp->monomer_sol Mix deoxygenation Deoxygenation (N2 Purge) monomer_sol->deoxygenation polymerization Polymerization deoxygenation->polymerization Add Initiator/Accelerator curing Curing polymerization->curing purification Purification (Washing) curing->purification final_hydrogel Nanocomposite Hydrogel purification->final_hydrogel

Caption: Workflow for Nanocomposite DMAA Hydrogel Synthesis.

logical_relationship_dn_hydrogel cluster_components Components first_network First Network (Rigid, Brittle) dn_hydrogel Double Network (DN) Hydrogel first_network->dn_hydrogel Interpenetrates second_network Second Network (Soft, Ductile) second_network->dn_hydrogel Interpenetrates synergy Synergistic Effect dn_hydrogel->synergy mech_props Improved Mechanical Properties (Toughness, Strength) synergy->mech_props

Caption: Concept of a Double Network (DN) Hydrogel.

References

Technical Support Center: Strategies to Reduce the Toxicity of N,N-Dimethylacrylamide-based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicity of N,N-Dimethylacrylamide (DMAA)-based materials. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of toxicity in this compound (DMAA)-based materials?

A1: The primary source of toxicity in DMAA-based materials, such as hydrogels, is often the presence of unreacted DMAA monomer.[1][2][3] The monomer itself is known to be cytotoxic.[3] Other potential sources of toxicity include initiators, crosslinkers, and degradation byproducts.[4][5]

Q2: How can I reduce the amount of residual DMAA monomer in my synthesized polymer?

A2: Several purification techniques can be employed to effectively remove residual DMAA monomer. The most common and effective methods are dialysis and precipitation.[6][7] Washing the hydrogel extensively with a suitable solvent, such as deionized water or phosphate-buffered saline (PBS), can also help to leach out unreacted components.[8]

Q3: What type of initiator should I use to minimize the toxicity of my DMAA-based hydrogel?

A3: For biomedical applications, it is recommended to use biocompatible initiators. Photoinitiators are often preferred as they can initiate polymerization under mild conditions. Irgacure® 2959 is a commonly used photoinitiator with relatively good biocompatibility.[9][10] Natural initiators, such as riboflavin (B1680620) (vitamin B2), are also being explored as non-toxic alternatives.[1]

Q4: Are there less toxic alternatives to common crosslinkers like N,N'-methylenebis(acrylamide) (BIS)?

A4: While BIS is a widely used crosslinker, concerns about its potential toxicity exist. Researchers are exploring more biocompatible and biodegradable crosslinkers.[5] Natural crosslinkers like genipin (B1671432) are considered safer alternatives to synthetic agents.[11] Poly(ethylene glycol) diacrylate (PEGDA) is another commonly used crosslinker in biomedical applications.[12]

Q5: How does the sterilization method affect the toxicity of DMAA-based hydrogels?

A5: The chosen sterilization method can significantly impact the properties and toxicity of hydrogels.[13]

  • Autoclaving (steam sterilization): The high temperatures can lead to polymer degradation and changes in the hydrogel's mechanical properties.[14]

  • Ethylene (B1197577) oxide (EtO) sterilization: This method is effective but requires a thorough aeration process to remove toxic residues.[15]

  • Gamma irradiation: This can be a suitable method, especially for hydrogels in a dry state, as it minimizes adverse effects from free radicals generated from water.[16] However, irradiation of hydrated hydrogels can lead to polymer chain scission or crosslinking, potentially altering the material's properties and toxicity.[17]

Q6: Can the degradation products of DMAA-based hydrogels be toxic?

A6: The biodegradability of poly(DMAA) itself is limited. However, if biodegradable components are incorporated into the hydrogel, their degradation products could potentially be a source of toxicity.[17][18] It is crucial to assess the cytotoxicity of any degradation byproducts, especially for applications involving long-term implantation.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in cell culture experiments with my DMAA-based hydrogel.

Possible Cause Troubleshooting Step
High concentration of residual DMAA monomer. Implement a rigorous purification protocol. Dialyze the hydrogel against deionized water for an extended period (e.g., 5-7 days) with frequent water changes.[8] Alternatively, purify the polymer by precipitation.[6]
Toxicity of the initiator or crosslinker. Consider using a more biocompatible initiator, such as Irgacure® 2959 for photopolymerization, or a natural initiator like riboflavin.[1][9] Evaluate alternative, less toxic crosslinkers like genipin or PEGDA.[11][12]
Leaching of unreacted components during the experiment. Ensure the hydrogel is thoroughly washed and equilibrated in the cell culture medium before introducing it to the cells. This will help to remove any loosely bound, leachable substances.
Inappropriate sterilization method. If you are using ethylene oxide, ensure that the aeration step is sufficient to remove all residual gas.[15] For radiation sterilization, consider sterilizing the hydrogel in a lyophilized (freeze-dried) state to minimize degradation.[16]

Issue 2: Inconsistent or variable results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Incomplete or inconsistent purification. Standardize your purification protocol. Ensure the same duration, solvent volume, and frequency of solvent changes for dialysis, or the same solvent/non-solvent ratios and number of precipitation steps for each batch.
Batch-to-batch variability in polymer synthesis. Maintain consistent reaction conditions (temperature, time, component concentrations) during polymerization to ensure reproducible polymer characteristics.[19]
Cell culture-related issues. Ensure consistent cell seeding density and passage number. Always include positive (e.g., DMSO) and negative (cell culture medium only) controls in your cytotoxicity assays.[20]

Quantitative Data on Toxicity Reduction

The following table summarizes hypothetical quantitative data illustrating the impact of purification on the cytotoxicity of DMAA-based hydrogels. Note: These are representative values and actual results may vary depending on the specific formulation and experimental conditions.

MaterialPurification MethodCell LineAssayEndpointResult
Poly(DMAA) HydrogelNoneL929 FibroblastsMTT24h Cell Viability45%
Poly(DMAA) HydrogelDialysis (7 days)L929 FibroblastsMTT24h Cell Viability92%
DMAA MonomerN/AHeLaMTTIC50 (24h)1.5 mM
Purified Poly(DMAA)Dialysis (7 days)HeLaMTTIC50 (24h)> 100 mg/mL

Experimental Protocols

Protocol 1: Purification of Poly(DMAA) Hydrogels by Dialysis

This protocol describes the purification of a synthesized poly(DMAA) hydrogel to remove unreacted monomers and other small molecules.

Materials:

  • Synthesized poly(DMAA) hydrogel

  • Deionized water (cell culture grade)

  • Dialysis tubing (e.g., with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa or 12-14 kDa, depending on the polymer size)

  • Large beaker or container

  • Magnetic stirrer and stir bar

Procedure:

  • Cut a suitable length of dialysis tubing and hydrate (B1144303) it in deionized water according to the manufacturer's instructions.

  • Secure one end of the tubing with a dialysis clip.

  • Place the synthesized hydrogel inside the dialysis bag. If the polymer is in solution, pour it into the bag.

  • Add a small amount of deionized water to the bag to ensure the hydrogel is hydrated.

  • Secure the other end of the dialysis tubing with a second clip, ensuring some headspace to allow for swelling.

  • Place the sealed dialysis bag into a large beaker containing deionized water at a volume at least 100 times that of the hydrogel sample.

  • Place the beaker on a magnetic stirrer and stir the water gently.

  • Change the deionized water every 4-6 hours for the first 24 hours, and then twice daily for the next 4-6 days.

  • After the dialysis period, remove the hydrogel from the tubing for further use.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of DMAA-based materials.

Materials:

  • Cells (e.g., L929 fibroblasts, HeLa)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • DMAA-based material (e.g., hydrogel extract or polymer solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[9]

  • Treatment: Prepare different concentrations of the DMAA-based material extract or solution in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only (negative control) and a known cytotoxic agent (positive control, e.g., 10% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.

Visualizations

Signaling Pathway of Acrylamide-Induced Cellular Stress

Acrylamide and its derivatives can induce cellular toxicity through the generation of reactive oxygen species (ROS) and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to inflammation and apoptosis.[8][15][21]

DMAA_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response DMAA This compound ROS ROS Generation DMAA->ROS induces MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 activates Apoptosis Apoptosis MAPK->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Inflammation (IL-1β, IL-18 release) Caspase1->Inflammation

Caption: DMAA-induced cellular stress and inflammatory response pathway.

Experimental Workflow for Reducing and Assessing Toxicity

The following workflow outlines the key steps from material synthesis to toxicity assessment.

Experimental_Workflow A 1. DMAA-based Material Synthesis (Polymerization) B 2. Purification (e.g., Dialysis, Precipitation) A->B C 3. Material Characterization (e.g., FTIR, SEM) B->C D 4. Sterilization (e.g., Gamma Irradiation, EtO) C->D E 5. In Vitro Cytotoxicity Assessment (e.g., MTT Assay) D->E F 6. Data Analysis (Cell Viability, IC50) E->F

Caption: Workflow for mitigating and evaluating DMAA-based material toxicity.

References

Technical Support Center: N,N-Dimethylacrylamide (DMAA) Polymerization Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylacrylamide (DMAA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of DMAA polymerization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: Why is the molecular weight of my poly(DMAA) inconsistent or uncontrolled during scale-up?

A1: Achieving a consistent molecular weight is crucial for polymer performance. Several factors during scale-up can lead to inconsistencies:

  • Poor Exotherm Control: Free radical polymerization of DMAA is highly exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] This can lead to a rapid increase in temperature, affecting the initiation and propagation rates and resulting in a broad molecular weight distribution or even runaway reactions.

  • Initiator Concentration: Inconsistent initiator concentration across batches or improper dissolution can lead to variable initiation rates and, consequently, inconsistent polymer chain lengths.

  • Monomer Purity: Impurities in the DMAA monomer can act as inhibitors or chain transfer agents, leading to premature termination and lower molecular weights. It is recommended to use DMAA distilled under reduced pressure before polymerization.[3]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization as it can react with and quench radical species.[4][5] Inadequate degassing of the monomer and solvent, especially in larger volumes, can lead to slow or incomplete polymerization and affect molecular weight control.

Q2: I am observing gel formation in my polymerization. How can I prevent this?

A2: Unintended gel formation or cross-linking can be a significant issue, particularly when a linear polymer is desired.

  • Self-Crosslinking: DMAA has a known propensity for self-crosslinking, especially when using persulfate initiators.[6] This is due to hydrogen abstraction and radical transfer.[4]

  • High Monomer Concentration: At high monomer concentrations, the likelihood of chain transfer reactions to the polymer increases, which can lead to branching and cross-linking.

  • High Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer, which can result in gelation.

  • Solutions:

    • Control Temperature: Implement efficient cooling systems to manage the exotherm.

    • Reduce Monomer Concentration: Performing the polymerization at a lower monomer concentration can reduce the probability of intermolecular chain transfer.[7]

    • Oxygen Control: Thoroughly deoxygenate the reaction mixture by purging with an inert gas like nitrogen or argon.[4]

    • Chain Transfer Agents: The use of a chain transfer agent can help to control molecular weight and reduce the likelihood of cross-linking.

Q3: The polymerization rate is too slow or stalls at larger scales. What could be the cause?

A3: A slow or stalled polymerization can be due to several factors that become more pronounced during scale-up.

  • Inhibitor Presence: Besides oxygen, other impurities in the monomer or solvent can inhibit the polymerization. Ensure high-purity reagents are used.[5]

  • Low Temperature: While controlling the exotherm is crucial, allowing the temperature to drop too low can significantly slow down the rate of initiator decomposition and propagation.[5]

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized areas of low initiator or monomer concentration, resulting in a non-uniform and slower overall reaction rate.

  • Initiator Choice: The choice of initiator and its decomposition kinetics are critical. For a given temperature, an initiator with a suitable half-life should be selected.

Q4: How can I effectively purify my poly(DMAA) at a larger scale?

A4: Purification of water-soluble polymers like poly(DMAA) can be challenging at scale.

  • Precipitation: A common method is precipitation of the polymer from the reaction solvent by adding a non-solvent. For poly(DMAA), which is soluble in water, methanol, and ethanol, precipitation can be achieved using solvents like hexane (B92381) or ether.[8][9] The polymer can be dissolved in a suitable solvent like acetone (B3395972) and then precipitated.[8]

  • Dialysis/Tangential Flow Filtration (TFF): For biomedical applications where high purity is required, dialysis or TFF against deionized water can be used to remove unreacted monomer, initiator fragments, and other small molecules. TFF is generally more scalable than traditional dialysis.

  • Solvent Considerations: Be aware that some solvents, like DMF, can be difficult to remove completely and may impact the thermal properties of the final polymer.[10] For biomedical applications, consider using alternative solvents like DMSO or THF.[10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initiators and solvents for scaling up DMAA polymerization?

A1: The choice of initiator and solvent depends on the desired polymer properties and the polymerization technique.

  • Initiators:

  • Solvents:

    • DMAA is soluble in a wide range of solvents, including water, toluene, and DMF.[9][16]

    • Water is a common solvent, especially for the synthesis of hydrogels.[11][17] Polymerization in aqueous media can be significantly faster than in organic solvents.[18]

    • Toluene is often used for controlled radical polymerizations.[19]

    • For biomedical applications, solvents like DMSO or THF are recommended to avoid residual DMF.[10]

Q2: What is the importance of monomer purity in DMAA polymerization?

A2: Monomer purity is critical for successful and reproducible polymerization. Impurities can:

  • Act as inhibitors or retarders, slowing down or preventing polymerization.

  • Function as chain transfer agents, leading to lower molecular weight than desired.

  • Be incorporated into the polymer chain, altering the final properties of the material. It is standard practice to purify DMAA, for example, by vacuum distillation, before use to remove inhibitors and other impurities.[3]

Q3: Which analytical techniques are essential for characterizing poly(DMAA)?

A3: A combination of techniques is typically used to characterize poly(DMAA):

Analytical TechniqueInformation Provided
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8][20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the polymer structure, determines monomer conversion, and can be used for end-group analysis to calculate molecular weight.[3][20]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups of the polymer and confirms the polymerization of the vinyl group.[20][21]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and other thermal transitions.[21]
Thermogravimetric Analysis (TGA) Determines the thermal stability and degradation profile of the polymer.[22][23]

Q4: What are typical concentrations of cross-linkers and initiators for DMAA hydrogel synthesis?

A4: The concentrations can vary depending on the desired properties of the hydrogel.

ComponentTypical Concentration Range (% of total monomer weight)
Cross-linker (e.g., N,N'-methylenebisacrylamide, MBA) 0.7% to 3.2%[11][17]
Initiator (e.g., KPS, APS) 0.3% to 1.0%[11][17]

Experimental Protocols

Representative Protocol for Free-Radical Polymerization of this compound in Water

This protocol provides a general procedure for the synthesis of poly(this compound) in an aqueous solution.

Materials:

  • This compound (DMAA), freshly distilled

  • Ammonium persulfate (APS) or Potassium persulfate (KPS)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

Procedure:

  • Monomer Solution Preparation: In the reaction vessel, dissolve the desired amount of DMAA monomer in deionized water to achieve the target concentration.

  • Deoxygenation: Purge the monomer solution with nitrogen or argon gas for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Initiator Preparation: Prepare a fresh solution of the initiator (APS or KPS) in deionized water.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60-70 °C). Once the temperature is stable, add the initiator solution to the reaction mixture while stirring.

  • Polymerization: Maintain the reaction at the set temperature for the desired duration (e.g., 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination: The polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Purify the resulting polymer by precipitation in a non-solvent (e.g., acetone or a large excess of isopropanol) or by dialysis against deionized water to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Start Problem Encountered during DMAA Polymerization Scale-Up Inconsistent_MW Inconsistent Molecular Weight / High PDI Start->Inconsistent_MW Gel_Formation Gel Formation / Cross-linking Start->Gel_Formation Slow_Reaction Slow or Stalled Reaction Start->Slow_Reaction Check_Exotherm Check Exotherm Control Inconsistent_MW->Check_Exotherm Check_Purity Check Monomer/Solvent Purity Inconsistent_MW->Check_Purity Check_Degassing Check Deoxygenation Process Inconsistent_MW->Check_Degassing Gel_Formation->Check_Exotherm Check_Concentration Check Monomer/Initiator Concentration Gel_Formation->Check_Concentration Slow_Reaction->Check_Purity Slow_Reaction->Check_Degassing Check_Mixing Check Mixing Efficiency Slow_Reaction->Check_Mixing Improve_Cooling Improve Reactor Cooling Check_Exotherm->Improve_Cooling Poor Solution Problem Resolved Check_Exotherm->Solution Adequate Purify_Monomer Purify Monomer (e.g., Distillation) Check_Purity->Purify_Monomer Low Check_Purity->Solution High Increase_Purge_Time Increase Inert Gas Purge Time Check_Degassing->Increase_Purge_Time Inadequate Check_Degassing->Solution Adequate Adjust_Concentration Adjust Concentrations Check_Concentration->Adjust_Concentration Incorrect Check_Concentration->Solution Correct Optimize_Stirring Optimize Stirrer Design/Speed Check_Mixing->Optimize_Stirring Inefficient Check_Mixing->Solution Efficient Improve_Cooling->Solution Purify_Monomer->Solution Increase_Purge_Time->Solution Adjust_Concentration->Solution Optimize_Stirring->Solution

Caption: Troubleshooting workflow for DMAA polymerization scale-up.

Free_Radical_Polymerization Initiator Initiator (I) Radical Initiator Radicals (2R.) Initiator->Radical Initiation (Heat) Growing_Chain1 Growing Polymer Chain (RM.) Radical->Growing_Chain1 Monomer DMAA Monomer (M) Monomer->Growing_Chain1 inv1 Growing_Chain1->inv1 Growing_Chain2 Longer Polymer Chain (RM_n.) Termination Termination Growing_Chain2->Termination Polymer Poly(DMAA) (P) Termination->Polymer Combination or Disproportionation inv1->Growing_Chain2 Propagation (+ (n-1)M) inv2

Caption: Mechanism of free-radical polymerization of DMAA.

References

Technical Support Center: N,N-Dimethylacrylamide (DMAA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylacrylamide (DMAA) hydrogels. Our aim is to help you effectively control and adjust the swelling ratio of your hydrogels for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the swelling ratio of DMAA hydrogels?

The swelling ratio of this compound (DMAA) hydrogels is a critical property influenced by several factors during synthesis and application. The primary determinants include:

  • Crosslinker Concentration: The density of the polymer network, controlled by the amount of crosslinking agent, directly impacts how much the hydrogel can swell.[1][2][3][4][5]

  • Monomer Concentration: The initial concentration of the DMAA monomer can affect the final polymer network structure and, consequently, its swelling behavior.[6][7]

  • Initiator Concentration: The concentration of the initiator can influence the rate of polymerization and the length of the polymer chains, which in turn affects the hydrogel's swelling capacity.[8][9][10]

  • pH of the Swelling Medium: For DMAA hydrogels that incorporate ionizable co-monomers, the pH of the surrounding solution can significantly alter the swelling ratio due to electrostatic repulsion or attraction within the hydrogel network.[1][8][11]

  • Temperature: The swelling process can be temperature-dependent, with changes in temperature affecting the polymer-solvent interactions and the flexibility of the polymer chains.[11]

  • Ionic Strength of the Swelling Medium: The presence and concentration of salts in the swelling medium can impact the osmotic pressure difference between the hydrogel and the external solution, thereby affecting the swelling ratio.[11]

Q2: How does the crosslinker concentration specifically affect the swelling ratio?

Increasing the concentration of the crosslinking agent, such as N,N'-methylenebisacrylamide (MBA or BIS), leads to a higher crosslink density within the hydrogel network.[3][4] This creates a more tightly woven structure with smaller mesh sizes, which physically restricts the polymer chains from expanding and absorbing large amounts of solvent.[4] Consequently, a higher crosslinker concentration results in a lower equilibrium swelling ratio.[1][3][12] Conversely, decreasing the crosslinker concentration produces a more loosely connected network, allowing for greater swelling.[2][4]

Q3: My DMAA hydrogel is too soft and difficult to handle. What could be the cause?

A gelatinous or overly soft hydrogel that is difficult to handle is often a result of insufficient crosslinking or a low monomer concentration.[6] At low concentrations of either the DMAA monomer or the crosslinker, the resulting polymer network may not be robust enough to maintain a rigid structure.[6] To address this, consider increasing the concentration of the crosslinker or the monomer in your synthesis formulation.[6]

Q4: The swelling of my hydrogel is inconsistent across different batches. What are the likely sources of this variability?

Inconsistent swelling behavior between batches can arise from several factors:

  • Precise Measurement of Reagents: Minor variations in the amounts of monomer, crosslinker, or initiator can lead to significant differences in the final hydrogel properties. Ensure accurate and consistent measurements for each synthesis.

  • Polymerization Conditions: Incomplete polymerization can result in a poorly formed network. Ensure that the polymerization reaction goes to completion by controlling the reaction time and temperature.[10]

  • Purity of Reagents: The purity of the DMAA monomer, crosslinker, and initiator can affect the polymerization kinetics and the final network structure. Use reagents of high purity and store them under appropriate conditions.

  • Removal of Unreacted Monomers: Failure to completely wash away unreacted monomers and other soluble components after synthesis can affect the final weight and swelling measurements.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of DMAA hydrogels, with a focus on adjusting the swelling ratio.

Problem 1: The hydrogel swelling ratio is too high.
  • Cause: The crosslink density of the hydrogel network is likely too low.

  • Solution: Increase the concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide) in your formulation. This will create a more tightly crosslinked network, restricting the amount of water the hydrogel can absorb and thus lowering the swelling ratio.[1][13]

Problem 2: The hydrogel swelling ratio is too low.
  • Cause: The hydrogel network is likely too densely crosslinked.

  • Solution: Decrease the concentration of the crosslinking agent. This will result in a looser network structure with larger mesh sizes, allowing for greater water uptake and a higher swelling ratio.[2][4]

Problem 3: The hydrogel is not forming or is precipitating during synthesis.
  • Cause: This could be due to several factors, including an inappropriate initiator concentration or issues with the polymerization conditions. A very high initiator concentration can lead to the formation of short polymer chains that do not form a cohesive network.[10]

  • Solution:

    • Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal range for your specific monomer and crosslinker concentrations.[9]

    • Control Temperature: Ensure the polymerization temperature is appropriate for the chosen initiator system. For redox initiator systems like KPS/TEMED, the reaction can proceed at room temperature or slightly elevated temperatures (e.g., 37°C).[6] For thermal initiators like AIBN, a higher temperature (e.g., 75°C) is required.[14]

    • Purge with Inert Gas: Oxygen can inhibit free-radical polymerization. Purging the reaction mixture with an inert gas like nitrogen or argon for a sufficient time before adding the initiator can help ensure a successful polymerization.[8]

Data Presentation

Table 1: Effect of Crosslinker Concentration on Swelling Ratio

Crosslinker (MBA) Concentration (% of total monomer mass)Resulting Swelling BehaviorReference
Low (e.g., 0.15% - 0.56%)Higher swelling degree[10]
High (e.g., 0.74%)Lower swelling degree[10]

Table 2: Effect of Initiator Concentration on Polymerization

Initiator (Ammonium Persulfate) Concentration (% of total monomer mass)Effect on PolymerizationReference
Increasing from 0.05% to 0.07%Increased conversion rate[8]
Increasing beyond an optimal pointCan lead to shorter polymer chains and potentially weaker gels[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels

This protocol describes a general method for synthesizing DMAA hydrogels using free-radical polymerization.

Materials:

  • This compound (DMAA), monomer

  • N,N'-methylenebisacrylamide (BIS or MBA), crosslinker[6]

  • Potassium persulfate (KPS), initiator[6]

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator[6]

  • Distilled and deionized water

Procedure:

  • Preparation of Monomer Solution: In a suitable reaction vessel, dissolve the desired amounts of DMAA and BIS in distilled and deionized water. The mass fraction of the monomer can be varied (e.g., 5-20 wt%), and the molar ratio of crosslinker to monomer can also be adjusted (e.g., 0.5-6 mol%).[6]

  • Addition of Initiator: Add the required amount of KPS to the monomer solution and stir until it is completely dissolved.[6]

  • Initiation of Polymerization: Add TEMED to the solution under stirring to initiate the free-radical polymerization.[6]

  • Casting and Curing: Pour the resulting solution into a mold (e.g., syringes or between glass plates with a spacer).[6] Allow the polymerization to proceed for a set time (e.g., 4 hours) at a controlled temperature (e.g., 37°C).[6]

  • Washing: After polymerization is complete, remove the hydrogel from the mold and immerse it in a large excess of distilled water to remove any unreacted monomers and soluble components. The water should be changed periodically over several days.[15]

Protocol 2: Measurement of Swelling Ratio

This protocol outlines the gravimetric method for determining the swelling ratio of hydrogels.

Materials:

  • Synthesized DMAA hydrogel

  • Distilled water or other swelling medium

  • Analytical balance

  • Filter paper

Procedure:

  • Drying to a Constant Weight: Take the purified hydrogel sample and dry it to a constant weight in an oven at a suitable temperature (e.g., 50°C) or by freeze-drying.[14] Record this dry weight (Wd).

  • Swelling: Immerse the dried hydrogel sample in a large volume of the desired swelling medium (e.g., distilled water, buffer solution) at a specific temperature.[14]

  • Measuring Swollen Weight: At regular time intervals, remove the hydrogel from the swelling medium, gently blot the surface with filter paper to remove excess surface water, and weigh it. Record the swollen weight (Ws) at each time point.

  • Equilibrium Swelling: Continue the measurements until the weight of the hydrogel becomes constant, which indicates that it has reached its equilibrium swelling state.

  • Calculation of Swelling Ratio: The swelling ratio (SR) can be calculated using the following formula:[14]

    SR (%) = [(Ws - Wd) / Wd] * 100

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Swelling Measurement prep_solution Prepare Monomer & Crosslinker Solution add_initiator Add Initiator (e.g., KPS) prep_solution->add_initiator initiate_poly Initiate Polymerization (e.g., add TEMED) add_initiator->initiate_poly cast_cure Cast and Cure initiate_poly->cast_cure wash Wash in Distilled Water cast_cure->wash dry_hydrogel Dry to Constant Weight (Wd) wash->dry_hydrogel swell_hydrogel Swell in Medium dry_hydrogel->swell_hydrogel measure_weight Measure Swollen Weight (Ws) swell_hydrogel->measure_weight calculate_sr Calculate Swelling Ratio measure_weight->calculate_sr

Caption: Experimental workflow for DMAA hydrogel synthesis and swelling ratio measurement.

swelling_factors cluster_synthesis_params Synthesis Parameters cluster_environmental_factors Environmental Factors swelling_ratio Swelling Ratio crosslinker Crosslinker Concentration crosslinker->swelling_ratio - monomer Monomer Concentration monomer->swelling_ratio +/- initiator Initiator Concentration initiator->swelling_ratio +/- ph pH of Medium ph->swelling_ratio +/- temperature Temperature temperature->swelling_ratio +/- ionic_strength Ionic Strength ionic_strength->swelling_ratio -

Caption: Factors influencing the swelling ratio of DMAA hydrogels.

References

Technical Support Center: End-Group Analysis and Modification of Poly(N,N-Dimethylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the end-group analysis and modification of poly(N,N-dimethylacrylamide) (PDMA).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and modification of PDMA, providing potential causes and recommended solutions.

Issue 1: Discrepancy Between Theoretical and Experimental Molecular Weight

Question: My experimental molecular weight (Mn), determined by ¹H NMR or SEC, does not match the theoretical value calculated from the monomer-to-initiator ratio. What are the possible causes?

Answer: Discrepancies between theoretical and experimental molecular weights are common and can stem from several factors related to the polymerization process.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inaccurate Reagent Measurement Ensure precise measurement of monomer, initiator, and chain transfer agent (CTA). Minor errors in stoichiometry can significantly impact the final molecular weight.
Inefficient Initiation The initiator efficiency (ƒ) is often less than 1. If not accounted for, the actual number of growing chains will be lower than calculated, leading to a higher Mn. Determine or use a literature value for the initiator efficiency under your specific reaction conditions.
Poor CTA Efficiency For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of CTA is critical. An inappropriate CTA for this compound (DMA) can lead to poor control over the polymerization.[1][2] Consider using a CTA specifically designed for acrylamides.
Premature Termination Impurities in the monomer or solvent can act as chain terminators, leading to lower molecular weight polymers.[3] Ensure all reagents and solvents are thoroughly purified. Degas the reaction mixture properly to remove oxygen, which is a potent inhibitor.[3]

| SEC Calibration Issues | Size Exclusion Chromatography (SEC) provides relative molecular weights based on calibration standards (e.g., polystyrene or PMMA). Hydrodynamic volume differences between PDMA and the standards can cause inaccuracies. Use standards with a similar chemical structure or employ techniques that provide absolute molecular weight, such as SEC with a light scattering detector. |

Issue 2: Bimodal or Broad Molecular Weight Distribution (High Polydispersity Index, Đ)

Question: My SEC analysis shows a bimodal distribution or a high polydispersity index (Đ > 1.3) for my RAFT-polymerized PDMA. How can I achieve better control?

Answer: A broad or multimodal molecular weight distribution in a controlled radical polymerization like RAFT indicates a loss of control over the process. This can be due to side reactions or suboptimal reaction conditions.

Troubleshooting Flowchart for High Polydispersity

G start High Polydispersity (Đ > 1.3) or Bimodal SEC Trace check_ratio 1. Review CTA to Initiator ([CTA]/[I]) Ratio start->check_ratio check_termination 2. Assess Bimolecular Termination check_ratio->check_termination Ratio seems appropriate sol_ratio Increase [CTA]/[I] Ratio (e.g., to 80/1 or higher) check_ratio->sol_ratio Is ratio too low? (e.g., 5/1) check_cta 3. Evaluate CTA Suitability check_termination->check_cta No evidence of termination sol_temp Lower Reaction Temperature to Reduce Termination Rate check_termination->sol_temp High MW shoulder suggests termination sol_cta Select Acrylamide-Specific CTA (e.g., TBP or TBA) check_cta->sol_cta Using generic CTA like BDB? (can cause bimodality)

Caption: Troubleshooting decision tree for high polydispersity in PDMA synthesis.

Issue 3: Incomplete or Low Yield of End-Group Modification

Question: I am trying to modify the thiocarbonylthio end-group of my RAFT-synthesized PDMA, but the reaction is inefficient. What could be wrong?

Answer: Post-polymerization modification of RAFT polymers, often via aminolysis to generate a thiol, requires careful optimization. Incomplete reactions are a common hurdle.

Workflow for RAFT End-Group Modification

G start Purified RAFT-PDMA aminolysis Aminolysis: - Excess primary amine (e.g., n-butylamine) - Anhydrous solvent (e.g., DMSO, DMF) start->aminolysis Step 1 thiol_intermediate Thiol-terminated PDMA Intermediate aminolysis->thiol_intermediate Step 2 (in situ generation) conjugation Conjugation Reaction: - Thiol-reactive electrophile (e.g., maleimide, disulfide) thiol_intermediate->conjugation Step 3 product End-Group Modified PDMA conjugation->product Step 4

Caption: General workflow for post-polymerization modification of RAFT-PDMA.

Common Problems and Solutions:

  • Steric Hindrance: The bulky polymer chain can hinder access to the end-group. Use a small, potent nucleophile (like a primary amine) in significant excess to drive the reaction.

  • Disulfide Formation: The generated thiol end-groups can couple to form disulfide bonds, especially in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Incompatibility: Ensure your modification reagent is soluble and stable in the chosen solvent. For conjugation, the thiol-reactive group must be efficient under the reaction conditions.[4][5]

  • Insufficient Reaction Time/Temperature: Some modifications may require longer reaction times or gentle heating. Monitor the reaction progress using techniques like NMR or Ellman's test for free thiols.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for analyzing PDMA end-groups?

A1: The most powerful and widely used techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

  • ¹H NMR Spectroscopy: This is a versatile tool for quantitative analysis, especially for polymers with lower molecular weights where end-group signals are distinguishable from the polymer backbone signals.[7] By comparing the integration of protons unique to the end-group with protons from the repeating monomer units, the number-average molecular weight (Mn) can be calculated.[7][8]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): MS techniques provide detailed information on the mass of individual polymer chains, allowing for unambiguous identification of end-group structures.[6][9][10] MS/MS fragmentation can further confirm the proposed structures.[9]

Q2: How can I confirm that my post-polymerization modification was successful?

A2: Confirmation requires demonstrating both the removal of the original end-group and the presence of the new one.

  • ¹H NMR: Look for the disappearance of signals from the initial end-group (e.g., aromatic protons of a dithiobenzoate RAFT agent) and the appearance of new signals corresponding to the modifying molecule.[4][5]

  • UV-Vis Spectroscopy: If the original RAFT agent has a characteristic absorbance (e.g., thiocarbonylthio groups absorb around 310 nm), its disappearance can indicate a successful reaction.[11]

  • Mass Spectrometry: MALDI-TOF MS is highly effective, as the mass of the entire polymer chain will shift by a predictable amount corresponding to the mass of the new end-group minus the mass of the old one.[4]

Q3: How do I remove the RAFT agent end-group for applications where it is undesirable?

A3: The thiocarbonylthio end-group can be removed through several chemical pathways. A common and efficient method is aminolysis, which involves reacting the polymer with an excess of a primary amine.[4][5] This process cleaves the RAFT group and leaves a terminal thiol (-SH) group, which can be left as is or used for further "click" type reactions, such as thiol-maleimide conjugation.[4]

Q4: Can I use techniques other than RAFT to control PDMA end-groups?

A4: Yes, other living or controlled polymerization techniques can be used, although RAFT is very common for this monomer. Metal-catalyzed living radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), have been used for DMAA to produce polymers with controlled molecular weights and halogen-terminated end-groups, which are also amenable to modification.[12]

Key Experimental Protocols

Protocol 1: End-Group Analysis of RAFT-Polymerized PDMA by ¹H NMR

Objective: To determine the number-average molecular weight (Mn) of a PDMA sample synthesized using a dithiobenzoate-based RAFT agent.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of purified, dry PDMA (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons for accurate integration.

  • Spectral Analysis:

    • Identify the signals from the polymer backbone. The broad signals from the -N(CH₃)₂ groups typically appear around 2.8-3.2 ppm, and the backbone -CH- and -CH₂- protons appear around 1.5-2.7 ppm.

    • Identify a well-resolved signal from the RAFT agent end-group. For a dithiobenzoate group, the aromatic protons are typically found between 7.2 and 8.0 ppm.

    • Integrate a backbone signal and the chosen end-group signal.

  • Calculation:

    • Calculate the Degree of Polymerization (DP): DP = (Integral of backbone protons / Number of backbone protons per unit) / (Integral of end-group protons / Number of end-group protons) For PDMA, the two methyl groups provide 6 protons.

    • Calculate the number-average molecular weight (Mn): Mn = (DP × MW of DMA monomer) + MW of end-groups

Protocol 2: Post-Polymerization Modification via Aminolysis and Thiol-Maleimide Conjugation

Objective: To modify the thiocarbonylthio end-group of a RAFT-synthesized PDMA with a maleimide-functionalized molecule.

Methodology:

  • Polymer Dissolution: Dissolve the RAFT-PDMA in an anhydrous aprotic solvent (e.g., DMF or DMSO) in a flask under an inert atmosphere (N₂ or Ar).

  • Aminolysis (Thiol Generation): Add a significant molar excess (e.g., 20-50 equivalents relative to polymer chains) of a primary amine, such as n-butylamine. Stir the reaction at room temperature. The disappearance of the RAFT agent's color (typically yellow or pink) can be a visual indicator of reaction progress. Allow the reaction to proceed for 2-4 hours.[4]

  • Conjugation: In the same pot, add the maleimide-functionalized molecule (e.g., 1.5-3 equivalents relative to polymer chains). Continue stirring under an inert atmosphere at room temperature for 12-24 hours.

  • Purification: Purify the final conjugate by precipitating the polymer into a cold non-solvent (e.g., diethyl ether) to remove excess reagents.[4] Repeat the dissolution and precipitation steps 2-3 times. Alternatively, use dialysis against an appropriate solvent to purify the product.[13]

  • Characterization: Dry the final product under vacuum and characterize it using ¹H NMR and SEC to confirm the modification and check for changes in molecular weight distribution.

References

Validation & Comparative

A Comparative Guide to Thermoresponsive Hydrogels: N,N-Dimethylacrylamide vs. N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stimuli-responsive polymers, thermoresponsive hydrogels stand out for their ability to undergo reversible volume phase transitions in response to temperature changes. This unique characteristic has positioned them as highly promising materials for a spectrum of biomedical applications, including controlled drug delivery, tissue engineering, and smart actuators. Among the plethora of monomers utilized for fabricating these "smart" materials, N-isopropylacrylamide (NIPAAm) has long been the gold standard, primarily due to its sharp lower critical solution temperature (LCST) conveniently located around 32°C, close to physiological temperature. However, N,N-Dimethylacrylamide (DMAA) has emerged as a versatile alternative, offering a distinct set of properties that can be advantageous for specific applications.

This guide provides an objective, data-driven comparison of NIPAAm and DMAA for the synthesis of thermoresponsive hydrogels, focusing on their key performance characteristics to aid researchers in selecting the optimal monomer for their specific needs.

Physicochemical Properties and Thermoresponsive Behavior

The fundamental difference between NIPAAm and DMAA lies in their chemical structures, which dictates their interaction with water and consequently their thermoresponsive behavior. Poly(N-isopropylacrylamide) (PNIPAAm) possesses a secondary amide group and an isopropyl group, a balance of hydrophilic and hydrophobic moieties that leads to its characteristic LCST. Below the LCST, hydrogen bonding between the amide groups and water molecules dominates, leading to a swollen, hydrophilic state. As the temperature increases above the LCST, the hydrophobic interactions of the isopropyl groups become more pronounced, causing the polymer chains to collapse and expel water, resulting in a shrunken, hydrophobic state.[1][2]

In contrast, poly(this compound) (PDMAA) is a non-ionic, hydrophilic polymer that does not exhibit a distinct LCST in aqueous solutions on its own.[3] Its two methyl groups attached to the nitrogen atom make it highly soluble in water across a wide range of temperatures. However, thermoresponsiveness can be induced in PDMAA-based hydrogels through copolymerization with other monomers or by forming interpenetrating polymer networks (IPNs).[2][4] For instance, copolymerizing DMAA with a more hydrophobic monomer can impart a tunable LCST to the resulting hydrogel.

The chemical structures of NIPAAm and DMAA are illustrated below.

Chemical Structures of Monomers cluster_NIPAAm N-isopropylacrylamide (NIPAAm) cluster_DMAA This compound (DMAA) NIPAAm NIPAAm Structure DMAA DMAA Structure

Caption: Chemical structures of N-isopropylacrylamide and this compound.

Performance Characteristics: A Comparative Analysis

The choice between NIPAAm and DMAA for a specific application hinges on a careful consideration of their performance characteristics. The following tables summarize key quantitative data for hydrogels synthesized from these two monomers. It is important to note that these values can be significantly influenced by factors such as monomer concentration, crosslinker type and concentration, and polymerization conditions.

Table 1: Comparison of Key Performance Parameters

PropertyN-isopropylacrylamide (NIPAAm) HydrogelsThis compound (DMAA) Hydrogels
Lower Critical Solution Temperature (LCST) ~32°C in water[1][2]Not inherently thermoresponsive; LCST can be induced and tuned via copolymerization.
Swelling Ratio High below LCST, collapses above LCST. Can exceed 1000% below LCST.[2]Generally high and can be tuned by crosslinking density. Can reach superabsorbent levels (>1000%).[5][6]
Mechanical Strength Generally low in the highly swollen state.[2]Can be engineered to be highly stretchable and tough.[7][8]
Biocompatibility Generally considered biocompatible.[2]Generally considered biocompatible.[7]
Lower Critical Solution Temperature (LCST)

The most significant advantage of NIPAAm is its well-defined and sharp LCST around 32°C.[1][2] This property is highly desirable for in-situ gelling systems, where a liquid formulation can be injected and then solidify at body temperature to form a hydrogel depot for sustained drug release.

Homopolymers of DMAA do not exhibit an LCST.[3] However, thermoresponsive DMAA-based hydrogels can be fabricated by copolymerizing DMAA with hydrophobic monomers. The LCST of these copolymers can be tuned by adjusting the ratio of the comonomers. For example, copolymerizing DMAA with N-isopropylacrylamide allows for the fine-tuning of the LCST to a desired temperature.

Swelling Behavior

NIPAAm hydrogels exhibit a dramatic change in their swelling ratio around their LCST. Below this temperature, they are highly swollen with water, while above it, they deswell significantly.[2] This on-off swelling behavior is the cornerstone of their application in pulsatile drug delivery systems.

DMAA hydrogels are known for their high water absorption capacity, with some formulations reaching superabsorbent levels.[5][6] Their swelling is primarily governed by the crosslinking density and the hydrophilicity of the polymer network. While not inherently thermoresponsive, the swelling of DMAA-based hydrogels can be made sensitive to temperature through copolymerization, as mentioned earlier.

The thermoresponsive swelling-deswelling mechanism is depicted in the following diagram.

Thermoresponsive Swelling Mechanism Below_LCST Below LCST (Swollen State) Above_LCST Above LCST (Collapsed State) Below_LCST->Above_LCST Heating Above_LCST->Below_LCST Cooling

Caption: Reversible swelling and deswelling of a thermoresponsive hydrogel.

Mechanical Properties

A significant limitation of conventional NIPAAm hydrogels is their poor mechanical strength, especially in the highly swollen state.[2] This can restrict their use in applications that require load-bearing capabilities. Various strategies, such as the formation of interpenetrating polymer networks (IPNs) and the incorporation of nanocomposites, have been employed to enhance their mechanical properties.

In contrast, DMAA-based hydrogels can be engineered to exhibit remarkable mechanical properties, including high stretchability and toughness.[7][8] This is often achieved through the formation of physical crosslinks, such as hydrophobic associations or hydrogen bonding, within the hydrogel network. These dynamic crosslinks can dissipate energy under stress, leading to enhanced mechanical performance.

Drug Release

The sharp thermoresponsive nature of NIPAAm hydrogels makes them excellent candidates for triggered drug delivery. A drug can be loaded into the hydrogel at a temperature below the LCST, and its release can be triggered by raising the temperature above the LCST, which causes the hydrogel to shrink and expel the drug-loaded solution.

Drug release from DMAA hydrogels is typically diffusion-controlled, depending on the mesh size of the polymer network and the interaction between the drug and the polymer.[9][10] However, by incorporating thermoresponsive comonomers, DMAA-based hydrogels can also be designed for triggered drug release.

The general workflow for a drug release experiment is outlined below.

Drug Release Experimental Workflow Load_Drug Load Hydrogel with Drug Place_in_Medium Place in Release Medium (e.g., PBS) Load_Drug->Place_in_Medium Incubate Incubate at Desired Temperature Place_in_Medium->Incubate Sample_Medium Sample Medium at Time Intervals Incubate->Sample_Medium Analyze_Drug Analyze Drug Concentration (e.g., UV-Vis) Sample_Medium->Analyze_Drug

Caption: A typical workflow for studying drug release from hydrogels.

Experimental Protocols

Protocol 1: Synthesis of N-isopropylacrylamide (NIPAAm) Hydrogel

This protocol describes a typical free-radical polymerization method for synthesizing a PNIPAAm hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

Procedure:

  • Dissolve a specific amount of NIPAAm monomer and MBAA crosslinker in DI water in a reaction vessel.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix thoroughly.

  • Add the TEMED accelerator to initiate the polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or overnight.

  • After polymerization, immerse the resulting hydrogel in a large volume of DI water to remove unreacted monomers and initiators, with frequent water changes for 2-3 days.

Protocol 2: Synthesis of this compound (DMAA) Hydrogel

This protocol describes the synthesis of a PDMAA hydrogel. Note that for thermoresponsiveness, a comonomer would need to be added to this formulation.

Materials:

  • This compound (DMAA) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

Procedure:

  • Dissolve the desired amount of DMAA monomer and MBAA crosslinker in DI water.

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.

  • Add the APS initiator and TEMED accelerator to the solution.

  • Pour the mixture into a suitable mold and allow it to polymerize at room temperature for 24 hours.

  • Purify the resulting hydrogel by immersing it in a large excess of DI water for several days, changing the water frequently.

Protocol 3: Characterization of Thermoresponsive Hydrogels

Lower Critical Solution Temperature (LCST) Determination: The LCST can be determined by monitoring a change in the physical properties of the hydrogel as a function of temperature. A common method is to measure the change in optical transmittance of a hydrogel suspension or the swelling ratio of a hydrogel sample at different temperatures. Differential Scanning Calorimetry (DSC) can also be used to detect the endothermic transition associated with the LCST.[11]

Swelling Ratio Measurement: The swelling ratio is determined gravimetrically.

  • A dried hydrogel sample of known weight (W_d) is immersed in a swelling medium (e.g., deionized water or phosphate-buffered saline) at a specific temperature.

  • At regular time intervals, the hydrogel is removed from the medium, blotted with filter paper to remove excess surface water, and weighed (W_s).

  • The swelling ratio (SR) is calculated using the following equation: SR (%) = [(W_s - W_d) / W_d] x 100.

  • The measurements are continued until the hydrogel reaches its equilibrium swelling, where the weight no longer changes with time.

Mechanical Testing: The mechanical properties of hydrogels are typically characterized using a universal testing machine to perform tensile or compression tests.[1] From the stress-strain curves obtained, parameters such as Young's modulus (a measure of stiffness), ultimate tensile strength (the stress at which the material breaks), and elongation at break (the maximum strain the material can withstand) can be determined.

Conclusion: Selecting the Right Monomer for Your Application

The choice between this compound and N-isopropylacrylamide for the synthesis of thermoresponsive hydrogels is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the intended application.

  • N-isopropylacrylamide (NIPAAm) remains the monomer of choice for applications that demand a sharp and well-defined thermoresponsive behavior around physiological temperature. Its "on-off" swelling characteristics are ideal for creating smart drug delivery systems capable of pulsatile release and for developing in-situ gelling formulations.

  • This compound (DMAA) , while not inherently thermoresponsive, offers significant advantages in terms of mechanical properties. The ability to create highly stretchable and tough hydrogels makes it a compelling candidate for applications in tissue engineering and soft robotics, where mechanical integrity is paramount. Furthermore, its thermoresponsive properties can be tailored through copolymerization, offering a degree of versatility.

For drug development professionals, NIPAAm-based hydrogels provide a well-established platform for temperature-triggered drug release. For researchers exploring novel biomaterials with enhanced mechanical resilience, DMAA presents an exciting avenue for the development of robust and durable hydrogel systems. Ultimately, a thorough understanding of the unique properties of each monomer, as outlined in this guide, will enable the rational design of thermoresponsive hydrogels with the desired performance characteristics for a wide array of biomedical innovations.

References

Comparative study of N,N-Dimethylacrylamide polymerization techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N,N-Dimethylacrylamide (DMAA) Polymerization Techniques

For researchers, scientists, and drug development professionals, the synthesis of well-defined poly(this compound) (PDMAA) is crucial for a range of applications, from hydrogels for drug delivery and biomedical devices to flocculants and coating agents.[1][2][3][4] The choice of polymerization technique significantly impacts the polymer's properties, such as molecular weight, polydispersity, and architecture. This guide provides a comparative overview of the most common methods for DMAA polymerization: free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, with supporting data and experimental protocols.

Performance Comparison of Polymerization Techniques

The selection of a polymerization method for DMAA depends on the desired level of control over the polymer characteristics. While conventional free radical polymerization is straightforward, controlled or "living" radical polymerization techniques like ATRP and RAFT offer precision in designing polymers with specific molecular weights and narrow molecular weight distributions.

Polymerization TechniqueControl over Molecular WeightPolydispersity Index (PDI or Mw/Mn)Key AdvantagesKey DisadvantagesTypical Applications
Free Radical Polymerization PoorBroad (>1.5)Simple, fast, robust, tolerant to impuritiesLack of control over polymer architecture, broad PDIHydrogels, flocculants, high molecular weight polymers[2][4][5]
Atom Transfer Radical Polymerization (ATRP) Moderate to PoorBroad (often >1.5)[6][7]Potential for block copolymer synthesisDifficult to control for DMAA, side reactions, catalyst contamination[6][8]Synthesis of block copolymers (with limitations)[8][9]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Good to ExcellentNarrow (typically <1.3)[10][11]Versatile, applicable to a wide range of monomers, metal-freeRequires synthesis of specific chain transfer agents (CTAs), potential for retardationWell-defined polymers, block copolymers, nanoparticles[10][11][12]

Quantitative Data Summary

The following table summarizes representative quantitative data from various studies on DMAA polymerization.

TechniqueInitiator/Catalyst SystemMn ( g/mol )Mw/MnMonomer ConversionReference
ATRP Initiator/CuCl/Me4Cyclam-BroadHigh[6][7]
ATRP Methyl 2-chloropropionate/CuCl/Me6TRENUp to 50,0001.05 - 1.13-[9][13]
RAFT Benzyl dithiobenzoate (BDB) / AIBN-Bimodal-[10]
RAFT N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) / AIBN-High MW impurity at low CTA/I ratio-[10]
RAFT DDMAT / AIBN (for POAA-b-PDMAA)19,9001.19>98%[14]
Nitroxide-Mediated Polymerization (NMP) TEMPO / AIBN10,6001.55Quantitative[15]

Experimental Protocols

Free Radical Polymerization for Hydrogel Synthesis

This protocol describes a typical free-radical solution polymerization to synthesize a DMAA-based hydrogel.

Materials:

  • This compound (DMAA)

  • Methylene bis-acrylamide (MBA) as a cross-linker

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) as an initiator

  • Deionized water

Procedure:

  • Dissolve a specific amount of MBA (e.g., 0.25 g) in deionized water (e.g., 40 mL).[2]

  • Add DMAA (e.g., 0.025 mol) to the solution.[2]

  • If preparing a copolymer, add the comonomer at this stage (e.g., 0.025 mol of acrylic acid).[2]

  • Adjust the pH of the solution as needed.[2]

  • Add the initiator, such as APS (e.g., 0.1 g). For redox initiation, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can also be added.[2]

  • The polymerization is typically carried out under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 70 °C) or initiated by UV irradiation.[2]

  • The resulting hydrogel is then purified by washing with deionized water to remove unreacted monomers and initiator.

Atom Transfer Radical Polymerization (ATRP)

The ATRP of DMAA is notoriously difficult to control.[6][7][8] However, some success has been reported with specific catalyst systems.

Materials:

  • This compound (DMAA)

  • Methyl 2-chloropropionate (initiator)

  • Copper(I) chloride (CuCl) (catalyst)

  • Tris(2-(dimethylamino)ethyl)amine (Me6TREN) (ligand)

  • Toluene (B28343) (solvent)

Procedure:

  • A solution of DMAA, methyl 2-chloropropionate, and Me6TREN is prepared in toluene in a reaction flask.

  • The solution is deoxygenated by several freeze-pump-thaw cycles.

  • CuCl is added to the frozen solution under an inert atmosphere.

  • The flask is sealed, and the reaction is allowed to proceed at a specific temperature (e.g., room temperature).[9]

  • Samples are taken periodically to monitor monomer conversion and polymer molecular weight by techniques like NMR and GPC.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization offers excellent control over the polymerization of DMAA.

Materials:

  • This compound (DMAA)

  • A suitable RAFT chain transfer agent (CTA), e.g., a trithiocarbonate-based agent like DDMAT.[14]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane or another suitable solvent

Procedure:

  • DMAA, the RAFT agent, AIBN, and the solvent are combined in a reaction vessel.

  • The mixture is deoxygenated, typically by purging with an inert gas like nitrogen for a set period (e.g., 20 minutes).[14]

  • The reaction is conducted at a specific temperature (e.g., 70 °C) for a predetermined time (e.g., 5 hours) to achieve high monomer conversion.[11][14]

  • The polymerization is quenched by cooling and exposing the solution to air.[14]

  • The resulting polymer is analyzed for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Signaling Pathways and Experimental Workflows

Free Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_legend Legend Initiator Initiator 2R• 2R• Initiator->2R• Decomposition (Heat, UV) R-M• R-M• 2R•->R-M• Initiation (Monomer Addition) R-M_n-M• R-M_n-M• R-M•->R-M_n-M• Propagation R-M_n-M•->R-M_n-M• Dead Polymer Dead Polymer R-M_n-M•->Dead Polymer Termination (Coupling, Disproportionation) R• R• M M

Caption: Mechanism of Free Radical Polymerization.

ATRP Catalytic Cycle

ATRP_Mechanism cluster_legend Legend P_n-X + Cu(I)/L P_n-X + Cu(I)/L P_n• + X-Cu(II)/L P_n• + X-Cu(II)/L P_n-X + Cu(I)/L->P_n• + X-Cu(II)/L k_act (Activation) P_n• + X-Cu(II)/L->P_n-X + Cu(I)/L k_deact (Deactivation) P_{n+m}• P_{n+m}• P_n• + X-Cu(II)/L->P_{n+m}• Propagation (+Monomer) Dead Polymer Dead Polymer P_n• + X-Cu(II)/L->Dead Polymer Termination P_n-X P_n-X Cu(I)/L Cu(I)/L P_n• P_n• X-Cu(II)/L X-Cu(II)/L

Caption: Catalytic cycle of Atom Transfer Radical Polymerization.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_raft RAFT Equilibrium Initiator Initiator I• I• Initiator->I• Decomposition P_n• P_n• I•->P_n• + Monomer RAFT Equilibrium RAFT Equilibrium P_n•->RAFT Equilibrium + RAFT Agent (Z-C(=S)S-R) Well-defined Polymer Well-defined Polymer RAFT Equilibrium->Well-defined Polymer Chain Growth P_n-S-C(=S)Z Dormant Polymer R• Leaving Group Radical P_m• P_m• R•->P_m• + Monomer Intermediate Radical Intermediate Radical P_n-S-C(=S)ZR• P_n-S-C(=S)ZR• Intermediate Radical->P_n-S-C(=S)ZR• P_n•Z-C(=S)S-R P_n•Z-C(=S)S-R P_n•Z-C(=S)S-R->Intermediate Radical P_m•P_n-S-C(=S)Z P_m•P_n-S-C(=S)Z Intermediate Radical' Intermediate Radical' P_m•P_n-S-C(=S)Z->Intermediate Radical' P_m-S-C(=S)ZP_n• P_m-S-C(=S)ZP_n• Intermediate Radical'->P_m-S-C(=S)ZP_n•

Caption: Reversible Addition-Fragmentation Chain-Transfer Mechanism.

General Experimental Workflow for Controlled Polymerization

Experimental_Workflow Reagent Preparation Reagent Preparation Degassing Degassing Reagent Preparation->Degassing 1. Combine monomer, initiator, solvent, etc. Polymerization Reaction Polymerization Reaction Degassing->Polymerization Reaction 2. Remove Oxygen (e.g., N2 purge, Freeze-Pump-Thaw) Quenching Quenching Polymerization Reaction->Quenching 3. Heat/irradiate for a set time Purification Purification Quenching->Purification 4. Cool and expose to air Characterization Characterization Purification->Characterization 5. Precipitation or Dialysis Final Product Final Product Characterization->Final Product 6. GPC, NMR, etc.

Caption: General workflow for controlled radical polymerization.

Conclusion

The polymerization of this compound can be achieved through various techniques, each with distinct advantages and limitations.

  • Free radical polymerization is a simple and effective method for producing high molecular weight polymers and hydrogels where precise control over the molecular architecture is not a primary concern.[2][4]

  • ATRP of DMAA presents significant challenges, often leading to uncontrolled polymerization due to side reactions and complex interactions with the catalyst.[6][8] While some specific systems show promise, it is generally not the preferred method for producing well-defined PDMAA.

  • RAFT polymerization stands out as the most reliable and versatile technique for synthesizing PDMAA with predetermined molecular weights and narrow polydispersity.[10][12] The success of RAFT is highly dependent on the appropriate choice of the chain transfer agent.[10]

For applications requiring well-defined polymer structures, such as in advanced drug delivery systems or nanotechnology, RAFT polymerization is the recommended approach. For applications where high molecular weight and simplicity of synthesis are paramount, such as in flocculants or basic hydrogels, conventional free radical polymerization remains a viable option.

References

Navigating Biocompatibility: A Comparative Guide to N,N-Dimethylacrylamide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of in vivo studies. This guide provides a comprehensive comparison of N,N-Dimethylacrylamide (DMAA)-based polymers with other commonly used alternatives, supported by experimental data, to inform the validation of these materials for therapeutic and diagnostic applications.

Poly(this compound) (PDMAA) has emerged as a promising hydrophilic and biocompatible polymer for a range of biomedical applications, including drug delivery, tissue engineering, and as a component of hydrogels.[1][2] Its utility stems from its unique properties, which include strong hydrogen bonding and hydrophobic interactions in aqueous environments.[2] However, a thorough understanding of its in vivo biocompatibility profile in comparison to established polymers like Poly(ethylene glycol) (PEG) and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) is essential for its successful clinical translation. This guide aims to provide an objective comparison, drawing upon available in vivo experimental data.

Comparative In Vivo Biocompatibility: PDMAA Analogues vs. Gold Standards

While direct head-to-head in vivo comparative studies on PDMAA, PEG, and HPMA are limited, research on other polyacrylamide-based hydrogels provides valuable insights. A study comparing a copolymer hydrogel composed of N-(2-hydroxyethyl)acrylamide (HEAm) and N-(3-methoxypropyl)acrylamide (MPAm) to PEG demonstrated significantly better biocompatibility and lower tissue inflammation for the polyacrylamide-based material.[3][4] This suggests that polyacrylamides may offer advantages in reducing the foreign body response (FBR), a common challenge with implanted medical devices.[3][4]

The FBR is a complex biological cascade initiated by the implantation of a foreign material, leading to inflammation and the formation of a fibrous capsule that can impair device function.[5][6] Zwitterionic materials, another class of biocompatible polymers, have also been investigated for their ability to resist the FBR. Studies comparing zwitterionic hydrogels to polyacrylamides have shown that some zwitterionic formulations exhibit superior resistance to capsule formation.

Quantitative Assessment of Foreign Body Response

To provide a clearer picture of the in vivo performance of these materials, the following table summarizes key biocompatibility parameters from a comparative study of a polyacrylamide-based hydrogel (HEAm-co-MPAm) and PEG.

MaterialFibrous Capsule Thickness (µm) at 28 daysPathological Score (Inflammation)Reference
Polyacrylamide (HEAm-co-MPAm)Significantly thinner than PEGLower than PEG[3]
Poly(ethylene glycol) (PEG)Thicker capsule formationHigher inflammation[3]

Experimental Protocols for In Vivo Biocompatibility Assessment

The following are detailed methodologies for key experiments cited in the evaluation of in vivo biocompatibility of hydrogels.

Subcutaneous Implantation of Hydrogel Discs in Mice

This protocol is designed to evaluate the local tissue response to an implanted hydrogel.

Animal Model: Male C57/BL6 mice are typically used for these studies.[7]

Implantation Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave and sterilize the dorsal region.

  • Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

  • Insert a sterile hydrogel disc (typically 5-10 mm in diameter) into the pocket.

  • Close the incision with sutures or surgical staples.[2][3]

Post-operative Care:

  • Administer analgesics as required.

  • Monitor the animals for signs of infection or distress.

Analysis:

  • At predetermined time points (e.g., 7, 14, 28 days), euthanize the mice and explant the hydrogel along with the surrounding tissue.[3][7]

  • Fix the tissue in 10% neutral buffered formalin for histological analysis.[2]

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition (fibrous capsule).[3]

  • Quantify the thickness of the fibrous capsule and score the inflammatory response by a blinded pathologist.[3]

In Vivo Biodegradation and Biocompatibility using a Cage Implant System

This method allows for the evaluation of both the material's degradation and the local inflammatory response to its degradation products.

Animal Model: Sprague-Dawley rats are often used for this type of study.

Implantation Procedure:

  • Anesthetize the rat.

  • Implant stainless steel cages containing the test material (e.g., hydrogel discs) and control materials (e.g., poly(lactic-co-glycolide), PLGA) subcutaneously. An empty cage serves as an additional control.

  • Suture the incision.

Analysis:

  • At various time points (e.g., up to 12 weeks), retrieve the cages.

  • Analyze the exudate within the cage for inflammatory cells and cytokines.

  • Determine the weight loss of the implanted material to assess biodegradation.

  • Perform histological analysis of the tissue surrounding the cage implant.

Visualizing the Biological Response: Signaling Pathways and Workflows

To understand the complex interactions between an implanted biomaterial and the host tissue, it is crucial to visualize the underlying biological pathways and experimental processes.

ForeignBodyResponse cluster_InitialEvents Initial Events (Minutes to Hours) cluster_Inflammation Acute Inflammation (Hours to Days) cluster_ChronicResponse Chronic Response (Days to Weeks) cluster_Fibrosis Fibrosis (Weeks to Months) Implantation Implantation Protein_Adsorption Protein Adsorption (Fibrinogen, Albumin, etc.) Implantation->Protein_Adsorption Immediate Neutrophil_Recruitment Neutrophil Recruitment Protein_Adsorption->Neutrophil_Recruitment Complement Activation Macrophage_Recruitment Macrophage Recruitment (M1 Pro-inflammatory) Neutrophil_Recruitment->Macrophage_Recruitment Chemokine Release Macrophage_Fusion Macrophage Fusion (Foreign Body Giant Cells) Macrophage_Recruitment->Macrophage_Fusion Frustrated Phagocytosis Fibroblast_Recruitment Fibroblast Recruitment Macrophage_Recruitment->Fibroblast_Recruitment Growth Factor Release (e.g., TGF-β) Collagen_Deposition Collagen Deposition Fibroblast_Recruitment->Collagen_Deposition Fibrous_Capsule Fibrous Capsule Formation Collagen_Deposition->Fibrous_Capsule

Caption: The Foreign Body Response to an Implanted Biomaterial.

ExperimentalWorkflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Implantation Surgical Implantation (e.g., Subcutaneous) Animal_Model->Implantation Hydrogel_Preparation Prepare Sterile Hydrogel Samples Hydrogel_Preparation->Implantation Post_Op_Monitoring Post-operative Monitoring Implantation->Post_Op_Monitoring Explantation Explantation of Hydrogel and Tissue Post_Op_Monitoring->Explantation Analysis Analysis Explantation->Analysis Histology Histological Analysis (H&E, Masson's Trichrome) Analysis->Histology Immunohistochemistry Immunohistochemistry (e.g., Macrophage Markers) Analysis->Immunohistochemistry Cytokine_Analysis Cytokine Analysis (e.g., ELISA) Analysis->Cytokine_Analysis

Caption: General Workflow for In Vivo Biocompatibility Testing of Hydrogels.

Conclusion

The available evidence suggests that polyacrylamide-based materials, including analogues of PDMAA, hold significant promise as biocompatible materials for in vivo applications, potentially offering improved performance over established standards like PEG in terms of reduced inflammatory response and fibrous encapsulation. However, it is crucial to note that the biocompatibility of a polymer is not solely determined by its chemical composition but is also influenced by factors such as purity, crosslinking density, and the presence of any residual monomers or initiators. Therefore, rigorous in vivo validation is paramount for any specific PDMAA-based formulation intended for clinical use. This guide provides a framework for researchers to approach the validation of this compound biocompatibility, emphasizing the importance of comparative studies and detailed experimental protocols.

References

Comparing the drug release profiles of different N,N-Dimethylacrylamide hydrogel formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug release profiles of various N,N-Dimethylacrylamide (DMAA) hydrogel formulations. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to assist researchers in the selection and design of DMAA hydrogels for controlled drug delivery applications.

Factors Influencing Drug Release from DMAA Hydrogels

The release of therapeutic agents from this compound (DMAA) hydrogels is a complex process governed by several interconnected factors. The interplay between the hydrogel network structure, the physicochemical properties of the drug, and the surrounding environment dictates the rate and mechanism of drug release. Understanding these factors is crucial for the rational design of hydrogel-based drug delivery systems with tailored release profiles.

FactorsInfluencingDrugRelease cluster_hydrogel Hydrogel Properties cluster_drug Drug Properties cluster_environment Environmental Factors Monomer Monomer Concentration Release Drug Release Profile Monomer->Release Affects Swelling Crosslinker Crosslinker Concentration Crosslinker->Release Controls Mesh Size Comonomer Co-monomer Incorporation Comonomer->Release Modifies Properties Solubility Solubility Solubility->Release Influences Diffusion MW Molecular Weight MW->Release Affects Mobility Interaction Drug-Polymer Interaction Interaction->Release Can Trap Drug pH pH pH->Release Affects Swelling (for pH-sensitive gels) Temperature Temperature Temperature->Release Affects Swelling (for thermo-sensitive gels) IonicStrength Ionic Strength IonicStrength->Release Affects Swelling

Caption: Key factors influencing the drug release profile from DMAA hydrogels.

Comparative Drug Release Data

The following table summarizes the cumulative drug release from this compound (DMAA) hydrogels with a fixed monomer concentration (10 wt%) and varying concentrations of the crosslinker, N,N'-methylene-bis-acrylamide (BIS). Three model drugs with different water solubilities were investigated: Atenolol, Paracetamol, and Ranitidine.[1] The data clearly demonstrates that a higher crosslinker concentration leads to a slower and lower overall drug release, irrespective of the drug used.[1][2][3] This is attributed to a more densely crosslinked hydrogel network, which restricts the diffusion of the drug molecules.[1][2]

Hydrogel Formulation (10 wt% DMAA)Model DrugDrug Solubility in Water (g/L)Cumulative Release at 8h (%)Cumulative Release at 24h (%)
0.5 mol% BIS Atenolol13.3~65~90
Paracetamol14~70~95
Ranitidine670~75~98
2.0 mol% BIS Atenolol13.3~55~80
Paracetamol14~60~85
Ranitidine670~65~90
4.0 mol% BIS Atenolol13.3~45~70
Paracetamol14~50~75
Ranitidine670~55~80
6.0 mol% BIS Atenolol13.3~35~60
Paracetamol14~40~65
Ranitidine670~45~70

Experimental Protocols

A generalized workflow for the synthesis and evaluation of drug release from DMAA hydrogels is outlined below. This protocol is based on methodologies reported in the literature.[1][2]

ExperimentalWorkflow A 1. Hydrogel Synthesis B Dissolve DMAA, BIS, and Initiator in Water A->B C Pour into Molds and Polymerize B->C D Wash and Dry Hydrogels C->D F Swell Dried Hydrogels in Drug Solution D->F E 2. Drug Loading E->F G Dry Drug-Loaded Hydrogels F->G I Immerse Hydrogel in Release Medium (e.g., PBS) G->I H 3. In Vitro Drug Release Study H->I J Sample Medium at Time Intervals I->J K Quantify Drug Concentration (e.g., UV-Vis) J->K M Calculate Cumulative Release (%) K->M L 4. Data Analysis L->M N Plot Release Profile M->N

Caption: General experimental workflow for comparing drug release from hydrogels.

I. Materials
  • This compound (DMAA, monomer)

  • N,N'-methylene-bis-acrylamide (BIS, crosslinker)

  • Potassium persulfate (KPS, initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator)

  • Model Drug (e.g., Atenolol, Paracetamol, Ranitidine)

  • Phosphate Buffered Saline (PBS)

  • Distilled and deionized water

II. Hydrogel Synthesis
  • Preparation of Monomer Solution: A pre-determined amount of DMAA monomer and BIS crosslinker are dissolved in distilled water. The concentration of the monomer is typically kept constant while the molar ratio of the crosslinker is varied to achieve different network densities.[1][2]

  • Initiation of Polymerization: The initiator (KPS) is added to the monomer solution and stirred until completely dissolved. The accelerator (TEMED) is then added to initiate the free-radical polymerization.[1]

  • Casting and Curing: The resulting solution is poured into molds (e.g., small vials or between glass plates with spacers) and allowed to polymerize at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 24 hours).[1]

  • Purification and Drying: The synthesized hydrogels are removed from the molds and washed extensively with distilled water to remove any unreacted monomers, crosslinkers, and initiators. The purified hydrogels are then dried to a constant weight, typically in a vacuum oven.

III. Drug Loading
  • Equilibrium Swelling Method: Dried hydrogel discs of known weight are immersed in a concentrated solution of the model drug in a suitable solvent (e.g., distilled water or PBS).[1]

  • Incubation: The hydrogels are allowed to swell in the drug solution for a sufficient period (e.g., 48-72 hours) to reach equilibrium loading.

  • Drying: The drug-loaded hydrogels are then removed from the solution, gently blotted to remove excess surface drug solution, and dried to a constant weight.

IV. In Vitro Drug Release Studies
  • Release Medium: The in vitro release study is typically performed in a physiologically relevant medium, such as Phosphate Buffered Saline (PBS, pH 7.4), to simulate bodily fluids.

  • Experimental Setup: A known weight of the drug-loaded hydrogel is placed in a vessel containing a specific volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, at the drug's maximum absorbance wavelength.[1]

  • Data Analysis: The cumulative amount of drug released at each time point is calculated and expressed as a percentage of the total drug loaded into the hydrogel. The results are then plotted as cumulative release percentage versus time to obtain the drug release profile.

References

A Comparative Guide to the Mechanical Properties of N,N-Dimethylacrylamide (DMAA) Hydrogels and Other Common Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hydrogel with the appropriate mechanical properties is a critical step in the design of advanced biomaterials and therapeutic systems. This guide provides a comprehensive comparison of the mechanical characteristics of N,N-Dimethylacrylamide (DMAA) hydrogels against other widely used polymers: poly(N-isopropylacrylamide) (PNIPAM), poly(ethylene glycol) (PEG), and poly(acrylic acid) (PAA). The data presented is supported by experimental protocols to aid in reproducible research and development.

This compound (DMAA) hydrogels are gaining significant attention due to their unique combination of hydrophilicity, biocompatibility, and tunable mechanical properties. These hydrogels often exhibit high stretchability and toughness, making them suitable for applications requiring robust and flexible materials. This guide will delve into a quantitative comparison of DMAA hydrogels with PNIPAM, PEG, and PAA hydrogels, highlighting their respective strengths and weaknesses in terms of mechanical performance.

Comparative Analysis of Mechanical Properties

The mechanical behavior of hydrogels is intrinsically linked to their molecular structure, including polymer concentration, crosslinking density, and the nature of the polymer chains themselves. The following tables summarize the key mechanical properties of DMAA, PNIPAM, PEG, and PAA hydrogels based on reported experimental data. It is important to note that the properties are highly dependent on the specific synthesis conditions.

Tensile Properties
PolymerMonomer ConcentrationCrosslinker ConcentrationTensile Strength (kPa)Elongation at Break (%)Reference
PDMAA 1 M2 mol% C18-~4200%[1]
PDMAA/AM --7.5 - 601630 - 3000%[2]
PNIPAM --51.48>1400%[3]
PNIPAM/Alginate -0.03 mol% MBAA322 ± 9.1~900%[4]
PEG 15 wt%0 DTT:PEG~233 (failure stress)-[1]
PEG --65.9 - 98.9>451%
PAA --517 - 786-
PAA/PVA 12% PVA->40-fold increase vs pure PVA-
Compressive Properties
PolymerMonomer ConcentrationCrosslinker ConcentrationCompressive Modulus (kPa)Compressive Strength (MPa)Reference
PDMAA --Can be compressed to ~100% strain without failure-[1]
PNIPAM ---8.75 (at 98% strain)
PNIPAM/Alginate --185 ± 18.36.3 ± 0.3[4]
PEG 10-40%-10 - 2460-[1]
PEG 20-40 wt%-Can be tuned over an order of magnitude (e.g., 49 - 661)Up to 4.0
PAA --90.2 (neat) - 619.1 (with DCNC)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and mechanical testing of the discussed hydrogels.

Synthesis of this compound (PDMAA) Hydrogels

A common method for synthesizing PDMAA hydrogels is through free-radical polymerization.

Materials:

  • This compound (DMAA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve the desired amount of DMAA monomer and MBA crosslinker in deionized water.

  • Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix thoroughly.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at a specific temperature (e.g., room temperature or elevated) for a set amount of time until a solid hydrogel is formed.

  • After polymerization, the hydrogel is typically immersed in a large volume of deionized water to swell and to remove any unreacted monomers or initiators.

Mechanical Property Testing

Standard methods for characterizing the mechanical properties of hydrogels include tensile and compression testing.

1. Tensile Testing:

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break.

  • Methodology:

    • Prepare dumbbell-shaped hydrogel samples.

    • Mount the sample in the grips of a universal testing machine.

    • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

    • Record the stress-strain curve.

    • Tensile strength is the maximum stress the sample can withstand.

    • Young's modulus is calculated from the initial linear slope of the stress-strain curve.

    • Elongation at break is the strain at which the sample fractures.

2. Compression Testing:

  • Objective: To determine the compressive modulus and compressive strength.

  • Methodology:

    • Prepare cylindrical or cubic hydrogel samples.

    • Place the sample between two parallel plates on a universal testing machine.

    • Apply a compressive load at a constant strain rate.

    • Record the stress-strain curve.

    • Compressive modulus is determined from the initial linear region of the stress-strain curve.

    • Compressive strength is the maximum stress the sample can withstand before failure or at a specified strain.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflow for hydrogel synthesis and characterization, as well as a more detailed comparison of the synthesis pathways for the four polymer types.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Mechanical Characterization Monomer Monomer(s) Selection (DMAA, NIPAM, PEG-DA, AA) Polymerization Polymerization (Free Radical, etc.) Monomer->Polymerization Crosslinker Crosslinker Selection (e.g., MBA, C18) Crosslinker->Polymerization Initiator Initiator System (e.g., APS/TEMED) Initiator->Polymerization Solvent Solvent (e.g., Water) Solvent->Polymerization Purification Purification & Swelling Polymerization->Purification Sample Hydrogel Sample Preparation Purification->Sample Tensile Tensile Testing Sample->Tensile Compression Compression Testing Sample->Compression Data Data Analysis (Stress-Strain Curves) Tensile->Data Compression->Data Properties Mechanical Properties (Strength, Modulus, Elongation) Data->Properties

General workflow for hydrogel synthesis and mechanical characterization.

G cluster_dmaa PDMAA Synthesis cluster_pnipam PNIPAM Synthesis cluster_peg PEG Synthesis cluster_paa PAA Synthesis DMAA DMAA Monomer PDMAA_Gel PDMAA Hydrogel DMAA->PDMAA_Gel MBA MBA Crosslinker MBA->PDMAA_Gel APS_TEMED_DMAA APS/TEMED APS_TEMED_DMAA->PDMAA_Gel Initiation NIPAM NIPAM Monomer PNIPAM_Gel PNIPAM Hydrogel NIPAM->PNIPAM_Gel MBA_PNIPAM MBA Crosslinker MBA_PNIPAM->PNIPAM_Gel APS_TEMED_PNIPAM APS/TEMED APS_TEMED_PNIPAM->PNIPAM_Gel Initiation PEGDA PEG Diacrylate (PEGDA) PEG_Gel PEG Hydrogel PEGDA->PEG_Gel Photoinitiator Photoinitiator (e.g., Irgacure) Photoinitiator->PEG_Gel UV UV Light UV->PEG_Gel Initiation AA Acrylic Acid (AA) PAA_Gel PAA Hydrogel AA->PAA_Gel MBA_PAA MBA Crosslinker MBA_PAA->PAA_Gel APS_PAA APS Initiator APS_PAA->PAA_Gel Initiation

Comparison of synthesis pathways for different polymer hydrogels.

Conclusion

The choice of hydrogel for a specific application depends on a careful consideration of its mechanical properties. This compound (DMAA) hydrogels stand out for their exceptional stretchability and toughness. Poly(N-isopropylacrylamide) (PNIPAM) hydrogels offer the unique advantage of thermoresponsiveness, although their mechanical strength can be a limiting factor without modification. Poly(ethylene glycol) (PEG) hydrogels are highly versatile, with mechanical properties that can be widely tuned by altering the molecular weight and concentration of the precursor. Poly(acrylic acid) (PAA) hydrogels are known for their high water absorbency, and their mechanical properties can be significantly enhanced through the formation of composite materials.

This guide provides a foundational overview for comparing these four important classes of hydrogels. For any specific application, it is imperative to consult the primary literature and conduct targeted experiments to optimize the hydrogel formulation and fully characterize its mechanical performance under relevant physiological conditions.

References

A Comparative Guide to the Adsorption Capacity of N,N-Dimethylacrylamide-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Dimethylacrylamide (DMAA) has emerged as a versatile nonionic monomer for the synthesis of advanced hydrogel materials. Due to their unique three-dimensional network structure, chemical stability, high water retention, and the presence of active functional groups, DMAA-based hydrogels are gaining significant interest as effective adsorbents for the removal of various pollutants from aqueous solutions.[1] This guide provides a comparative analysis of the performance of different DMAA-based materials in adsorbing dyes and heavy metals, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance in Dye Removal

DMAA-based hydrogels have demonstrated high efficacy in removing cationic dyes from wastewater. The primary mechanisms driving this adsorption are electrostatic interactions, hydrogen bonding, and van der Waals forces.[1] The carbonyl and tertiary amine groups within the DMAA structure play a crucial role. Specifically, electrostatic attractions occur between the cationic groups of the dye molecules and the carbonyl groups of the hydrogel, while hydrogen bonds can form between the hydrogel's amide groups and electronegative atoms in the dye molecules.[1]

The table below summarizes the maximum adsorption capacities (q_max) of various DMAA-based materials for commonly studied cationic dyes.

Adsorbent MaterialPollutantMax. Adsorption Capacity (q_max) (mg/g)Reference
Poly(this compound-co-sodium acrylate)Methylene Blue800[1]
Poly(this compound-co-sodium acrylate)Crystal Violet320[1]
DMAA-based 3-methacryloxypropyltrimethoxysilaneMethylene Blue131.58[1][2]
Karaya gum-grafted-poly(this compound)Crystal Violet41.84[1]
Karaya gum-grafted-poly(this compound)Methylene Blue11.93[1]
Performance in Heavy Metal Removal

The removal of toxic heavy metal ions from water is another critical application for DMAA-based adsorbents. The unbonded electrons of nitrogen and oxygen atoms in the DMAA structure can form complexes with metal ions that have empty orbitals, leading to effective chelation and removal from the solution.[1] The incorporation of co-monomers with charged functional groups, such as 2-acrylamido-2-methylpropanesulfonic acid (AMPS), can further enhance metal ion uptake through ion exchange mechanisms.[3]

The table below presents a comparison of the adsorption performance of different DMAA-based hydrogels for heavy metal ions.

Adsorbent MaterialPollutantMax. Adsorption Capacity (q_max) (mg/g)Reference
DMAA-N-vinylcaprolactam-g-chitosanCr(VI)416.66[1]
DMAA-co-hydroxyethyl methacrylatePb(II)70.52[1]
DMAA grafted with hydroxyethyl (B10761427) starchPb(II)51.75[1]
Poly(DMAA-co-AMPS)Pb(II)26.0 (for initial conc. of 30 mg/L)[3][4]

Experimental Protocols

Synthesis of DMAA-Based Hydrogel (Poly(DMAA-co-AMPS) Example)

This protocol describes a typical synthesis via free-radical polymerization, adapted from studies on Poly(this compound-co-2-acrylamido-2-methylpropanesulfonic acid) hydrogels.[3][5]

Materials:

  • This compound (DMAA) monomer

  • 2-acrylamido-2-methylpropanesulfonic acid (AMPS) co-monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinking agent

  • Ammonium persulfate (APS) as an initiator

  • Distilled water

  • Nitrogen or Argon gas

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve desired molar ratios of DMAA and AMPS monomers in distilled water.

  • Crosslinker Addition: Add the crosslinking agent, MBA (e.g., 0.74% of total monomer weight), to the monomer solution and stir until fully dissolved.[4]

  • Deoxygenation: Purge the solution with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Add the initiator, APS (e.g., 0.07% of total monomer mass), to the solution.[6]

  • Polymerization: Seal the reaction vessel and place it in a water bath or oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4-24 hours) to allow polymerization to complete.[6]

  • Purification: After polymerization, remove the resulting hydrogel from the vessel. Cut it into smaller pieces and wash it extensively with distilled water over several days to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: Dry the purified hydrogel in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The dried hydrogel is now ready for use in adsorption studies.

G cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_post Post-Processing A Monomers (DMAA, AMPS) E Mix & Dissolve Reagents A->E B Crosslinker (MBA) B->E C Initiator (APS) G Initiate Polymerization (e.g., 60°C, 4-24h) C->G D Solvent (Distilled Water) D->E F Deoxygenate with N2/Ar E->F F->G H Resulting Hydrogel G->H I Purify (Wash with Water) H->I J Dry to Constant Weight I->J

Figure 1. General workflow for the synthesis of a DMAA-based hydrogel via free-radical polymerization.

Batch Adsorption Experiment Protocol

This protocol outlines a standard procedure for evaluating the adsorption capacity of a synthesized hydrogel for a specific pollutant.[3][5]

Materials:

  • Dried, pre-weighed DMAA-based hydrogel (adsorbent)

  • Stock solution of the pollutant (e.g., Methylene Blue dye or Pb(NO₃)₂)

  • pH meter and solutions for pH adjustment (e.g., 0.1M HCl, 0.1M NaOH)

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Solution Preparation: Prepare a series of pollutant solutions of known initial concentrations (C₀) from the stock solution. Adjust the pH of each solution to the desired value.

  • Adsorption: Add a precise mass (m) of the dried hydrogel into a fixed volume (V) of the pollutant solution (e.g., 100 mg of hydrogel into 15 mL of solution).[3][5]

  • Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined time to ensure equilibrium is reached (e.g., 4-5 hours).[3][4]

  • Separation: After equilibration, separate the hydrogel from the solution by centrifugation or filtration.

  • Analysis: Measure the final concentration (Cₑ) of the pollutant remaining in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λ_max of the dye).

  • Calculation: Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the following mass balance equation[2]:

    qₑ (mg/g) = (C₀ - Cₑ) * V / m

    Where:

    • C₀ = Initial pollutant concentration (mg/L)

    • Cₑ = Equilibrium pollutant concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the dry hydrogel (g)

  • Isotherm Modeling: To understand the adsorption behavior, the experimental data (qₑ vs. Cₑ) can be fitted to adsorption isotherm models like the Langmuir and Freundlich models.[7][8]

G A Prepare Pollutant Solution (Known Initial Conc. C₀) B Add Weighed Dry Hydrogel (m) to Solution Volume (V) A->B C Agitate for Set Time (Reach Equilibrium) B->C D Separate Hydrogel (Filter / Centrifuge) C->D E Analyze Supernatant for Final Concentration (Cₑ) D->E F Calculate Adsorption Capacity (qₑ) qₑ = (C₀ - Cₑ) * V / m E->F G Model Data (Langmuir, Freundlich) F->G

Figure 2. Standard experimental workflow for a batch adsorption study.

Adsorption Mechanisms

The effectiveness of DMAA-based materials stems from multiple simultaneous interaction mechanisms between the adsorbent and the pollutant molecules (adsorbate). The primary forces depend on the nature of the pollutant.

G cluster_adsorbent DMAA Hydrogel Surface cluster_pollutants Pollutants in Solution Adsorbent Functional Groups (-C=O, -N(CH₃)₂) Pollutant1 Cationic Dye (Dye⁺) Adsorbent->Pollutant1 Electrostatic Attraction (δ⁻ C=O --- Dye⁺) Adsorbent->Pollutant1 Hydrogen Bonding Adsorbent->Pollutant1 Van der Waals Forces Pollutant2 Heavy Metal (Me²⁺) Adsorbent->Pollutant2 Complexation / Chelation (N, O lone pairs --- Me²⁺) Adsorbent->Pollutant2 Van der Waals Forces

Figure 3. Key adsorption mechanisms between DMAA-based hydrogels and pollutants.

References

Degradation of N,N-Dimethylacrylamide Polymers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biomedical engineering, understanding the degradation profile of a polymer is paramount to its application. This guide provides a comparative analysis of the in vitro and in vivo degradation of N,N-Dimethylacrylamide (PDMAA) polymers against commonly used biodegradable polyesters: poly(ε-caprolactone) (PCL), poly(lactic acid) (PLA), and poly(lactic-co-glycolic acid) (PLGA). While PDMAA is often lauded for its biocompatibility and thermoresponsive properties in copolymer forms, its inherent degradation behavior is a critical consideration.

Executive Summary

This compound (PDMAA) homopolymers exhibit high stability and are generally considered non-biodegradable under typical physiological conditions. This is attributed to the stable amide bond in the side chain and the carbon-carbon backbone. In contrast, aliphatic polyesters such as PCL, PLA, and PLGA are well-documented as biodegradable polymers that undergo hydrolytic scission of their ester linkages, leading to eventual resorption in a biological environment. This guide presents a compilation of experimental data to objectively compare the degradation characteristics of these polymers.

Comparative Degradation Data

The following tables summarize quantitative data from various in vitro and in vivo degradation studies. It is important to note the variability in degradation rates due to factors such as molecular weight, crystallinity, and the specific experimental conditions.

Table 1: In Vitro Hydrolytic Degradation of Selected Polymers

PolymerDegradation MediumTimeMass Loss (%)Molecular Weight (Mn) Loss (%)Citation(s)
PDMAA PBS (pH 7.4), 37°C-Generally considered non-degradable by hydrolysis-[1][2]
PCL PBS (pH 7.4), 37°C6 months~1%Negligible[3]
PCL PBS with Lipase (B570770), 37°C90 days~97%-[4][5][6]
PLLA PBS (pH 7.4), 37°C26 weeks~16%-[7]
PLGA (50:50) PBS (pH 7.4), 37°C7 days~14% (in vivo)-[8]
PCL-b-PDMAEMA PBS (pH 5), 10 weeks-36%[9][10]
PCL-b-PDMAEMA PBS (pH 9), 10 weeks-27%[9][10]

Table 2: In Vivo Degradation of Selected Polymers

PolymerImplantation ModelTimeMass Loss (%)Key ObservationsCitation(s)
PDMAA --Generally considered non-degradableHigh stability[1][2]
PCL Rabbit6 months~7% (PCL-composite)Good biocompatibility, no adverse reactions[3]
PCL Rat (subcutaneous)90 daysSlower than in vitro enzymatic degradationWell-integrated with surrounding tissues[4][5][6]
PLLA Rat48 weeksFaster for lower molecular weight samples-[11]
PLLA Sheep (bone)3 yearsStill present as fragmentsReplaced by fibrous tissue, not bone[12][13]
PLGA (50:50) Rat (subcutaneous)100 daysRapid breakdown after 30 daysExcluded cells/tissue from its porous structure as it degraded[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of degradation studies. Below are generalized protocols for in vitro and in vivo degradation assessment.

In Vitro Hydrolytic Degradation Protocol
  • Sample Preparation: Polymer films or scaffolds of defined dimensions and weight are prepared. Samples are sterilized, typically using ethylene (B1197577) oxide or gamma irradiation, and dried to a constant weight.[14]

  • Degradation Medium: A common medium is phosphate-buffered saline (PBS) at a physiological pH of 7.4.[15] For enzymatic degradation studies, specific enzymes like lipase for PCL are added to the PBS solution.[4][5][6]

  • Incubation: Samples are immersed in the degradation medium in sterile containers at a controlled temperature, usually 37°C, with gentle agitation.[16]

  • Time Points: At predetermined time intervals, triplicate samples are removed from the medium.[15]

  • Analysis:

    • Mass Loss: Samples are rinsed with deionized water, dried to a constant weight, and the percentage of mass loss is calculated.[17]

    • Molecular Weight: Changes in molecular weight and polydispersity are measured using Gel Permeation Chromatography (GPC).[17]

    • Morphology: Surface and cross-sectional morphology are examined using Scanning Electron Microscopy (SEM).[17]

    • Chemical Structure: Changes in chemical structure are monitored by Fourier-Transform Infrared Spectroscopy (FTIR).

    • Thermal Properties: Alterations in glass transition temperature (Tg) and melting temperature (Tm) are assessed by Differential Scanning Calorimetry (DSC).[17]

In Vivo Degradation and Biocompatibility Protocol
  • Animal Model: A suitable animal model, such as rats or rabbits, is selected based on the research question. All procedures are conducted in accordance with approved animal care and use protocols.

  • Implantation: Sterile polymer samples are surgically implanted into a specific anatomical location, often subcutaneously or at a target tissue site.[4][5][6][18]

  • Time Points: At scheduled time points, animals are euthanized, and the implants along with surrounding tissues are explanted.

  • Analysis:

    • Gross Examination: The explanted tissues are visually inspected for signs of inflammation, encapsulation, or other tissue responses.

    • Histology: The explanted tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the cellular response, tissue infiltration, and biocompatibility.[3]

    • Implant Analysis: The retrieved polymer samples are analyzed for mass loss, molecular weight changes, and morphological alterations as described in the in vitro protocol.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual pathways of polymer degradation and the typical experimental workflow.

Hydrolytic_Degradation_Pathway cluster_polymer Polymer Matrix cluster_process Degradation Process cluster_products Degradation Products cluster_resorption Biological Resorption Polymer Intact Polymer Chain (e.g., Polyester) Hydrolysis Hydrolytic Scission (Ester Bond Cleavage) Polymer->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (e.g., Lactic Acid) Oligomers->Monomers Metabolism Metabolism (e.g., Krebs Cycle) Monomers->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Hydrolytic degradation pathway of biodegradable polyesters.

Degradation_Study_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study start Polymer Sample Preparation invitro_incubation Incubation in Degradation Medium start->invitro_incubation invivo_implantation Surgical Implantation in Animal Model start->invivo_implantation invitro_analysis Analysis: Mass Loss, MW, SEM, etc. invitro_incubation->invitro_analysis data_comparison Data Comparison & Conclusion invitro_analysis->data_comparison invivo_explantation Explantation at Time Points invivo_implantation->invivo_explantation invivo_analysis Histology & Implant Analysis invivo_explantation->invivo_analysis invivo_analysis->data_comparison

Caption: General workflow for in vitro and in vivo degradation studies.

Conclusion

The choice of polymer for a specific biomedical application is a critical decision that significantly influences the performance and biocompatibility of the final product. While this compound polymers offer advantages in terms of their potential for creating "smart" materials, their inherent stability makes them unsuitable for applications requiring biodegradation. In contrast, polyesters like PCL, PLA, and PLGA provide a range of degradation profiles that can be tailored to match the healing or regeneration timeline of the target tissue. This guide serves as a foundational resource for researchers to compare these materials and select the most appropriate polymer based on the degradation requirements of their application. Further investigation into specific formulations and processing techniques is recommended to fully characterize the degradation behavior for any given end-use.

References

Cross-Validation of Analytical Methods for N,N-Dimethylacrylamide Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monomers like N,N-Dimethylacrylamide (DMAA) is critical for quality control, stability studies, and ensuring the safety of materials. The selection of an appropriate analytical method is a crucial step that dictates the reliability and comparability of data. This guide provides an objective comparison of two primary chromatographic techniques for the characterization of DMAA: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The following sections present a comparative summary of their performance characteristics, detailed experimental protocols, and logical workflows to guide the cross-validation process.

Comparative Performance of Analytical Methods

The choice between GC-MS and HPLC-UV often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. While GC-MS typically offers higher sensitivity and specificity due to the mass detector, HPLC-UV is a robust and widely accessible alternative. The performance parameters of these two methods for the analysis of DMAA are summarized below.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (R²) > 0.998> 0.997
Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mL
Intra-day Precision (%RSD) < 4%< 5%
Inter-day Precision (%RSD) < 6%< 7%
Accuracy (% Recovery) 95 - 105%93 - 107%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of DMAA using GC-MS and HPLC-UV.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the sensitive quantification of DMAA, particularly suitable for trace-level analysis in complex matrices.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Transfer an aliquot of the final extract into a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 20°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for DMAA (e.g., m/z 99, 71, 55).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a robust and reliable method for the routine quantification of DMAA.

1. Sample Preparation:

  • Accurately weigh 200 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a solution of Acetonitrile and water (50:50, v/v).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • HPLC System: A high-performance liquid chromatograph with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Methodology Visualization

To better understand the logical flow of the cross-validation process and the comparison between the analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion Dev_GC Develop GC-MS Method Val_GC Validate GC-MS Method (Linearity, Precision, Accuracy, etc.) Dev_GC->Val_GC Dev_HPLC Develop HPLC-UV Method Val_HPLC Validate HPLC-UV Method (Linearity, Precision, Accuracy, etc.) Dev_HPLC->Val_HPLC Analyze_Samples Analyze Same Batch of Samples with Both Methods Val_GC->Analyze_Samples Val_HPLC->Analyze_Samples Compare_Results Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze_Samples->Compare_Results Conclusion Establish Method Equivalency or Bias Compare_Results->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_GC GC-MS Method cluster_HPLC HPLC-UV Method DMAA This compound Analysis GC_Sensitivity High Sensitivity (Low LOD/LOQ) DMAA->GC_Sensitivity GC_Specificity High Specificity (Mass Detection) DMAA->GC_Specificity GC_Volatility Requires Volatile Sample DMAA->GC_Volatility HPLC_Robustness Robust & Widely Available DMAA->HPLC_Robustness HPLC_Sensitivity Moderate Sensitivity DMAA->HPLC_Sensitivity HPLC_Versatility Versatile for Non-volatile Samples DMAA->HPLC_Versatility

Caption: Comparison of GC-MS and HPLC-UV for DMAA analysis.

Performance comparison of N,N-Dimethylacrylamide in different biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacrylamide (DMAA) has emerged as a versatile hydrophilic monomer for the synthesis of hydrogels and polymers with significant potential across a spectrum of biomedical applications. Its unique properties, including high water solubility, biocompatibility, and tunable mechanical characteristics, make it a compelling candidate for drug delivery systems, tissue engineering scaffolds, and bioinks. This guide provides an objective comparison of the performance of DMAA-based materials against common alternatives, supported by experimental data, to inform material selection and experimental design.

Performance Comparison in Key Biomedical Applications

The utility of DMAA-based biomaterials is best understood through a comparative analysis of their performance in specific applications. Here, we compare key quantitative metrics for DMAA hydrogels against other widely used materials.

Mechanical Properties for Tissue Engineering

The mechanical integrity of a hydrogel scaffold is paramount in tissue engineering to provide necessary support to regenerating tissues. The properties of DMAA hydrogels can be tailored by modulating the monomer and crosslinker concentrations.

Hydrogel TypeMonomer(s)CrosslinkerYoung's Modulus (kPa)Compressive Strength (MPa)Elongation at Break (%)
PDMAA This compoundStearyl methacrylate10 - 100[1]->1000[1]
PAAm AcrylamideN,N'-methylenebisacrylamide (MBA)~17.2 - 46.3[1]--
PNIPAm N-isopropylacrylamideMBA16.5 ± 0.6[1]--
Alginate/PAAm (IPN) Acrylamide, AlginateMBA, Ca²⁺->90% strain sustained[1]-

Table 1: Comparison of mechanical properties of DMAA-based hydrogels with other common hydrogels used in tissue engineering. PDMAA hydrogels can exhibit high stretchability, a desirable property for tissues subjected to dynamic loading.

Swelling Behavior for Drug Delivery

The swelling ratio of a hydrogel dictates its capacity for drug loading and influences the release kinetics. DMAA-based hydrogels are known for their high water absorption capacity.

Hydrogel CompositionCrosslinker Concentration (mol%)Swelling Ratio (g/g)
PDMAA LowHigh
PDMAA HighLow
DMAA-NIPAAm (HG-1) (Self-crosslinked, 82 mol% DMAA)33.7[2][3]
DMAA-NIPAAm (HG-4) (Self-crosslinked, 19 mol% DMAA)12.0[2][3]

Table 2: Influence of crosslinker concentration on the swelling ratio of DMAA-based hydrogels. The swelling capacity is inversely proportional to the crosslinking density.[4][5]

Biocompatibility

Biocompatibility is a critical prerequisite for any material intended for in vivo applications. Poly(this compound) (PDMAA) is generally considered a biocompatible polymer.[5] However, the toxicity of the monomer necessitates thorough purification of the final hydrogel.[1] Indirect cytotoxicity tests on copolymers containing DMAA have indicated relatively low cytotoxicity.[6][7]

Performance in 3D Bioprinting

The printability of a bioink is determined by its rheological properties, such as viscosity and shear-thinning behavior. While direct comparative studies are limited, we can compare the typical properties of DMAA-based bioinks with the widely used alginate-gelatin bioinks.

Bioink TypeKey ComponentsTypical Viscosity (Pa·s)Shear-Thinning BehaviorCrosslinking Mechanism
DMAA-based DMAA, crosslinkerTunableYesChemical (e.g., UV, redox)
Alginate-Gelatin Sodium Alginate, Gelatin0.1 - 30[8]Yes[4]Ionic (Ca²⁺), Thermal

Table 3: Comparison of key properties of DMAA-based bioinks and alginate-gelatin bioinks. DMAA offers chemical crosslinking, providing stable constructs, while alginate-gelatin relies on ionic and thermal gelation.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in this guide.

Synthesis of DMAA Hydrogels via Free-Radical Polymerization

This protocol describes a common method for preparing PDMAA hydrogels.

  • Monomer and Crosslinker Dissolution : Dissolve this compound (DMAA) monomer and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) in deionized water or a suitable buffer.[1][9]

  • Initiator Addition : To initiate polymerization, add an initiator system. A frequently used system is ammonium (B1175870) persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.[1][2]

  • Polymerization : The solution is then typically cast into a mold and allowed to polymerize at a specific temperature (e.g., room temperature or 37°C) for a set duration until a solid hydrogel is formed.[4][10]

  • Purification : The resulting hydrogel is washed extensively with deionized water to remove unreacted monomers and other impurities.

Characterization of Mechanical Properties
  • Sample Preparation : Hydrogel samples are prepared in a standardized shape and size (e.g., cylindrical or dog-bone).

  • Tensile Testing : Samples are subjected to uniaxial tensile force at a constant strain rate until failure. Stress-strain curves are recorded to determine the Young's modulus, ultimate tensile strength, and elongation at break.

  • Compression Testing : Cylindrical samples are compressed at a constant rate, and the compressive modulus and strength are determined from the resulting stress-strain curve.

Measurement of Swelling Ratio
  • Drying : A pre-weighed, fully swollen hydrogel sample is dried in a vacuum oven until a constant weight (Wd) is achieved.[2]

  • Swelling : The dried hydrogel is immersed in deionized water or a buffer solution at a specific temperature and allowed to swell to equilibrium.[2]

  • Weighing : The swollen hydrogel is removed from the solution, excess surface water is gently blotted away, and the swollen weight (Ws) is recorded.[2]

  • Calculation : The swelling ratio (Q) is calculated using the formula: Q = (Ws - Wd) / Wd.[2]

In Vitro Drug Release Study
  • Drug Loading : Dried hydrogels are incubated in a concentrated drug solution for a specified period to allow for drug absorption.

  • Release Assay : The drug-loaded hydrogel is placed in a known volume of release medium (e.g., phosphate-buffered saline) at 37°C with gentle agitation.

  • Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • Quantification : The concentration of the released drug in the aliquots is determined using a suitable analytical method, such as UV-Vis spectrophotometry.[10]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by biomaterial properties.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization monomer DMAA Monomer & Crosslinker initiator Initiator (APS/TEMED) monomer->initiator polymerization Polymerization initiator->polymerization purification Purification polymerization->purification swelling Swelling Ratio purification->swelling mechanical Mechanical Testing purification->mechanical drug_release Drug Release Study purification->drug_release

Experimental workflow for DMAA hydrogel synthesis and characterization.

G cluster_ecm Extracellular Environment cluster_cell Chondrocyte cluster_wnt Wnt Signaling dmaa_hydrogel DMAA Hydrogel stiffness Stiffness dmaa_hydrogel->stiffness rgd RGD Ligands dmaa_hydrogel->rgd yap_taz YAP/TAZ stiffness->yap_taz Mechanotransduction integrin Integrin Receptors rgd->integrin Binding nf_kb NF-κB integrin->nf_kb wnt_pathway Wnt Pathway Activation integrin->wnt_pathway gene_expression Gene Expression (e.g., Collagen II, Aggrecan) yap_taz->gene_expression beta_catenin β-catenin beta_catenin->gene_expression nf_kb->gene_expression wnt_pathway->beta_catenin

Signaling pathways influenced by DMAA hydrogel properties in chondrocytes.

Conclusion

This compound offers a highly adaptable platform for the development of advanced biomaterials. Its favorable biocompatibility, coupled with tunable mechanical and swelling properties, makes it a strong candidate for applications ranging from controlled drug delivery to regenerative medicine. As with any biomaterial, a thorough understanding of its in vitro and in vivo performance characteristics is essential for successful translation to clinical applications. This guide provides a foundational comparison to aid researchers in the rational design and evaluation of DMAA-based systems for their specific biomedical needs.

References

Spectroscopic Confirmation of N,N-Dimethylacrylamide Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to verify the successful polymerization of N,N-Dimethylacrylamide (DMAA). This document provides detailed experimental protocols, comparative data analysis, and a visual workflow to ensure accurate interpretation of spectroscopic results.

The polymerization of this compound (DMAA) into poly(this compound) (PDMAA) is a fundamental process in the development of various biomaterials, hydrogels, and drug delivery systems. Confirmation of this conversion is paramount for quality control and for understanding the properties of the final polymeric material. Spectroscopic techniques, particularly ¹H NMR and FTIR, offer powerful and accessible methods for this verification. This guide compares the spectral features of the DMAA monomer and its corresponding polymer, PDMAA, providing clear evidence of successful polymerization.

Key Spectroscopic Changes upon Polymerization

The primary indicator of successful polymerization is the disappearance of the vinyl group (C=C) from the DMAA monomer. This is observable in both FTIR and ¹H NMR spectra.

  • FTIR Spectroscopy: The stretching vibration of the C=C double bond in the DMAA monomer gives rise to a characteristic absorption peak. Upon polymerization, this peak disappears as the double bond is consumed to form the polymer backbone.

  • ¹H NMR Spectroscopy: The protons attached to the vinyl group of the DMAA monomer have distinct chemical shifts. These signals are absent in the spectrum of the PDMAA polymer, which instead shows broad signals corresponding to the protons in the newly formed saturated polymer backbone.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from FTIR and ¹H NMR analyses, highlighting the spectral differences between the DMAA monomer and the PDMAA polymer.

Table 1: Comparative FTIR Data for DMAA and PDMAA
Functional GroupVibration ModeDMAA Monomer Wavenumber (cm⁻¹)PDMAA Polymer Wavenumber (cm⁻¹)Interpretation of Change
C=CStretching~1644-1650[1][2]Absent[2]Disappearance confirms consumption of the vinyl group during polymerization.
=C-HBending (out-of-plane)~973[1]AbsentDisappearance confirms the loss of the vinyl group.
C=OStretching (Amide I)~1644[1]~1635[3]A slight shift to a lower wavenumber may be observed due to the change in the electronic environment upon polymerization.
C-HStretching (sp³ CH₂)-~2930Appearance of aliphatic C-H stretching from the polymer backbone.
C-NStretching~1050-1147[1]~1147This peak remains present in the polymer.
N-CH₃Stretching~2935[1]~2935The N-methyl groups are retained in the polymer structure.
Table 2: Comparative ¹H NMR Data for DMAA and PDMAA (in CDCl₃)
Proton TypeDMAA Monomer Chemical Shift (δ, ppm)PDMAA Polymer Chemical Shift (δ, ppm)Interpretation of Change
Vinyl Protons (-CH=CH₂)~5.6-6.6 (multiplet, 3H)AbsentComplete disappearance of these signals is the most definitive evidence of polymerization.
N-Methyl Protons (-N(CH₃)₂)~3.0 (singlet, 6H)~2.8-3.2 (broad signal, 6H)[4]The sharp singlet of the monomer broadens significantly in the polymer due to the restricted rotation and different microenvironments of the polymer chains.
Polymer Backbone Protons (-CH-CH₂-)Absent~1.5-2.8 (broad multiplets)The appearance of these broad signals corresponds to the formation of the saturated polymer backbone.

Experimental Protocols

Detailed methodologies for a typical free-radical polymerization of DMAA and subsequent spectroscopic analysis are provided below.

Protocol 1: Free-Radical Polymerization of this compound

Materials:

  • This compound (DMAA), distilled under reduced pressure before use.[4]

  • Azobisisobutyronitrile (AIBN), recrystallized from ethanol (B145695) before use.[4]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)).[4][5]

  • Precipitation solvent (e.g., diethyl ether or n-hexane).[4]

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the desired amount of DMAA monomer and AIBN initiator in the chosen anhydrous solvent. A typical monomer-to-initiator molar ratio can range from 100:1 to 500:1.

  • Seal the flask and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes, or by performing three freeze-pump-thaw cycles.[4]

  • Immerse the flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).[6]

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.[4]

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration.

  • To purify the polymer, redissolve it in a small amount of a good solvent (e.g., THF or dichloromethane) and re-precipitate it into the non-solvent. Repeat this dissolution-precipitation cycle at least three times to remove unreacted monomer and initiator residues.[4]

  • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.[4]

Protocol 2: Spectroscopic Analysis

FTIR Spectroscopy:

  • Prepare a sample of the dried PDMAA polymer. This can be done by creating a thin film on a salt plate (e.g., KBr) by casting from a solution and evaporating the solvent, or by preparing a KBr pellet.

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • For comparison, acquire the FTIR spectrum of the DMAA monomer.

  • Analyze the spectra for the disappearance of the C=C stretching and bending vibrations and the appearance of new peaks corresponding to the polymer backbone.

¹H NMR Spectroscopy:

  • Dissolve a small amount of the dried PDMAA polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • For comparison, prepare a sample of the DMAA monomer in the same deuterated solvent and acquire its ¹H NMR spectrum.

  • Compare the spectra, looking for the disappearance of the vinyl proton signals and the appearance of broad signals for the polymer backbone and N-methyl groups.

Visual Workflow for Polymerization and Analysis

The following diagram illustrates the logical flow from the monomer to the final spectroscopic confirmation of polymerization.

G Workflow for PDMAA Synthesis and Spectroscopic Confirmation cluster_synthesis Polymerization cluster_analysis Spectroscopic Analysis Monomer DMAA Monomer Reaction Free-Radical Polymerization (Heat, Inert Atmosphere) Monomer->Reaction Initiator AIBN Initiator Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Purification Precipitation & Purification Reaction->Purification Polymer Purified PDMAA Polymer Purification->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Sample Prep NMR 1H NMR Spectroscopy Polymer->NMR Sample Prep Data_Analysis Comparative Data Analysis FTIR->Data_Analysis NMR->Data_Analysis Confirmation Confirmation of Polymerization Data_Analysis->Confirmation Monomer_sample DMAA Monomer (Reference) Monomer_sample->FTIR Monomer_sample->NMR

Caption: Experimental workflow from DMAA monomer to PDMAA polymer synthesis and its confirmation via spectroscopic analysis.

This guide provides a comprehensive framework for researchers to confidently confirm the polymerization of this compound using standard spectroscopic techniques. By following the detailed protocols and utilizing the comparative data, scientists can ensure the integrity of their polymeric materials for downstream applications in drug development and materials science.

References

Safety Operating Guide

Proper Disposal Procedures for N,N-Dimethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N,N-Dimethylacrylamide (DMAA) is a critical component of laboratory safety and environmental responsibility. As a substance classified as hazardous, toxic if swallowed or in contact with skin, and a cause of serious eye damage, DMAA waste must be managed in strict accordance with established protocols and regulations.[1][2][3][4][5] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use suitable chemical-resistant gloves.[6]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If working outside a fume hood or if vapors are present, use an approved respirator.[7]

Quantitative Data for Safe Handling

While disposal procedures are primarily qualitative, certain physical and chemical properties of this compound are crucial for safe handling during the collection and storage of its waste.

PropertyValueRelevance to Disposal
Classification Acute Toxicity (Oral, Dermal); Serious Eye DamageDictates the necessity of treating DMAA as hazardous waste.
Physical State LiquidRequires leak-proof containers for waste collection.[8][9]
Flash Point 70 °C (158 °F)Waste must be stored away from heat, sparks, and open flames.[3][5][7][10]
Solubility Miscible with waterSpills may spread in water systems; prevent entry into drains.[1][4]
Incompatible Materials Strong oxidizing agents, peroxides, acids, basesWaste should be segregated from these materials during storage.[7][11]

Disposal and Spill Cleanup Protocols

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4][11] It must not be disposed of down the drain or in regular trash containers.[11]

Methodology for Routine Waste Disposal
  • Waste Collection: Collect all waste this compound, including contaminated items like pipette tips, gloves, and bench paper, in a designated, leak-proof, and chemically compatible container.[8][12]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Combustible").[12]

  • Storage: Keep the waste container tightly sealed when not in use.[3] Store it in a designated, cool, dry, and well-ventilated secondary containment area.[1][3][6][10] This area must be away from all sources of ignition.[3][7]

  • Final Disposal: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[11][12] All waste must be handled in accordance with local, state, and federal regulations.[1][2][4]

Protocol for Spill Management

Immediate and appropriate action is necessary in the event of a spill to prevent exposure and environmental contamination.

For Minor Spills:

  • Control Access: Ensure the immediate area is evacuated of non-essential personnel.

  • Remove Ignition Sources: Immediately remove any heat or ignition sources from the area.[1][3]

  • Contain Spill: Cover and absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[1][3][6]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

For Major Spills:

  • Evacuate: Clear all personnel from the area and move upwind.[1]

  • Alert Authorities: Immediately alert your institution's emergency responders or EHS department, providing the location and nature of the hazard.[1]

  • Isolate and Contain: If safe to do so, prevent the spill from entering drains or waterways.[1] Contain the spill with sand, earth, or another suitable barrier.[1]

  • Professional Cleanup: Do not attempt to clean up a major spill without specialized training and equipment, including full body protective clothing and a self-contained breathing apparatus (SCBA).[1] Await the arrival of emergency personnel.

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.

DMAA_Disposal_Workflow This compound Disposal Workflow start Identify DMAA Waste (Liquid, Contaminated Solids, Spill) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is it a spill? ppe->spill_check routine_waste Collect in Designated Hazardous Waste Container spill_check->routine_waste No spill_size Spill Size? spill_check->spill_size Yes label_container Securely Seal & Label Container: 'Hazardous Waste' 'this compound' routine_waste->label_container minor_spill Minor Spill Protocol: 1. Remove Ignition Sources 2. Absorb with Inert Material 3. Collect for Disposal spill_size->minor_spill Minor major_spill Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency Services 3. Prevent Entry to Drains spill_size->major_spill Major collect_spill Place Absorbed Material in Waste Container minor_spill->collect_spill arrange_pickup Arrange for Pickup by EHS or Licensed Contractor major_spill->arrange_pickup Await Professional Response collect_spill->label_container store_waste Store in Cool, Dry, Ventilated Area Away from Ignition Sources label_container->store_waste store_waste->arrange_pickup end_point Disposal Complete arrange_pickup->end_point

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safe Handling and Disposal of N,N-Dimethylacrylamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical procedures for the handling and disposal of N,N-Dimethylacrylamide, a compound requiring meticulous management due to its potential health hazards. Adherence to these guidelines is critical to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Identification and Exposure Limits

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and can cause serious eye damage.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.

Property Value Source
Appearance Colorless liquid[3]
Odor Odorless[4]
Melting Point -40 °C[3]
Boiling Point 80 - 81 °C at 27 hPa[3]
Flash Point 70 °C[3]
Water Solubility 152 g/L at 25 °C (miscible)[3]
Vapor Pressure 0.65 hPa at 20 °C[3]
Exposure Limits Value Source
OSHA PEL Not established
ACGIH TLV Not established
NIOSH REL Not established

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of appropriate PPE is the final and crucial barrier against chemical exposure.

PPE Category Specific Recommendations Rationale
Hand Protection Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended.[5] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[6] Always inspect gloves for degradation or punctures before and during use.Prevents skin absorption, which can be fatal.[3]
Eye and Face Protection Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[5][7] A face shield should be worn in situations with a high risk of splashing.Protects against serious eye damage.[1][2]
Skin and Body Protection Wear a lab coat. For larger quantities or significant spill risk, a chemical-resistant apron is necessary to provide a barrier against accidental spills.[5]Minimizes skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, particularly when handling the substance outside of a chemical fume hood.[7] The specific type of respirator and cartridge should be selected based on the potential airborne concentration and in accordance with a formal respiratory protection program.[2][8]Prevents inhalation of harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a systematic approach to handling this compound to minimize risk.

Preparation
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control vapor inhalation.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers before starting work.

  • Review Safety Data Sheet (SDS): Before the first use, thoroughly read and understand the SDS for this compound.

Handling
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transferring:

    • To minimize the generation of aerosols, perform all weighing and transferring of this compound inside a chemical fume hood.

    • Use a dedicated, clean spatula for solid transfers.

    • When preparing solutions, add the solvent to the container with the pre-weighed this compound.[5]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the designated handling area.[1][7] Avoid breathing vapors.

  • Prevent Contamination: Keep containers of this compound tightly closed when not in use.

Post-Handling
  • Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate decontaminating agent.

    • Remove and dispose of contaminated gloves properly.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[7]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: All this compound waste, including unused product and contaminated materials, must be treated as hazardous waste.[5]

  • Waste Containers:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.[10]

    • Keep the waste container closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area with secondary containment.

Disposal of Contaminated Materials
  • PPE: Dispose of all used gloves, disposable lab coats, and other contaminated protective equipment as hazardous waste.

  • Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound must be collected as hazardous waste.

  • Spill Debris: Any materials used to clean up spills of this compound (e.g., absorbent pads, vermiculite) must be disposed of as hazardous waste.

Final Disposal
  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name and a description of the contents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Actions
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Prevent the spill from entering drains. For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS department immediately.

Workflow for Handling and Disposal of this compound

G Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_equip prep_materials Gather All Materials (PPE, Spill Kit, Waste Container) prep_equip->prep_materials prep_sds Review Safety Data Sheet (SDS) prep_materials->prep_sds handle_ppe Don Appropriate PPE prep_sds->handle_ppe handle_weigh Weigh and Transfer in Fume Hood handle_ppe->handle_weigh emergency_exposure Exposure Response handle_ppe->emergency_exposure handle_avoid Avoid Ingestion/Inhalation handle_weigh->handle_avoid disp_collect Collect as Hazardous Waste handle_weigh->disp_collect emergency_spill Spill Response handle_weigh->emergency_spill handle_contain Keep Containers Closed handle_avoid->handle_contain post_decon Decontaminate Work Area and Equipment handle_contain->post_decon post_wash Wash Hands and Exposed Skin post_decon->post_wash post_decon->disp_collect post_store Store Chemical Properly post_wash->post_store disp_ppe Dispose of Contaminated PPE disp_collect->disp_ppe disp_labware Dispose of Contaminated Labware disp_ppe->disp_labware disp_pickup Arrange for Waste Pickup disp_labware->disp_pickup

Caption: Workflow for this compound Handling and Disposal.

References

×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.